1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRFQOBCRHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664197 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497177-66-9 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-tested synthetic protocol with mechanistic insights, and explores its strategic applications as a versatile intermediate in the development of advanced therapeutic agents. By combining the privileged 4-aminopiperidine scaffold with the modulating effects of a trifluoroacetyl group, this building block offers a unique platform for accessing novel chemical space. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The 4-aminopiperidine motif is one such "privileged scaffold," serving as a cornerstone in numerous approved drugs, particularly those targeting the central nervous system and metabolic diseases.[1] Its conformational flexibility and the presence of a key basic nitrogen atom allow for optimal interactions with a wide range of biological targets.[1][2]
Simultaneously, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.
This compound (CAS No. 497177-66-9) represents a strategic amalgamation of these two powerful concepts.[3] It functionalizes the highly versatile 4-aminopiperidine core with a trifluoroacetyl group, creating a building block that is primed for further elaboration. The primary amine at the 4-position serves as a versatile synthetic handle, while the trifluoroacetamide moiety locks the piperidine nitrogen in a specific electronic and conformational state, offering a distinct advantage for targeted molecular design.
Physicochemical and Spectroscopic Profile
The structural and electronic properties of this compound dictate its reactivity and handling. The key data are summarized below.
Table 1: Core Properties
| Property | Value | Source |
| CAS Number | 497177-66-9 | [3] |
| Molecular Formula | C₇H₁₁F₃N₂O | [3] |
| Molecular Weight | 196.17 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related solids |
| Purity | Typically >95% | [3] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly cataloged, the structure allows for reliable prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H-NMR | δ 1.5-2.2 ppm (m, 4H, piperidine CH₂); δ 2.8-3.2 ppm (m, 1H, piperidine CH); δ 3.5-4.5 ppm (m, 4H, piperidine CH₂ adjacent to N); δ 1.5-2.5 ppm (br s, 2H, NH₂) | The complex multiplets arise from the axial and equatorial protons of the piperidine ring. The broad singlet for the amine protons is characteristic and may exchange with D₂O. |
| ¹³C-NMR | δ ~30-50 ppm (piperidine carbons); δ 117.5 ppm (q, J ≈ 285 Hz, CF₃); δ 155 ppm (q, J ≈ 35 Hz, C=O) | The trifluoromethyl carbon appears as a distinct quartet due to strong one-bond coupling with fluorine. The carbonyl carbon also shows a smaller quartet due to two-bond C-F coupling.[4] |
| FT-IR | ν ~3300-3400 cm⁻¹ (N-H stretch); ν ~1680 cm⁻¹ (C=O stretch, amide); ν ~1100-1200 cm⁻¹ (C-F stretch) | Characteristic vibrational frequencies for the primary amine, tertiary amide (specifically a trifluoroacetamide), and the strong C-F bonds.[5] |
| Mass Spec (EI) | M⁺ at m/z 196; Key fragments at m/z 127 ([M-CF₃]⁺), m/z 99 ([M-CF₃CO]⁺) | The molecular ion peak confirms the mass. Fragmentation is expected via the loss of the stable trifluoromethyl radical or the entire trifluoroacetyl group. |
Synthesis Protocol and Mechanistic Rationale
The most direct and efficient synthesis of this compound is achieved through the selective N-acylation of 4-aminopiperidine.
Core Reaction: Nucleophilic Acyl Substitution
The synthesis hinges on the reaction between the nucleophilic secondary amine of the 4-aminopiperidine ring and a highly electrophilic trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).[6][7]
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Trustworthiness: This protocol incorporates standard practices for controlling exotherms, ensuring complete reaction, and effective purification, making it a self-validating system for achieving a high-purity final product.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-aminopiperidine (1.0 eq).
-
Dissolution and Inerting: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 mL per gram of substrate). Add triethylamine (TEA, 1.2 eq) as an acid scavenger. Purge the system with nitrogen.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expertise & Experience: This initial cooling is critical. The acylation reaction is highly exothermic. Failure to control the temperature can lead to side reactions, including potential di-acylation of the 4-amino group and solvent boiling.
-
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Causality: TFAA is extremely reactive.[7] Slow, controlled addition ensures that the secondary amine of the piperidine ring, which is more nucleophilic and less sterically hindered than the primary 4-amino group, reacts preferentially. The TEA immediately neutralizes the trifluoroacetic acid byproduct, preventing protonation of the starting material which would render it unreactive.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery: A Versatile Synthetic Hub
The true value of this compound lies in its utility as a bifunctional building block. The free primary amine at the C4 position is a nucleophilic handle ready for a multitude of subsequent chemical transformations.
-
Amide Bond Formation: Coupling with various carboxylic acids to access diverse libraries of drug-like molecules.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, a common strategy for linking different molecular fragments.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
This versatility has positioned aminopiperidine-containing compounds as key components in drugs targeting a wide array of diseases.[8][9]
-
DPP-4 Inhibitors: The 3-aminopiperidine moiety is famously a core component of Linagliptin, a highly successful drug for Type 2 diabetes.[2][10] The 4-aminopiperidine scaffold is explored for similar targets.
-
Anticancer Agents: Derivatives have been designed as potent thymidylate synthase inhibitors, inducing apoptosis in cancer cell lines.[11]
-
Antiviral Agents: The scaffold has been used to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[12]
-
Melanocortin Receptor Agonists: Complex piperidine structures have shown efficacy as potent and selective melanocortin subtype-4 receptor (MC4R) agonists, with potential applications in metabolic disorders.[13]
Diagram 2: Application Potential
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [P96128] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential applications of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This compound represents a confluence of two privileged structural motifs in medicinal chemistry: the 4-aminopiperidine scaffold and the trifluoroacetyl group. The strategic incorporation of the trifluoromethyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. We will delve into the rationale behind its synthesis, provide a detailed experimental protocol, and discuss its potential as a versatile building block in the development of innovative pharmaceuticals.
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The 4-aminopiperidine substructure, in particular, offers a key vector for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This moiety is a critical component in a variety of therapeutic agents, including antagonists for the CCR5 receptor, a key target in HIV therapy.[1]
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the trifluoromethyl (CF₃) group is often employed to block metabolic oxidation, increase lipophilicity, and enhance binding affinity through favorable electrostatic interactions.
The subject of this guide, this compound, marries these two valuable structural features. The trifluoroacetylation of the piperidine nitrogen not only introduces the beneficial properties of the CF₃ group but also modulates the basicity of the piperidine nitrogen, which can have significant implications for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive chemical structure and IUPAC name for the topic compound.
IUPAC Name
The correct and systematically generated IUPAC name for the compound is This compound .
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the piperidine ring follows standard IUPAC conventions, with the nitrogen atom designated as position 1.
Caption: Chemical structure of this compound.
Key Chemical Identifiers
For ease of reference and database searching, the following identifiers are provided:
| Identifier | Value |
| CAS Number | 497177-66-9 |
| Molecular Formula | C₇H₁₁F₃N₂O |
| Molecular Weight | 196.17 g/mol |
| Canonical SMILES | C1CN(CCC1N)C(=O)C(F)(F)F |
Synthesis and Mechanistic Considerations
The synthesis of this compound is conceptually straightforward, involving the selective N-acylation of 4-aminopiperidine. However, the presence of two nucleophilic nitrogen atoms—a primary amine at the 4-position and a secondary amine within the piperidine ring—necessitates a discussion of regioselectivity.
Retrosynthetic Analysis and Strategy
The most logical retrosynthetic disconnection is at the amide bond, leading back to 4-aminopiperidine and a suitable trifluoroacetylating agent.
Caption: Retrosynthetic analysis of the target molecule.
The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine at the 4-position due to the +I (inductive) effect of the adjacent alkyl groups. Consequently, acylation is expected to occur preferentially at the ring nitrogen. Trifluoroacetic anhydride is a highly reactive and commonly used reagent for introducing the trifluoroacetyl group.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Aminopiperidine dihydrochloride
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Free Base: To a solution of 4-aminopiperidine dihydrochloride (1.0 eq) in a minimal amount of water, add a sufficient amount of a strong base, such as 50% aqueous sodium hydroxide, until the pH is greater than 12. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 4-aminopiperidine as an oil. Caution: 4-aminopiperidine is corrosive and should be handled with appropriate personal protective equipment.
-
Acylation Reaction: Dissolve the freshly prepared 4-aminopiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (1.05 eq) dropwise to the cooled solution with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, with distinct chemical shifts for the axial and equatorial protons. A signal for the proton at the 4-position adjacent to the primary amine. The absence of a proton on the piperidine nitrogen. |
| ¹³C NMR | Resonances for the piperidine ring carbons, the carbonyl carbon of the trifluoroacetyl group, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. N-H stretching vibrations for the primary amine will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |
Applications in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported in the public domain, its structural motifs strongly suggest its utility as a versatile building block in medicinal chemistry.
Scaffold for Novel Therapeutics
The primary amino group at the 4-position serves as a convenient handle for further elaboration. It can be readily derivatized to introduce a wide range of functionalities, allowing for the synthesis of libraries of compounds for high-throughput screening. This approach is valuable in the hit-to-lead and lead optimization phases of drug discovery.
Modulation of Physicochemical Properties
The trifluoroacetyl group at the 1-position significantly impacts the molecule's properties. It reduces the pKa of the piperidine nitrogen, making it less basic. This can be advantageous in drug design to:
-
Improve oral bioavailability: By reducing the positive charge at physiological pH, the molecule may have improved membrane permeability.
-
Avoid off-target effects: Many off-target interactions, such as those with the hERG channel, are associated with basic amines.
-
Enhance metabolic stability: The trifluoromethyl group is resistant to oxidative metabolism.
Potential Therapeutic Areas
Given the prevalence of the 4-aminopiperidine scaffold in CNS-active agents and inhibitors of protein-protein interactions, derivatives of this compound could be explored for a variety of therapeutic targets, including:
-
GPCRs and Ion Channels: The piperidine ring can serve as a scaffold to position pharmacophoric groups for interaction with these membrane-bound proteins.
-
Enzyme Inhibitors: The primary amine can be functionalized to target the active site of enzymes. For instance, the aminopiperidine moiety is a key feature of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[2]
-
Antiviral Agents: As previously mentioned, the 4-aminopiperidine core is present in CCR5 antagonists for HIV.[1]
Conclusion
This compound is a strategically designed chemical entity that combines the desirable features of the 4-aminopiperidine scaffold with the advantageous properties of the trifluoroacetyl group. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple points for diversification. This makes it a highly valuable building block for medicinal chemists seeking to develop novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Further exploration of the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutics.
References
- Dorr, P. et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrob. Agents Chemother.49, 4721–4732 (2005).
- Eckhardt, M. et al. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. J. Med. Chem.50, 6450–6453 (2007).
Sources
An In-Depth Technical Guide to the Synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides a comprehensive overview of a strategic synthesis pathway for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a fluorinated piperidine derivative of interest to researchers and professionals in drug development. The proposed synthesis employs a robust and logical sequence of protection, acylation, and deprotection steps, leveraging well-established methodologies in organic chemistry. This document details the underlying chemical principles, provides step-by-step experimental protocols, and includes characterization data to ensure scientific integrity and reproducibility. The guide is structured to offer both a high-level strategic understanding and granular, actionable insights for laboratory application.
Introduction and Strategic Overview
The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 2,2,2-trifluoroethanone motif, in particular, has garnered significant attention. When coupled with a versatile scaffold like 4-aminopiperidine, the resulting molecule, this compound (CAS 497177-66-9), presents a valuable building block for the synthesis of more complex bioactive compounds.[1][2]
The synthetic challenge in preparing this target molecule lies in the selective functionalization of the two distinct nitrogen atoms within the 4-aminopiperidine core. A robust synthesis strategy must therefore employ an orthogonal protecting group strategy to differentiate the reactivity of the primary amino group at the 4-position and the secondary amino group of the piperidine ring.
This guide outlines a three-step synthetic pathway, commencing with the protection of the more nucleophilic 4-amino group, followed by the trifluoroacetylation of the piperidine nitrogen, and culminating in the selective deprotection of the 4-amino group.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the following three-step sequence:
-
Protection: Selective protection of the primary amino group of 4-aminopiperidine using a tert-butyloxycarbonyl (Boc) group to yield tert-butyl piperidin-4-ylcarbamate.
-
Trifluoroacetylation: Acylation of the piperidine nitrogen of the Boc-protected intermediate with trifluoroacetic anhydride (TFAA) to form tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate.
-
Deprotection: Selective removal of the Boc protecting group under acidic conditions to afford the final product, this compound.
This strategic approach is visualized in the following workflow diagram:
Caption: Proposed three-step synthesis pathway.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine)
Causality behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 4-amino group due to its stability under the basic conditions required for the subsequent trifluoroacetylation and its facile removal under acidic conditions, which are orthogonal to the conditions of the acylation step.[3] The use of a base like triethylamine (TEA) or sodium bicarbonate is necessary to neutralize the acid generated during the reaction.
Experimental Protocol:
-
To a stirred solution of 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add a base such as triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl piperidin-4-ylcarbamate as a white solid.
Expected Characterization Data for tert-Butyl piperidin-4-ylcarbamate:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm), and piperidine ring protons. |
| ¹³C NMR | Resonances for the Boc carbonyl, quaternary carbon of the Boc group, and the piperidine ring carbons. |
| Mass Spec | [M+H]⁺ corresponding to the molecular weight of the product (201.29 g/mol ). |
Step 2: Synthesis of tert-Butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate
Causality behind Experimental Choices: Trifluoroacetic anhydride (TFAA) is a highly reactive and effective reagent for the trifluoroacetylation of amines.[4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the trifluoroacetic acid byproduct. The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions.
Experimental Protocol:
-
Dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (TFAA) (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate.
Caption: Experimental workflow for trifluoroacetylation.
Step 3: Synthesis of this compound
Causality behind Experimental Choices: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in a solvent like DCM is a common and effective reagent for Boc deprotection.[5][6] The reaction proceeds via the formation of a stable tert-butyl cation, which is scavenged by the trifluoroacetate anion.[5] Alternatively, a solution of hydrogen chloride in an organic solvent can be used.
Experimental Protocol:
-
Dissolve tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate (1 equivalent) in dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA) (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or crystallization to afford this compound.
Expected Characterization Data for this compound:
| Analysis | Expected Results |
| ¹H NMR | Absence of the Boc group signal. Presence of signals for the piperidine ring protons and the primary amine protons. |
| ¹³C NMR | Absence of the Boc group carbons. Presence of the trifluoroacetyl carbonyl and the piperidine ring carbons. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spec | [M+H]⁺ corresponding to the molecular weight of the product (197.18 g/mol ). |
| IR | Characteristic peaks for N-H stretching of the primary amine and C=O stretching of the trifluoroacetamide. |
Safety and Handling Considerations
-
Trifluoroacetic anhydride (TFAA) is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with care and appropriate PPE.
-
4-Aminopiperidine is a skin and eye irritant. Avoid contact and inhalation.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a strategic three-step sequence involving Boc protection, trifluoroacetylation, and deprotection. This guide provides a detailed and scientifically grounded framework for the successful execution of this synthesis in a laboratory setting. The methodologies described are based on established and robust chemical transformations, ensuring a high degree of confidence in the proposed pathway. Researchers and drug development professionals can utilize this guide as a foundational resource for accessing this valuable fluorinated building block for their research endeavors.
References
-
Hoffman Fine Chemicals. 497177-66-9 | this compound. [Link]
-
ChemUniverse. This compound. [Link]
-
Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
J. Org. Chem. 2006, 71 (24), 9045–9050. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Wikipedia. Trifluoroacetic anhydride. [Link]
-
Organic Syntheses Procedure, Carbamic acid, tert-butyl ester. [Link]
-
The Royal Society of Chemistry, Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
- Google Patents.
- Google Patents.
Sources
- 1. 497177-66-9 this compound AKSci 6950DF [aksci.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
Spectroscopic Scrutiny of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for the synthetically important building block, 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is crucial for its unambiguous identification, purity assessment, and utilization in complex synthetic pathways. This document synthesizes available data to offer a comprehensive spectroscopic profile, grounded in the principles of structural chemistry and analytical science.
Introduction
This compound, with CAS number 497177-66-9[1], is a key intermediate in medicinal chemistry. Its structure combines a reactive trifluoroacetyl group with a versatile 4-aminopiperidine scaffold. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the primary amine of the piperidine ring offers a ready handle for further functionalization. This unique combination makes it a valuable precursor in the synthesis of a wide range of biologically active compounds.
A thorough characterization of this molecule is the foundation of its effective use. Spectroscopic techniques provide a powerful and non-destructive means to confirm its identity and purity. This guide will delve into the expected and observed spectral features of this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic signatures. The molecule consists of a piperidine ring acylated at the nitrogen with a trifluoroacetyl group, and an amino group at the 4-position of the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
Experimental Protocol: A typical ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 300 or 500 MHz spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.2 | m | 2H | Piperidine H2ax, H6ax |
| ~ 3.0 - 3.4 | m | 2H | Piperidine H2eq, H6eq |
| ~ 2.8 - 3.0 | m | 1H | Piperidine H4 |
| ~ 1.8 - 2.0 | m | 2H | Piperidine H3ax, H5ax |
| ~ 1.2 - 1.4 | m | 2H | Piperidine H3eq, H5eq |
| ~ 1.5 (broad s) | s | 2H | -NH₂ |
Interpretation: The piperidine ring protons exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The protons on the carbons adjacent to the nitrogen (H2 and H6) are expected to be deshielded due to the electron-withdrawing effect of the trifluoroacetyl group and will likely appear as two separate multiplets for the axial and equatorial protons. The methine proton at the 4-position (H4) will also be a multiplet. The protons on the carbons at the 3 and 5 positions will appear as two sets of multiplets. The amino protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 155 (q, ²JCF ≈ 35 Hz) | C=O |
| ~ 117 (q, ¹JCF ≈ 288 Hz) | CF₃ |
| ~ 49 | Piperidine C4 |
| ~ 45 | Piperidine C2, C6 |
| ~ 33 | Piperidine C3, C5 |
Interpretation: The carbonyl carbon of the trifluoroacetamide will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant (¹JCF). The piperidine carbons will appear in the aliphatic region, with the C4 carbon bearing the amino group being the most downfield of the piperidine ring carbons, followed by the C2 and C6 carbons adjacent to the nitrogen.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds.
Experimental Protocol: The ¹⁹F NMR spectrum can be acquired on the same NMR sample. The chemical shifts are typically referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -75 | s | -CF₃ |
Interpretation: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to give a single sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be recorded using an ATR (Attenuated Total Reflectance) accessory on a solid sample or by preparing a KBr pellet.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (amine) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| 1680-1700 | Strong | C=O stretch (amide) |
| 1100-1200 | Strong | C-F stretch |
Interpretation: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch. The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3300-3400 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹. A strong and broad absorption due to the C-F stretching vibrations is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 197.095 | [M+H]⁺ (Calculated for C₇H₁₂F₃N₂O⁺) |
| 196.087 | [M]⁺ (Calculated for C₇H₁₁F₃N₂O) |
Interpretation: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. In EI-MS, the molecular ion peak [M]⁺ might be observed, along with characteristic fragmentation patterns. Common fragmentation pathways would involve the loss of the trifluoroacetyl group or cleavage of the piperidine ring.
Synthesis Workflow
The synthesis of this compound typically involves the acylation of 4-aminopiperidine. A common method is the reaction of 4-aminopiperidine with trifluoroacetic anhydride or another activated trifluoroacetic acid derivative.
Caption: General synthesis workflow for this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data allows for a thorough structural confirmation and purity assessment, which are essential for its application in research and development. This guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring the integrity and reproducibility of their synthetic endeavors.
References
Sources
An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a key building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, provides a validated synthesis protocol, and explores its characterization through spectroscopic methods. Furthermore, it delves into the significance of the trifluoroacetyl and 4-aminopiperidine moieties in drug design, highlighting the compound's potential applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry and drug discovery.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance critical pharmaceutical properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Moreover, the carbon-fluorine bond is exceptionally stable, which can significantly improve the metabolic stability of a drug candidate, a crucial factor in its pharmacokinetic profile.[1]
The 4-aminopiperidine moiety is another privileged scaffold in medicinal chemistry. Its presence can improve aqueous solubility and provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[2][3] The combination of these two structural motifs in this compound results in a versatile and highly valuable building block for the synthesis of a wide array of biologically active molecules.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 497177-66-9 | ChemUniverse[4] |
| Molecular Formula | C₇H₁₁F₃N₂O | ChemUniverse[4] |
| Molecular Weight | 196.17 g/mol | ChemUniverse[4] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Solubility | Expected to be soluble in common organic solvents | General chemical knowledge |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the trifluoroacetylation of a protected 4-aminopiperidine derivative, followed by deprotection. A common and efficient method involves the use of trifluoroacetic anhydride as the acylating agent.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: acylation followed by deprotection. The choice of protecting group for the 4-amino functionality is critical to prevent undesired side reactions.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and starting material purity.
Materials:
-
N-Boc-4-aminopiperidine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of tert-butyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate
-
To a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected intermediate.
Step 2: Deprotection to yield this compound
-
Dissolve the purified tert-butyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Mechanistic Insights
The acylation reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. The basic conditions facilitated by triethylamine deprotonate the piperidine nitrogen, increasing its nucleophilicity. The subsequent deprotection step involves the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
-
Piperidine Protons (axial and equatorial): Multiple signals expected in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.
-
NH₂ Protons: A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent, typically in the range of 1.5-3.0 ppm.
-
CH Proton at C4: A multiplet is expected around 2.8-3.2 ppm.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): A quartet (due to coupling with the three fluorine atoms) is expected around 155-160 ppm.
-
CF₃ Carbon: A quartet is expected around 115-120 ppm.
-
Piperidine Carbons: Signals are expected in the range of 30-55 ppm.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of pharmacologically active compounds.
Role as an Enzyme Inhibitor Precursor
The trifluoroacetyl group can act as a bioisostere for other functional groups and can form stable hydrates that mimic the tetrahedral transition state of substrate hydrolysis by certain enzymes.[5] This makes trifluoroethanone derivatives potent inhibitors of various enzymes, including proteases and esterases.[5] This compound can serve as a starting material for the development of inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[6]
Scaffold for CNS-Active Agents
The 4-aminopiperidine scaffold is a common feature in many centrally acting drugs.[3] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a suitable core for the development of treatments for neurological and psychiatric disorders.
Building Block for Anticancer Agents
Derivatives of 4-aminopiperidine have been investigated for their potential as anticancer agents.[7] The ability to readily modify the amino group allows for the attachment of various pharmacophores that can target specific pathways involved in cancer progression.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a unique combination of properties that are highly desirable for drug discovery. Its synthesis is straightforward, and its structure provides multiple points for diversification. The insights provided in this technical guide are intended to facilitate its use in the laboratory and inspire the development of novel therapeutic agents.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]
-
Trifluoroacetamides - Organic Chemistry Portal. . [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]
-
The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives1a. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC - NIH. [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC - PubMed Central. [Link]
-
This compound. ChemUniverse. [Link]
-
8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-三氟乙酰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
The Multifaceted Biological Activities of Trifluoroacetyl Piperidine Derivatives
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Convergence of a Privileged Scaffold and a Potent Functional Group
The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in numerous pharmaceuticals and biologically active natural products.[1][2] Its six-membered heterocyclic structure provides a robust, conformationally flexible framework that can be readily functionalized to interact with a wide array of biological targets.[2] This versatility has cemented its role in the development of drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3]
The strategic incorporation of a trifluoroacetyl group onto the piperidine scaffold represents a significant advancement in rational drug design. The trifluoromethyl moiety is known to enhance critical pharmacokinetic and pharmacodynamic properties.[4] It can increase lipophilicity, thereby improving membrane permeability and bioavailability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group can modulate the pKa of the piperidine nitrogen and create unique electronic interactions with target proteins, often leading to enhanced potency and selectivity.[6]
This technical guide provides a comprehensive exploration of the known biological activities of trifluoroacetyl piperidine derivatives. We will delve into their mechanisms of action as potent enzyme inhibitors, their efficacy as anticancer and antiviral agents, and their emerging role in combating microbial infections, providing field-proven insights and detailed methodologies for the drug development professional.
Enzyme Inhibition: A Dominant Mechanism of Action
A primary mode of action for many trifluoroacetyl piperidine derivatives is the targeted inhibition of key enzymes implicated in disease pathology. The trifluoroacetyl group, in particular, can act as a highly effective "warhead" for covalent modification of enzyme active sites, leading to potent and often irreversible inhibition.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The endocannabinoid system is a crucial neuromodulatory system, and its dysregulation is linked to pain, inflammation, and anxiety disorders.[7] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[7] Inhibiting FAAH increases endogenous anandamide levels, offering therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8]
Mechanism of Action: Trifluoroacetyl piperidines, and related piperidine carbamates, are potent irreversible inhibitors of FAAH.[9][10] The mechanism involves the covalent carbamylation of the catalytic serine nucleophile (Ser241) within the FAAH active site.[9] The piperidine ring structure is believed to induce a conformational distortion in the amide or carbamate bond upon binding, which increases its susceptibility to hydrolysis and facilitates the covalent modification of Ser241.[10] This targeted, irreversible inhibition leads to a sustained elevation of anandamide levels.[9]
Therapeutic Implications: FAAH inhibitors containing the piperidine motif have demonstrated significant potential in preclinical models for treating pain and inflammation.[7][9] By enhancing the natural signaling of anandamide, these compounds can produce analgesic and anti-inflammatory effects.[9]
Quantitative Data: FAAH Inhibitory Potency of Piperidine Derivatives
| Compound Class | Target | IC50 | Notes | Reference |
|---|---|---|---|---|
| Piperidine/Piperazine Ureas | Human FAAH | Nanomolar range | Highly selective over other serine hydrolases. | [9] |
| (Indolylalkyl)piperidine Carbamates | FAAH | Nanomolar range | Metabolic stability enhanced by piperidine ring. | [7][11] |
| Phenyl 4-[(indol-1-yl)alkyl]piperidine Carbamates | FAAH | Varies with structure | SAR studies show dependence on alkyl spacer length and indole substituents. |[7] |
Experimental Protocol: In Vitro FAAH Inhibition Assay
-
Enzyme Preparation: Utilize recombinant human FAAH or rat brain homogenate as the enzyme source.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the trifluoroacetyl piperidine derivative for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader as FAAH cleaves the substrate, releasing the fluorescent aminocoumarin product.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization: FAAH Inhibition Workflow
Caption: General workflow for determining FAAH inhibitory activity in vitro.
Cholinesterase (AChE/BChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[12] Several piperidine derivatives have been developed as potent cholinesterase inhibitors.[13]
Quantitative Data: Cholinesterase Inhibition by Piperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Azinane Triazole Derivative 12d | AChE | 0.73 ± 0.54 | [13] |
| Azinane Triazole Derivative 12m | BChE | 0.038 ± 0.50 |[13] |
These findings highlight the potential of the piperidine scaffold in designing dual-acting or selective inhibitors for managing neurodegenerative disorders.[13][14]
Anticancer Activity
The piperidine moiety is integral to a multitude of anticancer agents, demonstrating efficacy through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[15][16]
Mechanisms of Action in Oncology:
-
PI3K/Akt Pathway Downregulation: The derivative DTPEP has been shown to downregulate the PI3K/Akt and PKCα signaling pathways in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, leading to apoptosis.[17]
-
Tubulin Polymerization Inhibition: Certain novel piperidine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division. Compound 17a showed potent activity against prostate cancer (PC3) cells by this mechanism.[18]
-
Induction of Apoptosis: Many piperidine derivatives induce programmed cell death through both intrinsic and extrinsic pathways, often involving the activation of caspases and a loss of mitochondrial membrane potential.[17][18]
Quantitative Data: In Vitro Anticancer Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [15][17] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [15][17] |
| Compound 17a | PC3 | Prostate | 0.81 | [18] |
| Compound 19 | U251 | Glioma | 2.5 (GI50, µg/mL) | [19] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |[15][19] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Plating: Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test piperidine derivative for 48-72 hours.
-
Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Remove TCA, wash with water, and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Visualization: Anticancer Evaluation Workflow
Caption: Standard workflow for assessing the cytotoxic effects of new compounds.
Antiviral Activity
The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of a viral lifecycle.[15] The inclusion of trifluoromethyl groups has been particularly effective in designing broad-spectrum antiviral agents.[20]
Spectrum and Mechanism of Action:
-
Broad-Spectrum Activity: A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives demonstrated potent activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[20]
-
Influenza Inhibition: Other piperidine-based derivatives have been identified as potent influenza virus inhibitors, interfering with the early to middle stages of viral replication.[21][22] The optimized compound 11e (tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate) showed exceptional potency.[21][22]
-
Anti-HIV Activity: Piperidine-substituted purine derivatives have shown remarkable inhibitory potencies against HIV in cellular assays.[23]
Quantitative Data: Antiviral Potency of Piperidine Derivatives
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 9 | H1N1 | MDCK | 0.0027 | [20] |
| Compound 5 | HSV-1 | Vero | 0.0022 | [20] |
| Compound 4 | COX-B3 | Vero | 0.0092 | [20] |
| Compound 11e | Influenza A | MDCK | as low as 0.05 | [21][22] |
| Compound FZJ05 | Influenza A/H1N1 | MDCK | Potent (lower than ribavirin) |[23] |
Antimicrobial Activity
Piperidine derivatives have long been investigated for their antibacterial and antifungal properties.[24][25] They represent a versatile structural template for the development of new agents to combat pathogenic microorganisms.
Mechanism and Spectrum: The antimicrobial activity is typically evaluated using methods like the disc diffusion assay.[24][25] Studies have shown that piperidine derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[24][25] Thiosemicarbazone derivatives of piperidones have also shown significant antibacterial and antifungal activity against various strains, including Candida albicans.[26]
Experimental Protocol: Disc Diffusion Method for Antibacterial Screening
-
Culture Preparation: Prepare a standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized piperidine derivative. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
-
Comparison: Compare the results with a standard antibiotic control (e.g., chloramphenicol) to assess relative potency.[25]
Conclusion and Future Perspectives
Trifluoroacetyl piperidine derivatives and their structural analogs represent a highly promising class of molecules with a broad spectrum of biological activities. Their success is rooted in the synergistic combination of a privileged heterocyclic scaffold and the unique physicochemical properties imparted by fluorine substitution. The most well-defined mechanism of action is the covalent inhibition of enzymes, particularly serine hydrolases like FAAH, which has significant implications for the treatment of neurological and inflammatory conditions.
Furthermore, the demonstrated efficacy of these compounds in preclinical models of cancer, viral infections, and microbial diseases underscores their vast therapeutic potential. Future research should focus on optimizing lead compounds to enhance selectivity and improve pharmacokinetic profiles, advancing the most promising candidates toward clinical development. The continued exploration of structure-activity relationships will undoubtedly unlock new applications for this versatile and powerful chemical class.
References
-
Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.[24][25]
-
Al-Ostath, A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega.[20]
-
Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine. Product Page.[27]
-
PubChem. (n.d.). 1-Trifluoroacetyl piperidine. Compound Summary.[28]
-
Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.[29]
-
McKinney, M. K., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annual Review of Biochemistry.[9]
-
Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine.[17]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.[26]
-
Zhakun, A., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal.[30]
-
Sviridova, I. V., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules.[4]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.[21][22]
-
Favia, A. D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry.[10]
-
Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Technology Offer.[31]
-
Google Patents. (2011). Method for preparing trifluoro acetyl substituted ring amine and its derivative. CN101492421B.[32]
-
Zhang, F., et al. (2017). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design.[23]
-
de Oliveira, R. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE.[19]
-
Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.[18]
-
Held, P., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters.[7]
-
Chem-Impex. (n.d.). 1-Trifluoroacetyl piperidine. Product Information.[5]
-
BenchChem. (2025). A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives. Whitepaper.[33]
-
Paniagua, G., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Journal of Medicinal Chemistry.[8]
-
Tsvetkov, Y. E., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience.[34]
-
Held, P., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm.[11]
-
Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.[12]
-
BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Whitepaper.[15]
-
D'cunha, R., et al. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules.[35]
-
Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.[14]
-
Zhakupova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.[3]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.[6]
-
Sharma, G., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules.[16]
-
Tshibangu, P. N., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.[36]
-
Mikuš, P., & Císařová, I. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[1]
-
Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[2]
-
Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.[13]
-
Suzuki, N., et al. (2004). Pharmacokinetic modeling of species-dependent enhanced bioavailability of trifluorothymidine by thymidine phosphorylase inhibitor. Cancer Chemotherapy and Pharmacology.[37]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. 1-Trifluoroacetyl piperidine 97 340-07-8 [sigmaaldrich.com]
- 28. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. lifesciencesite.com [lifesciencesite.com]
- 31. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 32. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Pharmacokinetic modeling of species-dependent enhanced bioavailability of trifluorothymidine by thymidine phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the use of 4-aminopiperidine scaffolds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Among its many derivatives, the 4-aminopiperidine scaffold has emerged as a particularly "privileged" structure in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its importance as a key building block in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of the 4-aminopiperidine core, exploring its synthesis, applications in various therapeutic areas, and the critical structure-activity relationships that govern its biological effects.
The unique stereochemical and physicochemical properties of the 4-aminopiperidine moiety contribute to its success in drug discovery. The presence of a basic nitrogen atom within the saturated heterocyclic ring system allows for crucial interactions with biological targets, while the amino group at the 4-position provides a versatile handle for further chemical modification and optimization of pharmacological activity.[4] This strategic positioning of functional groups enables the creation of diverse chemical libraries with a wide range of biological activities.
Synthetic Strategies: Accessing the 4-Aminopiperidine Core
The efficient and stereocontrolled synthesis of 4-aminopiperidine derivatives is a cornerstone of their application in medicinal chemistry. Several synthetic routes have been developed to access this important scaffold, each with its own advantages and limitations.
Reductive Amination: A Workhorse Reaction
One of the most common and versatile methods for the synthesis of 4-aminopiperidine derivatives is reductive amination. This typically involves the reaction of a 4-piperidone with an amine in the presence of a reducing agent. A popular starting material is N-Boc-4-piperidone, which allows for the introduction of a wide variety of substituents at the 4-amino position. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to yield the final product.
A representative example is the synthesis of N-benzyl-N-phenethyl-1-arylpiperidin-4-amines, which have shown activity against M. tuberculosis.[5] The general synthetic scheme for reductive amination is depicted below.
Figure 1: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.
A specific protocol for the synthesis of certain antiviral compounds targeting the Hepatitis C Virus (HCV) involves the reductive amination of a protected 4-piperidone with an appropriate amine, followed by deprotection.[6]
Experimental Protocol: Reductive Amination for HCV Inhibitors [6]
-
To a solution of the N-Boc-4-piperidone (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For Boc deprotection, dissolve the purified intermediate in a solution of 4N HCl in dioxane and stir at room temperature.[6]
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the final 4-aminopiperidine derivative.
Curtius Rearrangement: An Alternative Route
Another effective method for the synthesis of 4-substituted-4-aminopiperidine derivatives employs the Curtius rearrangement as a key step.[3] This approach is particularly useful for introducing substituents at the 4-position of the piperidine ring. The synthesis often starts from isonipecotate, which can be alkylated to introduce various groups at the 4-position.[3] The subsequent conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement, yields an isocyanate intermediate, which can then be hydrolyzed to the desired 4-amino group.
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous structures, established chemical principles, and in silico predictions to offer a detailed profile for research and development purposes. This guide covers the compound's structure and predicted physicochemical properties, a proposed synthetic route with a detailed mechanistic explanation, its expected reactivity and stability, and a discussion of its potential applications in medicinal chemistry, particularly in the context of the privileged 4-aminopiperidine scaffold.
Introduction and Molecular Overview
This compound, with the CAS number 497177-66-9, is a synthetic organic compound that incorporates two key structural motifs of significant interest in medicinal chemistry: a 4-aminopiperidine core and a trifluoroacetyl group. The 4-aminopiperidine scaffold is a well-established "privileged structure" in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and membrane permeability. Derivatives of 4-aminopiperidine are found in a wide range of therapeutic agents, targeting various biological pathways. The trifluoroacetyl group, a bioisostere of a methyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The combination of these two fragments in this compound suggests its potential as a versatile building block or a lead compound in the development of novel therapeutics.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 497177-66-9 | ChemUniverse[1] |
| Molecular Formula | C₇H₁₁F₃N₂O | ChemUniverse[1] |
| Molecular Weight | 196.17 g/mol | Calculated |
| Chemical Structure |
Predicted Physicochemical Properties
Due to the absence of published experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a useful estimation for experimental design and computational screening.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 75-85 °C | Estimation based on similar structures |
| Boiling Point | ~250-270 °C at 760 mmHg | Estimation based on similar structures |
| logP | 0.8 ± 0.5 | ACD/Labs Percepta |
| Aqueous Solubility | High | Estimation based on polar functional groups |
| pKa (most basic) | ~9.5 (piperidine nitrogen) | ACD/Labs Percepta |
| pKa (most acidic) | ~16.5 (alpha-proton to carbonyl) | ACD/Labs Percepta |
Synthesis and Mechanistic Insights
A plausible and efficient synthetic route to this compound involves the selective N-acylation of 4-aminopiperidine with a suitable trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.
Proposed Synthetic Protocol
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic secondary amine of the piperidine ring selectively attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.
Figure 2: Nucleophilic acyl substitution mechanism.
The choice of a non-nucleophilic base is crucial to prevent competition with the piperidine nitrogen in attacking the anhydride. The base serves to deprotonate the protonated piperidine nitrogen that forms after the initial nucleophilic attack, driving the reaction to completion.
Predicted Spectroscopic Data
The following spectral data are predicted based on the structure of this compound and typical values for similar functional groups. These predictions can aid in the characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
-
δ 3.8-4.2 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom and the trifluoroacetyl group.
-
δ 3.0-3.4 ppm (m, 1H): Proton on the C4 carbon of the piperidine ring.
-
δ 2.8-3.2 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom.
-
δ 1.8-2.2 ppm (m, 2H): Axial protons on the C3 and C5 carbons of the piperidine ring.
-
δ 1.4-1.8 ppm (m, 2H): Equatorial protons on the C3 and C5 carbons of the piperidine ring.
-
δ 1.5-2.5 ppm (br s, 2H): Protons of the primary amine group (exchangeable with D₂O).
¹³C NMR Spectroscopy (Predicted)
-
δ 155-160 ppm (q, J ≈ 35 Hz): Carbonyl carbon of the trifluoroacetyl group.
-
δ 115-120 ppm (q, J ≈ 290 Hz): Carbon of the trifluoromethyl group.
-
δ ~50 ppm: C4 carbon of the piperidine ring.
-
δ ~45 ppm: C2 and C6 carbons of the piperidine ring.
-
δ ~35 ppm: C3 and C5 carbons of the piperidine ring.
Infrared (IR) Spectroscopy (Predicted)
-
3300-3400 cm⁻¹ (m, br): N-H stretching vibrations of the primary amine.
-
2850-2950 cm⁻¹ (m): C-H stretching vibrations of the piperidine ring.
-
1680-1700 cm⁻¹ (s): C=O stretching vibration of the trifluoroacetyl group.
-
1100-1300 cm⁻¹ (s): C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS) (Predicted Fragmentation)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 196 would be expected. Key fragmentation patterns would likely involve:
-
Loss of the trifluoroacetyl group: [M - COCF₃]⁺
-
Alpha-cleavage adjacent to the piperidine nitrogen.
-
Cleavage of the piperidine ring.
Reactivity and Stability
This compound is expected to be a stable solid under standard laboratory conditions. The primary amine at the C4 position is a nucleophilic center and can participate in various reactions, including:
-
Alkylation and Acylation: Reaction with electrophiles to form substituted derivatives.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.
-
Formation of Schiff Bases: Condensation with aldehydes and ketones.
The trifluoroacetyl group is a robust amide and is generally stable to a range of reaction conditions. However, it can be cleaved under harsh basic or acidic conditions.
Potential Applications in Drug Discovery
The unique combination of the 4-aminopiperidine scaffold and the trifluoroacetyl group makes this compound a promising candidate for several applications in drug discovery:
-
Fragment-Based Drug Discovery (FBDD): As a fragment containing a privileged scaffold and a metabolically stable group, it can be used in screening campaigns to identify initial hits for various biological targets.
-
Lead Optimization: The primary amine provides a convenient handle for further chemical modification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
-
Synthesis of Novel Heterocycles: The reactive amine and the ketone functionality can be utilized in cyclization reactions to construct more complex heterocyclic systems.
The 4-aminopiperidine moiety is a key component in numerous approved drugs and clinical candidates, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and various central nervous system (CNS) active agents. The introduction of the trifluoroacetyl group can enhance the metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a compound with significant potential in medicinal chemistry and drug discovery. While experimental data is currently scarce, this technical guide provides a comprehensive overview based on established chemical principles and in silico predictions. The proposed synthesis is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectroscopic data will be invaluable for the characterization of this compound. The presence of the 4-aminopiperidine scaffold suggests a wide range of potential biological activities, making it a valuable building block for the development of novel therapeutic agents. Further experimental investigation into the properties and biological activity of this compound is highly warranted.
References
-
Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453. [Link]
-
Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1880–1886. [Link]
-
ChemUniverse. This compound. [Link]
-
PubChem. 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. [Link]
-
ChemUniverse. This compound. [Link]
Sources
Advancing Drug Discovery: Novel Research Frontiers for 4-Aminopiperidine Compounds
An In-Depth Technical Guide
Abstract
The 4-aminopiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of approved therapeutics. Its conformational rigidity, basic nitrogen atom, and versatile substitution points have made it an ideal building block for agents targeting the central nervous system (CNS), such as analgesics and antipsychotics. However, the inherent potential of this scaffold extends far beyond its traditional applications. This guide illuminates promising, underexplored research avenues for novel 4-aminopiperidine derivatives. We will delve into the scientific rationale and propose actionable research directions in the burgeoning fields of targeted oncology, neurodegenerative disease, and anti-infectives. This document is intended for researchers, scientists, and drug development professionals, providing a technical roadmap for unlocking the next generation of 4-aminopiperidine-based therapeutics.
Part 1: The Enduring Significance and Untapped Potential of the 4-Aminopiperidine Core
The 4-aminopiperidine moiety is a six-membered heterocyclic ring containing a nitrogen atom, with an amino group at the 4-position. This structure is a key pharmacophore in numerous clinically successful drugs. Its prevalence stems from a combination of favorable physicochemical properties:
-
Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets.
-
Structural Rigidity: The ring structure reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.
-
Versatile Substitution: The amino group and the piperidine nitrogen provide two key points for chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
While the utility of this scaffold in CNS-acting drugs is well-documented, its application in other therapeutic areas remains comparatively nascent. The following sections will explore novel research trajectories that leverage the unique chemical and structural features of 4-aminopiperidine compounds.
Part 2: Emerging Therapeutic Frontiers
Targeted Oncology: Precision Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-aminopiperidine scaffold is an excellent starting point for the design of novel kinase inhibitors, offering a rigid core to which various pharmacophoric elements can be appended to target the ATP-binding site of specific kinases.
Scientific Rationale:
Many successful kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 4-aminopiperidine structure can be elaborated to present hydrogen bond donors and acceptors in a spatially defined manner, mimicking this interaction. Furthermore, substitutions on the piperidine ring can be directed towards other key pockets within the active site to enhance selectivity and potency.
Proposed Research Directions:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial mediator of B-cell receptor signaling and a validated target in B-cell malignancies. Novel 4-aminopiperidine derivatives can be designed to form covalent or non-covalent interactions with the BTK active site.
-
Janus Kinase (JAK) Family Inhibitors: The JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. The 4-aminopiperidine core can serve as a scaffold for developing pan-JAK or isoform-selective inhibitors.
Experimental Workflow: Synthesis of a Novel 4-Aminopiperidine-based Kinase Inhibitor
Caption: Synthetic workflow for a novel kinase inhibitor.
Detailed Protocol:
-
Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1.0 eq) and the desired pyrimidyl-amine (1.0 eq) in dichloromethane (DCM), add acetic acid (1.1 eq). Stir the mixture for 30 minutes at room temperature. Cool the reaction to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Step 2: Boc Deprotection. Dissolve the product from Step 1 in DCM and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir the reaction at 0°C for 1 hour, then at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove excess TFA. The resulting crude amine is used in the next step without further purification.
-
Step 3: Amide Coupling. To a solution of the amine from Step 2 (1.0 eq) and a selected carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq). Stir the reaction at room temperature for 4-12 hours. Upon completion, dilute the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The final compound is purified by flash chromatography or preparative HPLC.
Neurodegenerative Disorders: Modulators of Tau Aggregation
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The development of small molecules that can inhibit or reverse tau aggregation is a promising therapeutic strategy.
Scientific Rationale:
The 4-aminopiperidine scaffold can be functionalized to interact with the amyloidogenic regions of the tau protein. The basic nitrogen of the piperidine can form salt bridges with acidic residues, while other substituents can be designed to engage in hydrophobic and hydrogen-bonding interactions within the tau aggregation interface. This multi-point interaction can disrupt the formation of the beta-sheet structures that are characteristic of tau fibrils.
Proposed Research Directions:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of 4-aminopiperidine derivatives with diverse substituents at the 1- and 4-positions and screen them for their ability to inhibit heparin-induced tau aggregation.
-
Mechanism of Action Studies: Investigate the binding mode of the most potent inhibitors using biophysical techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy.
Anti-Infectives: Novel Antiviral Agents
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. The 4-aminopiperidine scaffold has shown promise as a core structure for the development of inhibitors of viral entry and replication.
Scientific Rationale:
The 4-aminopiperidine moiety can be incorporated into molecules that target viral proteins essential for the viral life cycle. For example, it can serve as a central scaffold for inhibitors of viral proteases, polymerases, or entry proteins. The ability to readily modify the scaffold allows for the optimization of antiviral potency and the tuning of pharmacokinetic properties. A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C virus (HCV) proliferation. Further studies indicated that this class of compounds inhibits the assembly and release of infectious HCV particles.
Proposed Research Directions:
-
Hepatitis C Virus (HCV) Assembly Inhibitors: Based on initial findings, further optimize the 4-aminopiperidine scaffold to enhance potency against HCV assembly and improve metabolic stability.
-
Inhibitors of other Enveloped Viruses: Explore the activity of 4-aminopiperidine-based compounds against other enveloped viruses, such as influenza and coronaviruses, by targeting conserved viral entry or replication machinery.
Part 3: Experimental Design and Methodologies
High-Throughput Screening Cascade for Kinase Inhibitors
A tiered screening approach is essential for the efficient identification and optimization of novel kinase inhibitors.
Discovery and history of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Versatile Fluorinated Building Block in Modern Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its prevalence in pharmaceuticals and its ability to confer favorable physicochemical properties. When combined with the strategic incorporation of fluorine, its utility is significantly enhanced. This guide provides a comprehensive technical overview of this compound, a key building block that marries the structural rigidity of the piperidine ring with the modulating effects of a trifluoroacetyl group. We will explore its synthesis, the rationale behind its design, and its application in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals, valued for its conformational properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] The modulation of the basicity of the piperidine nitrogen is a critical aspect of drug design, profoundly influencing factors such as target binding, selectivity, and pharmacokinetic properties.[1]
One of the most effective strategies for fine-tuning these properties is the incorporation of fluorine. The introduction of a trifluoroacetyl group, as seen in this compound, offers several distinct advantages:
-
Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent amine, which can be crucial for optimizing interactions with biological targets or improving cell permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation, thereby enhancing the half-life of a drug candidate.
-
Binding Interactions: The trifluoromethyl group can participate in unique, non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity and selectivity.
This guide will delve into the synthesis and utility of this compound, positioning it as a valuable intermediate for the synthesis of advanced pharmaceutical agents.
Synthesis and Reaction Mechanisms
The synthesis of this compound is conceptually straightforward, typically involving the acylation of a protected 4-aminopiperidine derivative followed by deprotection. The choice of protecting groups and acylation conditions is critical to achieving high yields and purity.
General Synthetic Pathway
A common approach involves the use of a Boc-protected 4-aminopiperidine as the starting material. The trifluoroacetyl group is introduced using a suitable reagent such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established chemical literature for similar transformations.[2]
Step 1: Trifluoroacetylation of Boc-4-aminopiperidine
-
To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude product from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in water, wash with diethyl ether, and then basify the aqueous phase with 50% sodium hydroxide.[3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate), dry the combined organic extracts, and concentrate to afford the final product, this compound.
Applications in Drug Discovery
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, and its trifluoroacetylated derivatives serve as key intermediates in the synthesis of a wide range of biologically active molecules.
As a Precursor for Kinase Inhibitors
In the development of cyclin-dependent kinase (CDK) inhibitors for cancer therapy, the 4-aminopiperidine moiety is crucial for establishing key interactions within the ATP-binding pocket of the enzyme.[4] For instance, the discovery of R547, a potent CDK inhibitor, involved the use of a substituted 4-aminopiperidine.[4] The trifluoroacetylated analog provides a synthetic handle for further elaboration or can be used to modulate the properties of the final compound.
In the Development of CGRP Receptor Antagonists
The development of treatments for migraines has seen the emergence of CGRP (calcitonin gene-related peptide) receptor antagonists. A practical and efficient enantioselective synthesis of one such antagonist relies on a syn-3-fluoro-4-aminopiperidine intermediate.[5][6] While not the exact title compound, this highlights the importance of fluorinated aminopiperidines in this therapeutic area. The trifluoroacetyl group can serve as a protecting group or as a functional component in similar drug candidates.
In the Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Novel derivatives of 1,2,6-thiadiazine-1,1-dione linked to a 4-aminopiperidinyl moiety have been designed and synthesized as potential HIV-1 NNRTIs.[7] These compounds showed activity against the HIV-1 reverse transcriptase enzyme. The use of this compound as a starting material would allow for the exploration of the impact of the trifluoroacetyl group on antiviral activity and pharmacokinetics.
In Anticancer Agents Targeting Thymidylate Synthase
A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been evaluated as potential anticancer agents.[8] One of the lead compounds from this series demonstrated potent cytotoxicity against colorectal and breast cancer cell lines.[8]
Table 1: Examples of Bioactive Molecules Incorporating the 4-Aminopiperidine Scaffold
| Compound Class | Therapeutic Target | Representative Application | Reference |
| Diaminopyrimidines | Cyclin-Dependent Kinases (CDKs) | Cancer | [4] |
| Fluoropiperidines | CGRP Receptor | Migraine | [5][6] |
| Thiadiazine-1,1-diones | HIV-1 Reverse Transcriptase | HIV/AIDS | [7] |
| Pyrimidinediones | Thymidylate Synthase | Cancer | [8] |
| Xanthine Derivatives | Dipeptidyl Peptidase 4 (DPP-4) | Type 2 Diabetes | [9][10] |
Visualization of the Core Scaffold in Drug Development
The versatility of the 1-(4-aminopiperidin-1-yl) core as a building block is a central theme in its application. The following diagram illustrates its role as a central scaffold from which more complex, biologically active molecules are constructed.
Caption: Role of the core scaffold in generating diverse therapeutic agents.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides a gateway to a vast chemical space for drug discovery. Its synthesis is accessible, and its utility is demonstrated across a range of therapeutic areas. The trifluoroacetyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds, making this intermediate a valuable asset in the modern medicinal chemist's toolbox. As the demand for more potent, selective, and metabolically stable drugs continues to grow, the importance of such fluorinated scaffolds is set to increase.
References
-
PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available from: [Link]
- Google Patents. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60. Available from: [Link]
-
Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. Available from: [Link]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Available from: [Link]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[2][3]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. Available from: [Link]
-
Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical Biology & Drug Design, 85(3), 346-55. Available from: [Link]
-
ChemUniverse. This compound. Available from: [Link]
-
Eckhardt, M., et al. (2008). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. Available from: [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. Available from: [Link]
-
CAS Common Chemistry. Ethanone, 1-(2-amino-3-pyridinyl)-2,2,2-trifluoro. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 14(1), 1-22. Available from: [Link]
-
Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-5. Available from: [Link]
-
ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Available from: [Link]
-
ChemUniverse. Order : this compound. Available from: [Link]
-
ChemicalRegister. 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone (CAS No. 1587063-75-9) Suppliers. Available from: [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Available from: [Link]
-
PubChem. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Incorporation of 4-Aminopiperidine Scaffolds into Peptides
The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural conformations, and improved pharmacological properties. The 4-aminopiperidine moiety is a particularly valuable building block, offering a versatile scaffold for the synthesis of branched, cyclic, and constrained peptides.[1][2] The trifluoroacetyl-protected derivative, 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, provides a strategic advantage in this context. The trifluoroacetyl group serves as a robust protecting group for the 4-amino function, allowing for the selective acylation of the piperidine nitrogen. This application note provides a comprehensive guide to the use of this building block in solid-phase peptide synthesis (SPPS), including detailed protocols for its coupling and subsequent deprotection.
The Trifluoroacetyl Protecting Group: An Orthogonal Handle for Peptide Modification
The trifluoroacetyl (TFA) group is a well-established protecting group in organic synthesis, prized for its unique stability profile.[3] It is highly stable under the acidic conditions typically used for the cleavage of Boc protecting groups and the final cleavage of peptides from most solid supports.[3] Conversely, it is readily cleaved under mild basic conditions, providing an orthogonal deprotection strategy to the acid-labile Boc and the base-labile Fmoc protecting groups.[3][4] This orthogonality is the key to the utility of this compound in peptide synthesis, as it allows for the selective unmasking of the 4-amino group on the piperidine ring at a desired stage of the synthesis.
Core Principles of Application
The primary application of this compound is as a bifunctional building block in Fmoc-based solid-phase peptide synthesis. The workflow can be summarized as follows:
-
Coupling: The secondary amine of the piperidine ring is coupled to the N-terminus of a growing peptide chain on a solid support.
-
Chain Elongation (Optional): Further amino acids can be added to the peptide chain as required.
-
Selective Deprotection: The trifluoroacetyl group is selectively removed from the 4-amino position of the incorporated piperidine moiety.
-
Functionalization: The newly exposed primary amine can be used for various modifications, such as:
-
Branched Peptide Synthesis: Acylation with another peptide chain.
-
Cyclization: Formation of a cyclic peptide by amide bond formation with a carboxylic acid elsewhere in the peptide sequence.
-
Conjugation: Attachment of small molecules, labels, or other functionalities.
-
Experimental Protocols
PART 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the coupling of the building block to the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc-SPPS techniques.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent: e.g., HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
Protocol:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Activation of the Building Block:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 1.95 equivalents) and a base (e.g., DIPEA, 3-4 equivalents).
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated building block solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Microwave-assisted coupling can significantly reduce the reaction time.[4]
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines on the resin.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (Building Block:Reagent:Base) | Solvent | Time | Temperature |
| HATU/DIPEA | 2 : 1.95 : 4 | DMF | 2-4 h | Room Temp. |
| HBTU/DIPEA | 2 : 1.95 : 4 | DMF | 2-4 h | Room Temp. |
| DIC/HOBt | 2 : 2 : - | DMF/DCM | 4-6 h | Room Temp. |
PART 2: Selective Deprotection of the Trifluoroacetyl Group
This protocol outlines the removal of the trifluoroacetyl protecting group from the 4-amino position of the incorporated piperidine moiety.
Materials:
-
Peptide-resin with incorporated N-trifluoroacetyl-4-aminopiperidine moiety
-
Deprotection solution: e.g., 20% (v/v) piperidine in DMF or 1 M aqueous piperidine
-
Washing solvents: DMF, DCM
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitate the reaction mixture at room temperature. The reaction time will vary depending on the specific conditions and the peptide sequence, but typically ranges from 30 minutes to 2 hours.
-
-
Monitoring the Deprotection: The progress of the deprotection can be monitored by taking small aliquots of the resin and performing a test for primary amines (e.g., Kaiser test). A positive test indicates the presence of the deprotected 4-amino group.
-
Washing: Once the deprotection is complete, drain the deprotection solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all traces of the amine base. The resin is now ready for the subsequent functionalization step.
Table 2: Deprotection Conditions for Trifluoroacetyl Group
| Reagent | Concentration | Solvent | Time | Temperature |
| Piperidine | 20% (v/v) | DMF | 30-120 min | Room Temp. |
| Aqueous Piperidine | 1 M | Water/DMF | 1-3 h | Room Temp. |
| Potassium Carbonate | 0.5 M | Methanol/Water | 2-4 h | Room Temp. |
Visualization of the Workflow
Caption: Workflow for the incorporation and functionalization of this compound in SPPS.
Causality and Experimental Choices
-
Choice of Coupling Reagent: Uronium-based reagents like HATU and HBTU are generally preferred for coupling sterically hindered or less reactive amines, such as the secondary amine of the piperidine ring.[5] They offer fast reaction kinetics and minimize side reactions. Carbodiimide reagents like DIC, when used in conjunction with an additive like HOBt, are also effective but may require longer reaction times.
-
Orthogonality of the Trifluoroacetyl Group: The stability of the trifluoroacetyl group to the acidic conditions of Boc deprotection and the standard Fmoc deprotection conditions (piperidine in DMF) allows for its selective removal at a later stage. This is crucial for controlled, site-specific modifications of the peptide.
-
Deprotection Conditions: While 20% piperidine in DMF is a standard reagent for Fmoc removal, it is also effective for the slower cleavage of the trifluoroacetyl group. For more sensitive peptides, milder basic conditions such as aqueous piperidine or potassium carbonate in methanol/water can be employed to minimize potential side reactions.
Trustworthiness and Self-Validation
The protocols described are based on established principles of solid-phase peptide synthesis and the known reactivity of the functional groups involved. To ensure the success of the synthesis, the following validation steps are recommended:
-
Monitoring of Each Step: The use of qualitative tests (e.g., Kaiser test) after each coupling and deprotection step is crucial to confirm the completion of the reaction.
-
Mass Spectrometry Analysis: After cleavage from the resin, the final peptide should be analyzed by mass spectrometry to confirm the correct mass, which validates the successful incorporation of the building block and any subsequent modifications.
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) should be used to purify the target peptide and assess its purity.
Conclusion
This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics. Its trifluoroacetyl-protected 4-amino group provides an orthogonal handle for the site-specific modification of peptides, enabling the construction of branched, cyclic, and conjugated structures. The protocols outlined in this application note provide a robust framework for the successful incorporation and deprotection of this versatile scaffold, empowering researchers in the design and synthesis of novel peptide-based therapeutics.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Eckhardt, M., Langkopf, E., Mark, M., Tadayyon, M., Thomas, L., Nar, H., Pfrengle, W., Guth, B., Lotz, R., Sieger, P., Fuchs, H., & Himmelsbach, F. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453.
- Al-Osta, M. A., Al-Ghorbani, M., Al-Areej, N. A., Al-Ghamri, A. K., & Al-Salahi, R. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 10839.
- Li, H., Jiang, X., Ye, D., Chen, J., & Liu, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841–3844.
- Morales-Reyes, C. M., García-Rivas, V., Muñoz-Alemán, J. M., Varela-Ramírez, A., Aguilera, R. J., & Martínez-Martínez, A. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(21), 6449.
- Morales-Reyes, C. M., García-Rivas, V., Muñoz-Alemán, J. M., Varela-Ramírez, A., Aguilera, R. J., & Martínez-Martínez, A. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(21), 6449.
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). National Institutes of Health. Retrieved from [Link]
- Lee, Y. S., Park, S. B., & Lee, W. K. (2002). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 67(23), 8033–8039.
- Ralhan, K., Krishnakumar, V., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(112), 92265–92271.
- Eckhardt, M., Langkopf, E., Mark, M., Tadayyon, M., Thomas, L., Nar, H., Pfrengle, W., Guth, B., Lotz, R., Sieger, P., Fuchs, H., & Himmelsbach, F. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453.
- From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2022). Nanoscale, 14(9), 3466–3478.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista Colombiana de Química, 45(3), 36–43.
- Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin. (2003). Letters in Peptide Science, 10(5-6), 649–653.
- Preparation method of GLP-1 analogue. (n.d.). Google Patents.
- A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. (2020). Frontiers in Chemistry, 8, 424.
- Morales-Reyes, C. M., García-Rivas, V., Muñoz-Alemán, J. M., Varela-Ramírez, A., Aguilera, R. J., & Martínez-Martínez, A. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(21), 6449.
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. (2024). Bioorganic & Medicinal Chemistry Letters, 114, 129944.
- Ye, Z., Guo, L., Barakat, K. J., Pollard, P. G., Palucki, B. L., Sebhat, I. K., Bakshi, R. K., Tang, R., Kalyani, R. N., Vongs, A., Chen, A. S., Chen, H. Y., Rosenblum, C. I., MacNeil, T., Weinberg, D. H., Peng, Q., Tamvakopoulos, C., Miller, R. R., Stearns, R. A., … Nargund, R. P. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501–3505.
-
Click Chemistry Building Blocks for Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
The Trifluoroacetylated Aminopiperidine Scaffold: A Versatile Building Block in Modern Drug Discovery
Introduction: Unlocking Therapeutic Potential with Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful toolkit for optimizing lead compounds.[1][2] Within this context, the 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone moiety has emerged as a particularly valuable building block. This scaffold combines the privileged 4-aminopiperidine core, a common feature in numerous approved drugs, with a trifluoroethanone group, which can significantly modulate the properties of the parent molecule.[3][4][5]
The 4-aminopiperidine ring system is a versatile scaffold that provides a three-dimensional framework, allowing for precise orientation of substituents to interact with biological targets.[4][5] Its basic nitrogen atom can serve as a key hydrogen bond acceptor or be functionalized to introduce further diversity. The trifluoroethanone group, on the other hand, is a potent electron-withdrawing group that can influence the pKa of the piperidine nitrogen, impact ligand-receptor interactions, and block metabolic degradation.[1][6] This combination of features makes this compound a highly attractive starting material for the synthesis of novel therapeutics across a range of disease areas, most notably in the development of kinase and protease inhibitors.
This guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Detailed protocols for the synthesis and utilization of this key intermediate are presented, alongside insights into its impact on pharmacological activity.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving the protection of the 4-amino group of piperidine, followed by trifluoroacetylation of the piperidine nitrogen, and subsequent deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and efficient strategy.[7][8][9]
Protocol 1: Synthesis of this compound Hydrochloride
Step 1: Synthesis of tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate
-
Materials:
-
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Deprotection to yield this compound Hydrochloride
-
Materials:
-
tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1 equivalent) in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M) to the solution at room temperature.[8][9][14]
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting residue, this compound hydrochloride, can be triturated with diethyl ether to afford a solid, which can be used in subsequent steps without further purification.
-
Application in Drug Discovery: Case Studies
The this compound building block is particularly valuable in the design of inhibitors targeting enzymes with a critical amine-binding pocket. The 4-amino group can form key interactions with the target protein, while the trifluoroacetyl group can modulate potency, selectivity, and pharmacokinetic properties.
Case Study 1: Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[15][16] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[1][15] Several approved JAK inhibitors, such as tofacitinib, feature a 4-aminopiperidine or related scaffold.[17][18][19] The introduction of a trifluoroacetyl group onto the piperidine nitrogen can enhance selectivity and improve metabolic stability.
Experimental Workflow: Synthesis of a JAK Inhibitor Analogue
Caption: General workflow for the synthesis of a JAK inhibitor analogue.
Signaling Pathway: Inhibition of JAK-STAT Signaling
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Quantitative Data: In Vitro Potency of Representative JAK Inhibitors
| Compound Reference | Target | IC50 (nM) | Cell-based Assay |
| Tofacitinib[16] | JAK1 | 1.2 | - |
| Tofacitinib[16] | JAK2 | 20 | - |
| Tofacitinib[16] | JAK3 | 1 | - |
| Baricitinib[20] | JAK1 | 5.9 | - |
| Baricitinib[20] | JAK2 | 5.7 | - |
| Upadacitinib[6] | JAK1 | 43 | - |
| Compound 3f[21] | JAK1 | 3.4 | Antiproliferative (HEL cells) |
| Compound 3f[21] | JAK2 | 2.2 | Antiproliferative (HEL cells) |
| Compound 3f[21] | JAK3 | 3.5 | Antiproliferative (HEL cells) |
Note: The table includes data for approved drugs and experimental compounds with the 4-aminopiperidine or related scaffolds to illustrate the potency range achievable.
Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20][22] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[23][24] This mechanism makes DPP-4 inhibitors a valuable class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[4][22] Many DPP-4 inhibitors, such as sitagliptin, incorporate a primary amine that interacts with the active site of the enzyme.[25][26] The 4-aminopiperidine scaffold, when appropriately functionalized, can serve as a potent pharmacophore for DPP-4 inhibition.
Protocol 2: General Procedure for Coupling this compound to a Heterocyclic Core for DPP-4 Inhibitor Synthesis
-
Materials:
-
This compound hydrochloride
-
Electrophilic heterocyclic core (e.g., a chloropyrimidine or similar)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP)
-
-
Procedure:
-
To a solution of the electrophilic heterocyclic core (1 equivalent) in DMF, add DIPEA (2-3 equivalents).
-
Add this compound hydrochloride (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired DPP-4 inhibitor candidate.
-
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors
Sources
- 1. N-(3,3-dimethylpiperidin-4-yl)-2,2,2-trifluoro-N-(piperidin-4-yl)acetamide - C14H24F3N3O | CSCS00120202250 [chem-space.com]
- 2. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 11. tert-butyl piperidin-4-ylcarbamate;CAS No.:73874-95-0 [chemshuttle.com]
- 12. 001chemical.com [001chemical.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 17. thieme.de [thieme.de]
- 18. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Successful novel use of tofacitinib for type II refractory coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. globalrph.com [globalrph.com]
- 24. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions Using 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Amide Synthesis
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amino group on the piperidine ring allows for the facile introduction of a wide variety of acyl groups, leading to the synthesis of diverse libraries of amide-containing compounds. These derivatives are of significant interest as they can be tailored to interact with a multitude of biological targets. The trifluoroacetyl group on the piperidine nitrogen serves as a stable protecting group under many conditions and its electron-withdrawing nature can influence the reactivity of the 4-amino group. This guide provides detailed protocols for the efficient acylation of this versatile reagent.
Chemical Rationale: Navigating the Acylation Landscape
The acylation of the primary amino group of this compound can be achieved through several established methods. The choice of method often depends on the nature of the acylating agent (acyl chloride vs. carboxylic acid), the scale of the reaction, and the presence of other functional groups. The electron-withdrawing trifluoroacetyl group on the piperidine nitrogen decreases the nucleophilicity of the 4-amino group compared to an unprotected or Boc-protected 4-aminopiperidine. This necessitates careful consideration of reaction conditions to ensure efficient amide bond formation.
Two of the most robust and widely applicable methods are the Schotten-Baumann reaction using acyl chlorides and amide coupling of carboxylic acids using a coupling agent.
Mechanism of Acylation: A Tale of Two Pathways
1. Schotten-Baumann Reaction: This classic method involves the reaction of an amine with an acyl chloride in the presence of a base.[1] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.[2] For less nucleophilic amines, a stronger base or a two-phase system may be employed to facilitate the reaction.[3]
Caption: Amide Coupling Workflow.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is suitable for the rapid synthesis of amides from commercially available or readily prepared acyl chlorides.
Materials:
-
This compound (or its hydrochloride salt)
-
Acyl chloride of choice
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If using the hydrochloride salt, add 1.1 equivalents of TEA or DIPEA and stir for 10-15 minutes to liberate the free amine.
-
Base Addition: Add an additional 1.2 equivalents of TEA or DIPEA to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Acylation using a Carboxylic Acid and HATU
This protocol is ideal for coupling carboxylic acids that may not be readily converted to their corresponding acyl chlorides or for more sensitive substrates.
Materials:
-
This compound (or its hydrochloride salt)
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture. If using the hydrochloride salt, ensure an additional 1.1 equivalents of DIPEA are included in the activation step.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Key Reaction Parameters
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Carboxylic Acid/HATU) | Rationale/Comments |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | DCM is a good choice for Schotten-Baumann reactions. DMF is preferred for HATU couplings due to its polarity and ability to dissolve the reagents. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Diisopropylethylamine (DIPEA) | A non-nucleophilic base is essential to prevent side reactions. DIPEA is often preferred for its steric hindrance. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Initial cooling for the acyl chloride addition helps to control the exothermic reaction. HATU couplings are typically efficient at room temperature. |
| Reaction Time | 2-4 hours | 2-6 hours | Reaction times are substrate-dependent and should be monitored by TLC or LC-MS. |
| Stoichiometry | Amine:Acyl Chloride:Base (1:1.1:2.2) | Amine:Acid:HATU:Base (1:1.1:1.1:2.5) | A slight excess of the acylating agent/activated acid and sufficient base are used to drive the reaction to completion. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the amount of acylating agent or coupling reagent to 1.5 equivalents. For the Schotten-Baumann reaction, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent may be beneficial, especially for less reactive acyl chlorides.
-
Incomplete Reaction: The reduced nucleophilicity of the 4-amino group due to the N-trifluoroacetyl substituent may lead to slower reaction rates. [4]If the reaction stalls, gentle heating (40-50 °C) can be attempted, but should be monitored carefully for potential side product formation.
-
Purification Challenges: The trifluoroacetyl group can sometimes complicate purification due to altered polarity. Careful selection of the chromatography solvent system is crucial. A small amount of triethylamine in the eluent can sometimes improve the peak shape of basic compounds on silica gel.
-
Side Reactions with HATU: In some cases, HATU can react with the amine to form a guanidinium byproduct. [5]This can be minimized by pre-activating the carboxylic acid with HATU and base before adding the amine.
References
-
HATU - Wikipedia. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
-
What is the Schottan-Baumann reaction? - Quora. Available at: [Link]
-
Schotten Baumann Reaction - BYJU'S. Available at: [Link]
- Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme Connect.
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC - NIH. Available at: [Link]
- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Royal Society of Chemistry.
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
-
Amide Bond Activation of Biological Molecules - PMC - NIH. Available at: [Link]
-
Amide Bond Formation and Peptide Coupling - ResearchGate. Available at: [Link]
-
Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes - MDPI. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern medicinal chemistry, the strategic incorporation of fluorine atoms or fluoroalkyl groups is a cornerstone of rational drug design.[1] Approximately 25-30% of small-molecule drugs currently in clinical use are organofluorine compounds.[2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic properties of a molecule.[2][3]
This guide focuses on 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS No. 497177-66-9), a bifunctional building block that marries the potent electronic influence of a trifluoroacetyl group with the synthetically versatile and pharmaceutically relevant 4-aminopiperidine scaffold.[4][5][6] The inherent reactivity of this molecule—a nucleophilic primary amine and an electrophilic trifluoro-ketone—provides a robust platform for the construction of a diverse array of complex heterocyclic systems.
These application notes provide researchers, medicinal chemists, and drug development professionals with a technical overview, safety guidelines, and detailed, field-tested protocols for leveraging this powerful intermediate in the synthesis of high-value pyrazole and triazole derivatives.
Physicochemical Properties & Safety Protocols
A thorough understanding of the building block's properties and handling requirements is critical for safe and successful experimentation.
Compound Specifications
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 497177-66-9 | [4] |
| Molecular Formula | C₇H₁₁F₃N₂O | [4] |
| Molecular Weight | 196.17 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Observation |
| Purity | ≥95% | [4] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aminopiperidines and trifluoroethanones suggest the following precautions.[7][8]
-
Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[7][8]
-
Handling Precautions: Avoid breathing dust, mist, or vapors.[7] Wash hands thoroughly after handling. Avoid contact with strong oxidizing agents, acids, and bases.[9]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from its two distinct reactive centers. The choice of reagents and reaction conditions allows for selective functionalization at either site, enabling the construction of diverse heterocyclic scaffolds.
-
Nucleophilic Primary Amine: The 4-amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, reductive amination, and condensation to form imines or enamines. This site serves as a primary anchor point for building out molecular complexity.
-
Electrophilic Trifluoroacetyl Group: The carbonyl carbon of the trifluoroacetyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it an excellent substrate for condensation reactions with binucleophiles like hydrazines and amidines, which is the cornerstone for forming five- and six-membered heterocycles.[10]
Caption: Key reactive centers of the building block.
Application Protocols for Heterocycle Synthesis
The following protocols are exemplary methods for the synthesis of pyrazole and 1,2,4-triazole derivatives. These protocols are based on established synthetic methodologies for related fluorinated carbonyl compounds and aminopiperidines.[10][11][12]
Protocol 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles
This protocol leverages the classic Knorr pyrazole synthesis, where the trifluoroacetyl group acts as a 1,3-dielectrophile equivalent for condensation with a hydrazine.[12][13]
Rationale: The reaction proceeds via initial condensation of the hydrazine with the highly reactive trifluoro-ketone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of a mild acid catalyst accelerates the initial condensation step.
Caption: General workflow for pyrazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Ethanol (Absolute), 0.2 M concentration
-
Glacial Acetic Acid (0.1 eq)
-
Ethyl Acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica Gel
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the desired substituted hydrazine (1.1 eq).
-
Add absolute ethanol to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A more electron-deficient hydrazine may require longer reaction times or a stronger acid catalyst.
-
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure pyrazole product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Synthesis of 1,2,4-Triazole Derivatives via Amidine Intermediate
This protocol utilizes the nucleophilic primary amine to construct a 1,2,4-triazole, a privileged scaffold in medicinal chemistry.[14][15] The synthesis proceeds through an N-acylamidine intermediate which then undergoes cyclization.
Rationale: The primary amine is first reacted with an acylating agent to form an amide, which is then converted to an N-acylimidate or N-acylamidine. This intermediate is then cyclized with hydrazine. The trifluoroacetyl group remains as a spectator in this sequence, providing a key functional handle on the final product.
Caption: Reaction scheme for 1,2,4-triazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Phosphorus Pentachloride (PCl₅) (1.1 eq)
-
Ammonia (in dioxane or as gas)
-
Hydrazine Hydrate (1.5 eq)
-
1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
Part A: Synthesis of the N-Acylamidine Intermediate
-
Dissolve the building block (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting amine.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide.
-
Dissolve the crude amide in a suitable solvent (e.g., chloroform) and add PCl₅ (1.1 eq) portion-wise at 0 °C. Stir at room temperature for 1-2 hours.
-
Remove the solvent in vacuo. To the resulting residue, carefully add a solution of ammonia in dioxane or bubble ammonia gas through a solution in an inert solvent.
-
After the reaction is complete, filter off any solids and concentrate the filtrate. Purify the residue by column chromatography to isolate the N-acylamidine intermediate.
Part B: Cyclization to the 1,2,4-Triazole
-
Dissolve the purified N-acylamidine intermediate (1.0 eq) in 1,2-dichloroethane.
-
Add hydrazine hydrate (1.5 eq) and heat the mixture to 80-90 °C for 6-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final 1,2,4-triazole product.
Summary of Synthetic Applications
The dual reactivity of this compound makes it a highly valuable tool for rapidly generating libraries of complex heterocycles.
| Target Heterocycle | Key Reactive Site Used | Key Reagent(s) | Typical Conditions | Rationale for Use |
| Pyrazole | Trifluoroacetyl Carbonyl | Hydrazines | Reflux in EtOH, cat. acid | Direct, high-yield condensation to form a 5-membered aromatic ring.[10] |
| 1,2,4-Triazole | Primary Amine | Acyl Chlorides, Hydrazine | Multi-step, heating | Stepwise construction allows for diverse substitution on the triazole ring.[14] |
| Pyrimidine | Trifluoroacetyl Carbonyl | Amidines, Guanidines | Base or acid catalysis | Condensation with a three-atom component to form a 6-membered ring. |
| Imine/Amine | Primary Amine | Aldehydes/Ketones, NaBH(OAc)₃ | Reductive Amination | Provides access to further substituted piperidine side chains.[6] |
Conclusion
This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its unique combination of a nucleophilic handle and a highly electrophilic trifluoro-ketone enables efficient and modular access to a wide range of pharmaceutically relevant heterocyclic scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this intermediate in the discovery and development of novel therapeutic agents. By understanding its core reactivity and applying established synthetic methodologies, chemists can significantly accelerate their research programs.[16][17]
References
-
Apollo Scientific. (2026-01-19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
Mykhailiuk, P. K. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]
-
MolecularCloud. (2025-05-28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
PubMed. (2022). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. [Link]
- Hojo, M., Okada, E., & Masuda, R. (1992). Facile Synthetic Methods for 3- and 5-Trifluoromethyl-4-trifluoroacetylpyrazoles and Their Conversion into Pyrazole-4-carboxylic Acids. HETEROCYCLES, 34(4), 791.
-
ACS Publications. (2024-12-06). Synthesis of Fused Bicyclic[1][2][16]-Triazoles from Amino Acids. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
- Google Patents. (n.d.).
-
Grambling State University. (n.d.). Material Safety Data Sheet. [Link]
-
PubMed. (2014). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. [Link]
-
ResearchGate. (2025-08-10). Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part(II). [Link]
-
ResearchGate. (2025-08-10). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]
-
PubMed. (2019-06-21). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]
-
El-Faham, A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
NIH. (2024-10-25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
ResearchGate. (2008). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. [Link]
-
PMC - PubMed Central. (2025-11-20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]
-
PMC - NIH. (2025-09-12). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]
-
Salem, M. A., et al. (2022). Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part (II). Mini-Reviews in Organic Chemistry, 19(5). [Link]
-
ResearchGate. (n.d.). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine | Request PDF. [Link]
-
MDPI. (2023-06-10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]
-
PMC - NIH. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]
-
PubMed. (n.d.). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. This compound [P96128] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. sci-hub.st [sci-hub.st]
- 11. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Using 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone Derivatives
Abstract
This document provides a detailed guide for the synthesis of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical class of oral hypoglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1][2] The protocols herein focus on a robust synthetic strategy employing the versatile building block, 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This key intermediate allows for the efficient construction of molecules analogous to commercial "gliptins." We will explore the rationale behind the molecular design, provide step-by-step synthetic protocols, detail characterization and quality control procedures, and offer insights into the structure-activity relationships that govern the efficacy of these inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel antidiabetic agents.
Introduction: Targeting DPP-4 for Glycemic Control
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism.[3][4] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] These hormones are released from the gut in response to food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[6][7] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glycemic control with a low risk of hypoglycemia, as the mechanism is glucose-dependent.[2][6][8]
The class of DPP-4 inhibitors, known as "gliptins," has become a cornerstone of T2DM therapy.[2] Sitagliptin, the first agent in this class, features a core structure derived from a β-amino acid amide linked to a trifluorophenyl-containing moiety.[9] The synthetic strategy detailed here leverages a similar pharmacophore, utilizing a trifluoroacetylated aminopiperidine scaffold, which is crucial for potent and selective inhibition.
Rationale for the Trifluoroacetyl Piperidine Scaffold
The selection of the this compound core is based on established structure-activity relationship (SAR) principles for DPP-4 inhibitors.
-
Primary Amine: The free amino group on the piperidine ring is critical. It typically forms key hydrogen bonding interactions with glutamate residues (Glu205, Glu206) and a tyrosine residue (Tyr662) within the S2 subsite of the DPP-4 enzyme active site.[10] This interaction mimics the N-terminus of the natural peptide substrates.
-
Piperidine Ring: This saturated heterocycle serves as a rigid scaffold, correctly orienting the crucial primary amine for optimal binding within the enzyme's active site. It provides a robust framework for attaching other pharmacophoric elements.
-
Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a common strategy in modern medicinal chemistry. In the context of DPP-4 inhibitors, it offers several advantages:
-
Enhanced Potency: The strong electron-withdrawing nature of the CF3 group can influence the electronics of the molecule, leading to stronger interactions with the enzyme.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile and half-life of the drug candidate.[11][12]
-
Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can aid in cell membrane permeability and oral bioavailability.
-
Overall Synthetic Workflow
The synthesis of the target DPP-4 inhibitors from the key this compound intermediate is achieved through a convergent strategy. The core workflow involves the reductive amination between the primary amine of the piperidine intermediate and a suitable keto-amide partner.
Figure 1: General Synthetic Workflow. This diagram illustrates the key stages: preparation of the amine intermediate, reductive amination coupling, and final purification.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled with care, referencing their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of the Key Amine Intermediate (TFA Salt)
This protocol details the synthesis of this compound, which will be isolated as its trifluoroacetic acid salt.
Step 1a: Synthesis of tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) (1.0 eq).
-
Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. Causality: Trifluoroacetic anhydride is a highly reactive acylating agent. Slow, cooled addition is necessary to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 1b: Deprotection to form this compound TFA Salt
-
Dissolve the crude product from Step 1a in DCM (approx. 0.2 M).
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq). Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the primary amine. The excess TFA also serves as the counter-ion for the final salt product.
-
Stir the solution at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue may be triturated with diethyl ether or hexane to precipitate the product as a solid.
-
Filter the solid, wash with cold ether, and dry under vacuum to afford the desired amine intermediate as its TFA salt. This product is often used directly in the next step without further purification.
Protocol 2: Reductive Amination to Synthesize the Final DPP-4 Inhibitor
This protocol describes the coupling of the amine intermediate with a keto-amide, exemplified by the synthesis of a Sitagliptin analogue.
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the keto-amide partner (e.g., 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one) (1.0 eq).
-
Add the this compound TFA salt (1.1 eq) and a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
If using the TFA salt, add a base like TEA or DIPEA (1.2 eq) to neutralize the salt and free the amine.
-
Stir the mixture for 30-60 minutes to allow for the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild and selective reducing agent ideal for reductive aminations.[9] It is less reactive towards ketones and aldehydes compared to the iminium ion intermediate, minimizing side reactions such as the reduction of the starting ketone.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench carefully by adding a saturated aqueous solution of NaHCO3.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude final product.
Protocol 3: Purification
-
Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., 0-10% methanol in dichloromethane) is typically effective.
-
Crystallization/Salt Formation: For higher purity, the free base can be converted to a pharmaceutically acceptable salt (e.g., phosphate or hydrochloride). Dissolve the purified product in a suitable solvent (e.g., isopropanol) and add the corresponding acid (e.g., phosphoric acid). The crystalline salt can be isolated by filtration.[13]
Characterization and Quality Control
Ensuring the identity and purity of the synthesized inhibitor is paramount. A combination of analytical techniques should be employed.[14][15]
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the covalent structure. Expect characteristic shifts for the trifluoromethyl group (¹⁹F NMR), aromatic protons, and piperidine protons.[16][17] |
| LC-MS | Purity & Mass Verification | Provides the molecular weight of the compound (verifying the [M+H]⁺ ion) and assesses purity (typically >95% for early-stage research).[14] |
| HPLC | Purity Assessment | A validated HPLC method is used for quantitative purity determination and to identify any process-related impurities.[17] |
| Chiral HPLC | Enantiomeric Purity | For chiral inhibitors like Sitagliptin, this method is essential to determine the enantiomeric excess (ee%), which should be >99%. |
Mechanism of Action and SAR Insights
The synthesized inhibitors function as competitive, reversible inhibitors of the DPP-4 enzyme.[6] The molecule binds to the active site, preventing the natural substrates (GLP-1/GIP) from being cleaved.
Figure 2: Key Binding Interactions. A simplified diagram showing how different parts of the inhibitor molecule interact with subsites of the DPP-4 enzyme active site.
Structure-Activity Relationship (SAR) Insights:
-
S1 Pocket: The pocket accommodating the trifluoro-substituted aromatic or heterocyclic ring is largely hydrophobic. Modifications here can fine-tune potency and selectivity. For example, substituting a trifluorophenyl ring with other heterocyclic systems can alter the binding affinity.[10][18]
-
S2 Pocket: As mentioned, the primary amine is crucial. Acylation or substitution of this amine typically leads to a dramatic loss of activity. The stereochemistry of this amine is also critical, with the (R)-configuration often being significantly more potent, as seen in Sitagliptin.[9]
-
Trifluoroacetyl Moiety: This group interacts with the S1' subsite. While less critical than the S1 and S2 interactions, modifications here can impact the overall pharmacokinetic properties of the compound.
Conclusion
The synthetic route utilizing this compound derivatives offers a reliable and efficient platform for the discovery and development of novel DPP-4 inhibitors. The protocols outlined provide a solid foundation for medicinal chemists to synthesize and characterize these important therapeutic agents. The inherent modularity of the reductive amination step allows for the creation of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic profiles.
References
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). [Link]
-
Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]
-
What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Dr.Oracle. [Link]
-
DPP-4 inhibitors (gliptins). Diabetes UK. [Link]
-
DPP4 Inhibitor Mechanism of Action. My Endo Consult. [Link]
-
Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. [Link]
-
Synthesis of (R)-Sitagliptin. Synfacts. [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. [Link]
-
LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Semantic Scholar. [Link]
-
Characterization of linagliptin using analytical techniques Introduction. Semantic Scholar. [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]
-
characterization of linagliptin using analytical techniques. ResearchGate. [Link]
-
Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. Scilit. [Link]
-
Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
-
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health (NIH). [Link]
-
Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. [Link]
-
Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. [Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health (NIH). [Link]
-
The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. National Institutes of Health (NIH). [Link]
Sources
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 14. seer.ufrgs.br [seer.ufrgs.br]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. ijpsr.com [ijpsr.com]
- 18. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Modular Approach for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists and Drug Discovery Professionals
Abstract
The 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone scaffold is a valuable starting point for medicinal chemistry campaigns, combining the privileged piperidine core with a versatile primary amine for substitution and a metabolically robust N-trifluoroacetyl group.[1][2][3] This guide provides a detailed framework for the systematic derivatization of this scaffold's primary amine at the C4 position. We present field-proven, step-by-step protocols for four essential classes of chemical transformations: N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation. The causality behind each experimental choice is explained, empowering researchers to generate diverse chemical libraries efficiently for comprehensive Structure-Activity Relationship (SAR) exploration.[4][5]
The Core Scaffold: Rationale and Chemical Logic
The starting scaffold, this compound, offers two distinct nitrogen atoms. However, their reactivity is profoundly different, a critical consideration for selective derivatization.
-
The C4-Primary Amine (R-NH₂): This exocyclic amine is a strong nucleophile and the primary site for derivatization. Its accessibility and reactivity make it an ideal handle for introducing a wide array of functional groups to probe interactions with a biological target.[6][7]
-
The N1-Piperidine Nitrogen: This endocyclic, tertiary amine is directly acylated with a 2,2,2-trifluoroethanone group. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) moiety significantly reduces the basicity and nucleophilicity of this nitrogen, rendering it largely unreactive under the conditions used to modify the C4-amine.[8][9] Furthermore, the inclusion of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of the final compounds, making it a desirable feature in drug design.[10][11]
This inherent difference in reactivity allows for highly selective chemistry at the C4 position, which is the cornerstone of the protocols described herein.
Caption: General workflow for an SAR study.
Derivatization Protocols
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (N₂ or Ar) are recommended for reactions sensitive to moisture.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This derivatization allows for the exploration of a target's binding pocket by introducing a variety of substituents (R groups) that can modulate steric bulk, electronics, and hydrogen bonding potential.
[12][13]
General Scheme:

Detailed Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final N-acylated product. [13]
Reagent (Acyl Chloride) Equivalents Base (eq) Typical Time (h) Expected Yield Benzoyl chloride 1.1 TEA (1.5) 4 >85% Acetyl chloride 1.1 DIPEA (2.0) 2 >90% | Cyclopropanecarbonyl chloride | 1.1 | TEA (1.5) | 6 | >80% |
Rationale: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. It acts as a hydrogen bond acceptor and its geometry can impart favorable binding properties. Derivatization with various sulfonyl chlorides introduces electronically and sterically diverse aryl and alkyl groups.
[5][14]
General Scheme:

Detailed Step-by-Step Protocol:
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF).
-
Base Addition: Add pyridine or triethylamine (2.0 eq) and cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to obtain the pure sulfonamide. [15]
Reagent (Sulfonyl Chloride) Equivalents Base (eq) Typical Time (h) Expected Yield Benzenesulfonyl chloride 1.1 Pyridine (2.0) 16 >80% p-Toluenesulfonyl chloride 1.1 TEA (2.0) 12 >85% | Methanesulfonyl chloride | 1.1 | TEA (2.0) | 12 | >75% |
Rationale: Reductive amination is a powerful and reliable method for forming C-N bonds, allowing for the introduction of a vast range of alkyl and aryl-alkyl substituents. [16][17]This reaction proceeds via an intermediate imine (or iminium ion) which is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that might be incompatible with other functional groups.
[12][18]
General Scheme:

Detailed Step-by-Step Protocol:
-
Preparation: To a flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Dissolution: Add an anhydrous solvent such as 1,2-dichloroethane (DCE), DCM, or THF. Add acetic acid (1-2 drops) to catalyze imine formation.
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction may effervesce slightly.
-
Reaction: Continue stirring at room temperature for 4-24 hours until the starting amine is consumed (monitor by LC-MS).
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to isolate the N-alkylated product. [12][16]
Reagent (Aldehyde/Ketone) Equivalents Reducing Agent (eq) Typical Time (h) Expected Yield Benzaldehyde 1.1 NaBH(OAc)₃ (1.5) 6 >80% Cyclohexanone 1.2 NaBH(OAc)₃ (1.5) 12 >70% | Furan-2-carbaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | 4 | >85% |
Rationale: Urea and thiourea moieties are privileged structures in medicinal chemistry, often acting as potent hydrogen bond donors and "bioisosteres" for amides. [19][20]They are readily formed by the reaction of the primary amine with isocyanates or isothiocyanates, respectively, providing a direct route to compounds with distinct electronic and conformational properties.
[21][22]
General Scheme:

Detailed Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC or LC-MS until the starting amine is consumed (typically 0.5-4 hours).
-
Isolation: If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry under vacuum.
-
Work-up and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product is often of high purity, but can be further purified by trituration with ether or by column chromatography if necessary.
| Reagent (Is(othi)ocyanate) | Equivalents | Solvent | Typical Time (h) | Expected Yield |
| Phenyl isocyanate | 1.0 | THF | 1 | >95% |
| Ethyl isothiocyanate | 1.0 | DCM | 2 | >90% |
| 4-Chlorophenyl isocyanate | 1.0 | THF | 1.5 | >95% |
Analytical Characterization of Derivatives
Confirmation of structure and purity is essential for reliable SAR data. A combination of spectroscopic and chromatographic techniques should be employed. [23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [23]Successful derivatization is confirmed by the disappearance of the primary amine's -NH₂ signal and the appearance of new signals corresponding to the added moiety (e.g., a new amide N-H singlet, aromatic protons, or alkyl group signals).
-
¹³C NMR: Provides confirmation of the carbon skeleton and the presence of new functional groups (e.g., carbonyls from amides or ureas).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is highly suitable for these derivatives. [23] * Analysis: Prepare a dilute solution in a solvent like methanol or acetonitrile. The resulting spectrum should show the molecular ion peak ([M+H]⁺), confirming the correct molecular weight of the synthesized compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compounds.
-
Conditions: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape. [24]Purity should typically be >95% for compounds used in biological screening.
-
Conclusion
The protocols outlined in this application note provide a robust and versatile toolkit for the derivatization of this compound. By systematically applying these methods for N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation, drug discovery teams can rapidly generate diverse libraries of analogs. This strategic approach facilitates a thorough exploration of the structure-activity landscape, accelerating the identification of lead compounds and the optimization of their therapeutic potential.
References
-
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Medicinal Chemistry. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]
-
The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2017). Journal of the Chemical Society of Pakistan. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract. (2016). Der Pharma Chemica. [Link]
-
Optimization of Milling Conditions for Sulfonylation of Primary Amine. (2022). ResearchGate. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Oxidative β-C–H sulfonylation of cyclic amines. (2018). Chemical Science. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2016). ResearchGate. [Link]
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (2003). The Journal of Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2012). ARKIVOC. [Link]
-
Amine Preparation 4 - Reductive Amination. (2020). YouTube. [Link]
-
Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. (2020). The Aquila Digital Community. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Separation Science. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2008). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2007). Journal of Medicinal Chemistry. [Link]
-
THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. (2025). Rowan Digital Works. [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2001). ResearchGate. [Link]
-
Synthesis and Bioassay of New Urea and Thiourea Derivatives of 4-Aminobenzohydrazide. (2021). ResearchGate. [Link]
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). Organic Process Research & Development. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). Scientific Reports. [Link]
-
A novel approach for N-terminal acetylation of peptides on solid phase. (2016). Organic & Biomolecular Chemistry. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). Synthetic Communications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. [Link]
-
Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023). Bioorganic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). ResearchGate. [Link]
-
Synthesis, SAR and evaluation of [1,4']-bipiperidinyl-4-yl-imidazolidin-2-one derivatives as novel CCR5 antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. (1992). Journal of Medicinal Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cbijournal.com [cbijournal.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 21. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone as a reagent in organic synthesis
Application Notes & Protocols: 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
A Senior Application Scientist's Guide to a Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The trifluoroacetyl group, in particular, serves as a robust protecting group and a unique electronic modulator. This guide provides an in-depth exploration of this compound, a key building block that marries the conformational rigidity of a piperidine ring with the advantageous properties of a trifluoroacetyl moiety.
This document is intended for researchers, medicinal chemists, and process development scientists. It offers a comprehensive overview of the reagent's synthesis, reactivity, and detailed protocols for its application, with a focus on the underlying chemical principles and practical considerations for its successful use in the laboratory.
Reagent Profile and Strategic Value
This compound, often supplied as its hydrochloride salt, is a bifunctional molecule. It presents a secondary amine within the piperidine ring and a primary amine at the 4-position, with the latter being "protected" or deactivated by the strongly electron-withdrawing trifluoroacetyl group. This electronic feature is pivotal; it significantly lowers the basicity and nucleophilicity of the 4-amino group, allowing for selective reactions at the piperidine nitrogen.
The true synthetic utility of this reagent is unlocked during deprotection. The trifluoroacetyl group can be readily cleaved under basic conditions to liberate the free 4-aminopiperidine core, which can then participate in subsequent transformations. This "protect-react-deprotect" strategy is fundamental to its application in multi-step syntheses.
Key Advantages:
-
Orthogonal Reactivity: The electronically differentiated amino groups allow for selective functionalization.
-
Enhanced Solubility: The trifluoromethyl group can improve the solubility of intermediates in organic solvents.
-
Metabolic Stability: The C-F bond is exceptionally stable, which can enhance the metabolic stability of the final drug candidate.
-
Modulation of pKa: The trifluoroacetyl group drastically lowers the pKa of the adjacent amine, influencing its binding characteristics in a biological context.
Synthesis of the Reagent
The most common and scalable synthesis of this compound involves the acylation of a suitably protected 4-aminopiperidine derivative, followed by deprotection of the piperidine nitrogen. A typical route starts from 1-Boc-4-aminopiperidine.
Protocol 1: Synthesis of N-(1-Boc-piperidin-4-yl)-2,2,2-trifluoroacetamide
This protocol details the trifluoroacetylation of the 4-amino group while the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
Workflow Diagram:
Caption: Synthesis of the Boc-protected intermediate.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exotherm. Expert Insight: Using ethyl trifluoroacetate as the acylating agent is a milder alternative, though it may require longer reaction times or heating.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(1-Boc-piperidin-4-yl)-2,2,2-trifluoroacetamide.
Protocol 2: Boc Deprotection to Yield the Final Reagent
The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen.
Step-by-Step Procedure:
-
Dissolution: Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as 1,4-dioxane or DCM.
-
Deprotection: Add a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) or trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The product hydrochloride salt will often precipitate from the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.
Applications in Synthetic Chemistry
The primary utility of this reagent is as a scaffold in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. A prominent example is its use in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.
Application Example: Synthesis of Sitagliptin Analogues
Sitagliptin, a well-known DPP-IV inhibitor, features a substituted aminopiperidine core. The title reagent is an ideal starting material for creating analogues of this drug. The general strategy involves N-alkylation or N-arylation at the piperidine nitrogen.
Workflow Diagram:
Caption: General workflow for elaborating the reagent.
Protocol 3: N-Alkylation and Subsequent Deprotection
This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen followed by the removal of the trifluoroacetyl group.
Step-by-Step Procedure:
-
N-Alkylation:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base such as diisopropylethylamine (DIPEA) (2.5 eq) or potassium carbonate (3.0 eq).
-
Add the electrophile (e.g., a substituted benzyl bromide, 1.1 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS. The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated intermediate.
-
-
Trifluoroacetyl Deprotection:
-
Dissolve the purified intermediate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add potassium carbonate (K₂CO₃) (3.0-5.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours. Causality Insight: The basic conditions facilitate the hydrolysis of the trifluoroacetamide, which is susceptible to nucleophilic attack at the carbonyl carbon.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the methanol under reduced pressure. Extract the aqueous residue with a suitable solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the final, deprotected product.
-
Data Summary
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound HCl | C₇H₁₂ClF₃N₂O | 232.63 | White to off-white solid |
| N-(1-Boc-piperidin-4-yl)-2,2,2-trifluoroacetamide | C₁₂H₁₉F₃N₂O₃ | 296.29 | White crystalline solid |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this reagent and its precursors.
-
Handling: The hydrochloride salt is generally stable. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.
-
Reactivity Hazards: Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water and alcohols. It should be handled with extreme care in a fume hood.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Trustworthiness and Validation
The protocols described herein are based on established and well-documented chemical transformations. The progress of each reaction step should be meticulously monitored using standard analytical techniques such as TLC and LC-MS to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of all intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Edmondson, S. et al. (2010). Preparation of dipeptidyl peptidase-IV inhibitors. U.S.
- Guzman-Mejia, F. et al. (2008). Preparation of 4-substituted piperidines as medicaments.
Application Notes and Protocols for Monitoring Chemical Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately monitor the progress of a chemical reaction is fundamental to modern chemistry, underpinning process optimization, kinetic analysis, and the safe scale-up of pharmaceutical and fine chemical manufacturing. This guide provides a detailed exploration of the principal analytical techniques employed for reaction monitoring, offering insights from a Senior Application Scientist's perspective. The focus is on not just the "how" but the "why," ensuring that the choice of technique and the experimental design are as robust and insightful as the data they generate.
Chapter 1: Strategic Selection of a Monitoring Technique
In-situ spectroscopy is often the preferred method when:
-
Transient or unstable intermediates are involved.[1]
-
The reaction is very fast, making manual sampling impractical.[1]
-
The reaction is sensitive to environmental factors like moisture or oxygen.[1]
-
Real-time kinetic data is required to understand the reaction mechanism or endpoint.[2]
Ex-situ analysis is suitable when:
-
The reaction is slow, allowing for manual sampling without significant changes in composition.[3]
-
The reaction conditions (e.g., high pressure, corrosive reagents) are incompatible with available in-situ probes.
-
The complexity of the reaction mixture requires the high separation power of chromatography.[4]
The following flowchart provides a logical framework for selecting the most appropriate technique based on key reaction characteristics.
Caption: Decision-making workflow for selecting a reaction monitoring technique.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for calibration.[2][5]
Principle of Operation for Reaction Monitoring NMR spectroscopy allows for the in-situ monitoring of reactions by acquiring a series of spectra over time as the reaction proceeds within an NMR tube.[6] By observing the decrease in the integral of a peak corresponding to a reactant and the increase in the integral of a peak for a product, a quantitative profile of the reaction can be constructed.[2] This technique is particularly valuable for identifying intermediates, understanding reaction mechanisms, and determining kinetics.[7]
Strengths and Limitations
| Strengths | Limitations |
| Inherently quantitative, providing direct concentration data.[5] | Lower sensitivity compared to other techniques. |
| Provides rich structural information for all components.[8] | Relatively slow acquisition time for each data point. |
| Non-invasive and non-destructive.[9] | High capital and operating costs.[8] |
| Can monitor multiple species simultaneously.[8] | Requires deuterated solvents for locking, which can be expensive.[8] |
Protocol for In-Situ NMR Reaction Monitoring
This protocol outlines a general procedure for monitoring a reaction in an NMR tube.
1. Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves all reactants and products and is inert under the reaction conditions.
-
Internal Standard (Optional but Recommended): Add a known amount of an inert compound with a simple spectrum that does not overlap with reactant or product signals. This allows for precise quantification.
-
Sample Preparation: In an NMR tube, dissolve the limiting reagent and the internal standard in the deuterated solvent.
2. Instrument Setup:
-
Insert a "dummy" sample with a similar solvent composition into the NMR spectrometer to pre-heat the probe to the desired reaction temperature.[6]
-
Lock and shim the spectrometer on the dummy sample.[6]
3. Reaction Initiation and Data Acquisition:
-
Inject the initiating reagent into the NMR tube containing the substrate.
-
Quickly and carefully insert the NMR tube into the spectrometer.
-
Begin acquiring a time-arrayed series of 1D spectra.[6] The time between spectra should be appropriate for the reaction rate. For fast reactions, minimize the number of scans per spectrum (ideally ns=1) to get a "snapshot" of the reaction.[6]
4. Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard for each spectrum.
-
Calculate the concentration of each species at each time point relative to the integral of the internal standard.
-
Plot concentration versus time to obtain the reaction profile.
Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for in-situ reaction monitoring, particularly in industrial settings, due to its robustness and ability to provide real-time information on functional group transformations.[10]
Principle of Operation for Reaction Monitoring FTIR spectroscopy monitors the changes in vibrational modes of molecules as a reaction progresses.[11] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the infrared spectrum of the reaction mixture can be continuously recorded. The disappearance of absorption bands corresponding to reactant functional groups and the appearance of bands for product functional groups provide a real-time kinetic profile.[10]
Strengths and Limitations
| Strengths | Limitations |
| Real-time, in-situ monitoring.[2] | Provides information on functional groups, not full structures. |
| Robust and widely applicable to liquid-phase reactions. | Overlapping peaks in complex mixtures can be difficult to resolve. |
| No sample preparation required with ATR probes.[10] | Water and other polar solvents can have strong IR absorbance, obscuring regions of the spectrum. |
| Can monitor reactions under harsh conditions (high pressure/temperature). | Requires a change in IR-active functional groups to be effective. |
Protocol for In-Situ ATR-FTIR Reaction Monitoring
1. Preparation and Setup:
-
Select an appropriate ATR probe material (e.g., Diamond, ZnSe) that is chemically resistant to the reaction mixture.
-
Insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction medium.
-
Connect the probe to the FTIR spectrometer via fiber optic cables.
2. Background Spectrum Acquisition:
-
Before initiating the reaction, record a background spectrum of the reaction solvent and any catalysts or reagents that are present at time zero.[12] This spectrum will be subtracted from subsequent spectra to isolate the changes due to the reaction.[12]
3. Reaction Initiation and Data Collection:
-
Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).
-
Immediately begin collecting spectra at regular intervals. The frequency of data collection will depend on the reaction rate.
4. Data Analysis:
-
Subtract the background spectrum from each of the collected reaction spectra.
-
Identify the key absorption bands for the reactants and products.
-
Plot the absorbance (or peak area) of these characteristic bands as a function of time. This provides a kinetic profile of the reaction.
Caption: Workflow for in-situ ATR-FTIR reaction monitoring.
Chapter 4: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of ex-situ reaction monitoring, offering excellent separation of complex mixtures and sensitive quantification.[13]
Principle of Operation for Reaction Monitoring At specific time intervals, a small aliquot of the reaction mixture is withdrawn, and the reaction is quenched (stopped). The sample is then injected into the HPLC system, where the components are separated based on their differential partitioning between a stationary phase and a mobile phase.[14] A detector (e.g., UV-Vis) measures the concentration of each eluted component, allowing for the quantification of reactants, intermediates, and products over time.[15]
Strengths and Limitations
| Strengths | Limitations |
| High separation power for complex mixtures.[4] | Ex-situ method; may not be suitable for fast reactions. |
| High sensitivity and quantitative accuracy.[16] | Quenching the reaction can introduce errors. |
| Versatile and applicable to a wide range of non-volatile compounds.[4] | Requires method development for each new reaction system. |
| Can be automated for unattended analysis.[5] | Can be time-consuming. |
Protocol for Off-line HPLC Reaction Monitoring
1. Method Development:
-
Develop an HPLC method that can effectively separate the starting materials, intermediates, and products. This involves selecting the appropriate column, mobile phase, and detector settings.
-
Prepare calibration curves for the reactants and products using standards of known concentration to ensure accurate quantification.
2. Reaction Setup and Sampling:
-
Set up the chemical reaction as planned.
-
At predetermined time points, withdraw a precise volume of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling, dilution, or adding a chemical quenching agent.
3. Sample Preparation and Analysis:
-
Prepare the quenched aliquot for HPLC analysis. This may involve dilution, filtration, or extraction.
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and the peak areas for the components of interest.
4. Data Analysis:
-
Using the calibration curves, convert the peak areas for the reactants and products into concentrations.[7]
-
Plot the concentration of each species as a function of time to generate the reaction profile.
Chapter 5: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS are powerful ex-situ techniques for monitoring reactions that involve volatile and thermally stable compounds.[4]
Principle of Operation for Reaction Monitoring Similar to HPLC, aliquots are taken from the reaction mixture at various times and quenched. The sample is then injected into the gas chromatograph, where it is vaporized. A carrier gas (mobile phase) sweeps the vaporized components through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and interactions with the stationary phase.[17] A detector (e.g., Flame Ionization Detector - FID) quantifies the components, while coupling to a mass spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Strengths and Limitations
| Strengths | Limitations |
| Excellent separation for volatile compounds.[4] | Limited to volatile and thermally stable analytes. |
| High sensitivity, especially with selective detectors. | Ex-situ method, requiring quenching. |
| GC-MS provides definitive compound identification.[17] | Derivatization may be required for non-volatile compounds, adding complexity. |
| Well-established and robust technique. |
Protocol for Off-line GC-MS Reaction Monitoring
The protocol is analogous to that for HPLC, with the key difference being the analytical instrumentation.
1. Method Development:
-
Develop a GC method, including selecting the appropriate column, temperature program, and carrier gas flow rate, to achieve baseline separation of all volatile components.
-
Optimize MS parameters for sensitive detection and clear fragmentation patterns.
2. Reaction Setup and Sampling:
-
Follow the same procedure as for HPLC: set up the reaction, withdraw aliquots at timed intervals, and quench the reaction immediately.
3. Sample Preparation and Analysis:
-
Dilute the quenched aliquot in a suitable volatile solvent.
-
Inject a small volume of the prepared sample into the GC-MS system.
4. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC) to determine the relative amounts of each component.
-
For quantification, use an internal or external standard method.
-
Confirm the identity of each peak by comparing its mass spectrum to a library database.
-
Plot the concentration or relative abundance of each species versus time.
Chapter 6: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique primarily used for qualitative monitoring of reaction progress, especially in synthetic organic chemistry labs.[18]
Principle of Operation for Rapid Reaction Screening A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica gel).[19] The plate is then placed in a sealed container with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.[19] This separation allows for a visual assessment of the consumption of starting material and the formation of the product.[20]
Strengths and Limitations
| Strengths | Limitations |
| Simple, fast, and inexpensive.[18] | Primarily qualitative; quantitative analysis is challenging.[21] |
| Requires very small amounts of sample. | Lower separation efficiency compared to HPLC or GC. |
| Can be performed quickly at the lab bench.[20] | Not suitable for volatile compounds. |
| Useful for optimizing reaction conditions. |
Protocol for TLC Reaction Monitoring
1. Preparation:
-
Choose a suitable solvent system (mobile phase) that provides good separation between the starting material and the product (ideally, with Rf values between 0.2 and 0.8).
-
Prepare a developing chamber with the chosen solvent system.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.[20]
2. Spotting the Plate:
-
Lane 1 (Reference): Spot a dilute solution of the starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.[20] This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction): Spot the reaction mixture.
-
Use a capillary tube or micropipette to apply small spots.[19]
3. Developing and Visualizing:
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. This is often done using a UV lamp, as many organic compounds will appear as dark spots on a fluorescent background.[18] Staining with a chemical reagent (e.g., potassium permanganate) may be necessary for compounds that are not UV-active.
4. Interpretation:
-
The reaction is complete when the spot corresponding to the starting material in Lane 3 has disappeared. The appearance of a new spot (the product) and the disappearance of the starting material spot indicates the reaction is progressing.
Chapter 7: Mass Spectrometry (MS) for Real-Time Monitoring
Recent advances have enabled the use of mass spectrometry for real-time, in-situ reaction monitoring, providing rapid insights into reaction kinetics and mechanisms.[22]
Principle of Operation for Direct Reaction Analysis A continuous stream of the reaction mixture is introduced directly into the ion source of a mass spectrometer, often using a flow injection setup.[23] The molecules are ionized, and the mass spectrometer analyzes the ions based on their mass-to-charge ratio. By monitoring the ion intensity of the reactant and product masses over time, a real-time profile of the reaction can be obtained.[9]
Strengths and Limitations
| Strengths | Limitations |
| Very fast analysis, suitable for rapid reactions.[23] | Provides mass information, but not detailed structural data for isomers. |
| High sensitivity and specificity.[4] | Ionization suppression effects from the reaction matrix can be a challenge. |
| Can detect and identify transient intermediates.[22] | Requires specialized interface between the reactor and the MS. |
| No chromatographic separation needed, saving time.[23] |
Protocol for Real-Time MS using Flow Injection
1. System Setup:
-
Interface the reaction vessel with the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) using a pumping system and capillary tubing.
-
Optimize the MS parameters (e.g., capillary voltage, gas flow rates) for the analytes of interest.
2. Reaction Initiation and Monitoring:
-
Start the flow of the reaction mixture into the mass spectrometer.
-
Initiate the reaction.
-
Configure the MS to continuously acquire data, monitoring the specific m/z values for the starting materials and expected products.
3. Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the masses of interest.
-
Plot the ion intensity for each species as a function of time to visualize the reaction progress.
Comparative Summary of Techniques
| Technique | Mode | Primary Information | Sensitivity | Speed | Cost | Key Advantage |
| NMR | In-situ / Ex-situ | Structure, Concentration | Low | Slow | High | Rich structural detail, inherently quantitative. |
| FTIR (ATR) | In-situ | Functional Groups | Medium | Fast | Medium | Robust, real-time, in-situ monitoring. |
| HPLC | Ex-situ | Concentration, Purity | High | Medium | Medium | Excellent separation of non-volatile mixtures. |
| GC-MS | Ex-situ | Concentration, Identity | Very High | Medium | Medium | Excellent separation and identification of volatile compounds. |
| TLC | Ex-situ | Qualitative Progress | Low | Very Fast | Low | Simple, rapid, and inexpensive screening. |
| Direct MS | In-situ | Molecular Weight | Very High | Very Fast | High | Real-time monitoring of fast reactions and intermediates. |
References
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Shimadzu. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]
-
University of York. Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
JoVE. Thin Layer Chromatography: Principle, Procedure, Applications. [Link]
-
Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
Academia.edu. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
kluedo. Quantitative NMR methods for reaction and process monitoring. [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
Quora. What are the physical and chemical methods of monitoring rate of chemical reactions?. [Link]
-
Royal Society of Chemistry. Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe. [Link]
-
Royal Society of Chemistry. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]
-
University of Wisconsin-Madison. Monitoring Reactions by NMR. [Link]
-
ACS Publications. A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]
-
IntechOpen. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]
-
ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]
-
Fiveable. 1.3 Types of analytical methods and their applications. [Link]
-
National Institutes of Health. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
Advion Interchim Scientific. Home. [Link]
-
ACS Publications. Real-Time Reaction Monitoring by Continuous-Introduction Ion-Spray Tandem Mass Spectrometry. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
ResearchGate. Examples of time-resolved data obtained using ex situ and in situ.... [Link]
-
UniTechLink. Step-by-step Analysis of FTIR. [Link]
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
News-Medical.Net. Analytical Chemistry Techniques. [Link]
-
The Center for Professional Innovation & Education. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Scribd. SOP FOR GC-MS. [Link]
-
ResearchGate. The application of ex situ and in situ methods over the years. Left inset.... [Link]
-
Department of Forensic Sciences. FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. [Link]
-
National Institutes of Health. A Review of In-Situ Techniques for Probing Active Sites and Mechanisms of Electrocatalytic Oxygen Reduction Reactions. [Link]
-
ResearchGate. Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. [Link]
-
EPA NEPAL. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]
-
Scribd. HS-GC-MS/MS Operation and Maintenance SOP. [Link]
-
The University of Melbourne. STANDARD OPERATING PROCEDURE - GCMS. [Link]
-
Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
YouTube. Organic Chemistry Research Using FTIR Spectroscopy. [Link]
-
ACS Publications. Measuring Heterogeneous Reaction Rates with ATR-FTIR Spectroscopy To Evaluate Chemical Fates in an Atmospheric Environment. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mt.com [mt.com]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. youtube.com [youtube.com]
- 11. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. news-medical.net [news-medical.net]
- 15. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 18. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 19. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 20. How To [chem.rochester.edu]
- 21. (PDF) Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method [academia.edu]
- 22. Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. shimadzu.com [shimadzu.com]
Application Notes and Protocols: The Pivotal Role of the Trifluoromethyl Group in the Reactivity and Application of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly enhance the pharmacological profile of drug candidates. This technical guide provides an in-depth analysis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a versatile building block whose reactivity is dominated by the influence of its trifluoromethyl moiety. We will explore the physicochemical impact of the CF₃ group, detailing its effects on electrophilicity, basicity, and metabolic stability. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and subsequent functionalization of this valuable intermediate, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage its unique reactivity in their synthetic campaigns.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoroacetyl group onto the 1-position of a 4-aminopiperidine scaffold dramatically alters the molecule's properties. These changes are not merely incremental; they redefine the compound's reactivity and its utility as a synthetic intermediate.
Enhanced Electrophilicity of the Carbonyl Center
The most significant electronic consequence of the trifluoromethyl group is its powerful electron-withdrawing inductive effect. The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, rendering it exceptionally electrophilic and highly susceptible to nucleophilic attack.[1] This heightened reactivity is a defining characteristic of trifluoromethyl ketones (TFMKs) and is central to their function as potent enzyme inhibitors, where they can form stable adducts with active site nucleophiles.[2]
Caption: Inductive electron withdrawal by the CF₃ group.
Modulation of Piperidine Basicity
The electron-withdrawing nature of the trifluoroacetyl group also significantly impacts the basicity of the two nitrogen atoms in the piperidine ring.
-
N1 (Amide) Nitrogen: The nitrogen at the 1-position is part of an amide linkage. The strong inductive effect of the CF₃ group delocalizes the lone pair of electrons on this nitrogen, drastically reducing its basicity and nucleophilicity. For synthetic purposes, this nitrogen is considered non-reactive under standard conditions.
-
N4 (Amine) Nitrogen: The primary amine at the 4-position is sufficiently removed from the trifluoroacetyl group that its basicity is only slightly reduced. This differential reactivity is a key synthetic advantage, allowing for highly selective functionalization at the 4-amino position without interference from the N1 nitrogen.[3][4]
Increased Lipophilicity and Metabolic Stability
In drug design, achieving optimal lipophilicity is critical for membrane permeability and bioavailability. The trifluoromethyl group is a powerful lipophilicity enhancer.[5] Replacing a methyl group with a trifluoromethyl group significantly increases the Hansch lipophilicity parameter (π), aiding the molecule's passage across biological membranes.
Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This translates to a longer in vivo half-life for drug candidates incorporating this moiety.
Propensity for Hydrate Formation
A unique characteristic of trifluoromethyl ketones is their tendency to form stable gem-diol hydrates in the presence of water.[6] The equilibrium between the ketone and its hydrated form is often shifted significantly toward the hydrate, a phenomenon not typically observed with their non-fluorinated methyl ketone analogs.[2][7] This stable hydrate can act as a transition-state mimic for enzymatic hydrolysis, contributing to the mechanism of action for many TFMK-based inhibitors.[7]
Caption: Equilibrium of a TFMK with its gem-diol hydrate.
Quantitative Data Summary
The following table summarizes the predicted physicochemical properties of the title compound in comparison to its non-fluorinated analog to highlight the impact of the trifluoromethyl group.
| Property | 1-(4-Aminopiperidin-1-yl)ethanone | This compound | Rationale for Change |
| Molecular Weight | 142.20 g/mol | 196.17 g/mol | Addition of three fluorine atoms. |
| Predicted LogP | ~ -0.5 | ~ +0.8 | CF₃ group significantly increases lipophilicity.[5] |
| Predicted pKa (N4 Amine) | ~ 9.5 | ~ 9.2 | Minor inductive electron withdrawal from the distant trifluoroacetyl group. |
| Predicted pKa (N1 Amide) | ~ -0.5 (protonated on carbonyl) | Not basic | Strong delocalization of N1 lone pair by the trifluoroacetyl group. |
| Carbonyl Reactivity | Standard ketone | Highly electrophilic | Strong inductive effect from the CF₃ group.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the selective N-trifluoroacetylation of 4-aminopiperidine at the more nucleophilic piperidine nitrogen. The exocyclic primary amine is protonated and thus protected under the reaction conditions.
Materials:
-
4-Aminopiperidine dihydrochloride
-
Ethyl trifluoroacetate (ETFA)[8]
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a round-bottom flask, add 4-aminopiperidine dihydrochloride (1.0 equiv).
-
Suspend the solid in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equiv) dropwise to neutralize the hydrochloride salts. Stir for 15 minutes.
-
Add ethyl trifluoroacetate (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Selective Reductive Amination at the 4-Amino Position
This protocol leverages the nucleophilicity of the 4-amino group for the formation of a C-N bond with an aldehyde or ketone, followed by in-situ reduction.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Standard workup reagents
Procedure:
-
Dissolve this compound in DCE or DCM (approx. 0.1 M) in a round-bottom flask.
-
Add the desired aldehyde or ketone (1.1 equiv).
-
If the substrate is unreactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Selective Amide Bond Formation at the 4-Amino Position
This protocol details a standard amide coupling procedure using EDC and HOBt, a common and effective method for forming robust amide linkages.[11][12][13]
Materials:
-
This compound (1.1 equiv)
-
Carboxylic Acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 to 18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Synthetic Workflow and Characterization
The utility of this compound lies in its role as a bifunctional building block for the rapid elaboration of molecular complexity.
Caption: Typical synthetic workflow using the title compound.
Predicted Spectroscopic Data
Accurate characterization is essential for confirming the structure and purity of synthetic intermediates. The following data are predicted based on the known effects of the trifluoroacetyl group.
| ¹H NMR (400 MHz, CDCl₃) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| Piperidine H (axial, adjacent to N-COCF₃) | 4.0 - 4.2 | m | Downfield shift due to amide bond. |
| Piperidine H (equatorial, adjacent to N-COCF₃) | 3.0 - 3.2 | m | |
| Piperidine H (adjacent to C-NH₂) | 2.8 - 3.0 | m | |
| Piperidine H (other) | 1.8 - 2.0 | m | |
| Piperidine H (other) | 1.3 - 1.5 | m | |
| -NH₂ | 1.5 - 2.5 | br s | Chemical shift is concentration and solvent dependent. |
| ¹³C NMR (100 MHz, CDCl₃) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| C=O | 155 - 158 | q (J ≈ 35 Hz) | Quartet due to coupling with ³F of CF₃. |
| CF₃ | 115 - 118 | q (J ≈ 285 Hz) | Large one-bond C-F coupling constant. |
| C-NH₂ | 48 - 50 | ||
| C (adjacent to N-COCF₃) | 42 - 45 | ||
| C (other) | 32 - 35 |
Conclusion
This compound is a powerful and versatile building block for drug discovery and development. The trifluoromethyl group is not a passive substituent; it actively modulates the molecule's electronic properties to enhance the electrophilicity of the ketone and create a crucial reactivity differential between the two nitrogen centers. This allows for predictable and selective functionalization at the 4-amino position. Furthermore, the inherent properties conferred by the CF₃ group—namely increased lipophilicity and metabolic stability—are highly desirable traits that can be carried forward into the final drug candidate. The protocols and data provided in this guide offer a robust framework for scientists to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the development of next-generation therapeutics.
References
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental challenges, and ultimately improve reaction yields and purity. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, properties, and general use of this compound.
Q1: What are the critical chemical properties of this reagent that influence its reactivity?
A1: Understanding the unique structure of this compound is paramount for successful experimentation. It possesses two distinct nitrogen atoms whose reactivity is dramatically different:
-
The C4-Primary Amine (-NH₂): This is the primary site of nucleophilic attack in most reactions, such as amide bond formation. Its basicity is typical for a primary amine on a saturated ring, making it readily available for coupling.
-
The N1-Piperidine Nitrogen: This nitrogen is part of a trifluoroacetamide moiety. The powerful electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly reduces the basicity and nucleophilicity of this nitrogen.[1][2] For most standard coupling reactions, it can be considered non-reactive.
Key Implications:
-
Stability: The trifluoroacetyl group can be susceptible to hydrolysis under strongly basic or acidic conditions. Care must be taken during reaction workup.
-
Solubility: The compound is generally soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN).[3] Its basic nature means its solubility in aqueous solutions is pH-dependent.
Q2: My amide coupling reaction is failing or giving low yield. What are the most common culprits?
A2: Low yield in amide coupling is a frequent issue.[4][5] For this specific amine, the primary causes are typically:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. Insufficient or degraded coupling reagent is a common point of failure.[4][6]
-
Protonation of the C4-Amine: The primary amine is basic and can react with the acidic carboxylic acid starting material to form an ammonium salt. This protonated form is not nucleophilic and will not participate in the coupling reaction.[4]
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the unreactive carboxylic acid and halting the reaction.[4]
-
Steric Hindrance: Bulky groups near the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete conversion.[4]
Q3: Which coupling reagents and conditions are recommended for this amine?
A3: The choice of coupling reagent is critical. For this compound, modern uronium/phosphonium-based reagents are highly effective due to their high reactivity and ability to minimize side reactions.
| Reagent Class | Examples | Recommended Additive | Key Advantages & Considerations |
| Uronium-based | HATU, HBTU | None required | High efficiency, fast reaction times. Byproducts are water-soluble, simplifying purification. HATU is often superior for hindered couplings.[7][8] |
| Carbodiimide-based | EDC, DCC | HOBt, OxymaPure | Cost-effective and widely used. Requires an additive like HOBt or OxymaPure to suppress racemization and improve efficiency.[9][10] DCC should be avoided in solid-phase synthesis as the urea byproduct is insoluble.[8] |
| Phosphonium-based | PyBOP, PyAOP | None required | Very effective, particularly for challenging or sterically hindered couplings and for reducing racemization.[8] |
Base Selection: A non-nucleophilic base is essential to neutralize acids and prevent protonation of the C4-amine without competing in the reaction.
-
Recommended: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA).
-
Stoichiometry: At least 2-3 equivalents of base are typically required to neutralize the HCl or HBF₄ salts from coupling reagents and any in-situ salt formation.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental problems.
Issue 1: Low Product Conversion or No Reaction
If your reaction has stalled or failed to produce the desired product, consult the following table.
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Inefficient Acid Activation | Monitor the reaction by LC-MS. Do you see the mass of your starting carboxylic acid remaining unchanged? | Solution: 1) Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). 2) Pre-activate the carboxylic acid by stirring it with the coupling reagent and base for 5-10 minutes before adding the amine. This ensures the active ester is formed before the amine is introduced.[7] |
| Amine Protonation | Check the pH of your reaction mixture if possible. Is it acidic? Did you add a sufficient amount of base? | Solution: Ensure you are using at least 2-3 equivalents of a non-nucleophilic base like DIPEA. The base neutralizes the acid byproduct from the coupling reagent and prevents the formation of an unreactive ammonium salt from your starting materials.[4][5] |
| Hydrolysis | Were your solvents and reagents anhydrous? Was the reaction run under an inert atmosphere (N₂ or Ar)? | Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried. Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from quenching the activated intermediates.[4] |
| Steric Hindrance | Are either of your coupling partners sterically demanding (e.g., ortho-substituted benzoic acid, α,α-disubstituted amino acid)? | Solution: 1) Increase the reaction temperature (e.g., from room temperature to 40-50 °C). 2) Allow for a longer reaction time (24-48 hours). 3) Switch to a more potent coupling system like PyAOP or convert the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride, though this is a harsher method.[11] |
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your LC-MS or TLC analysis requires careful diagnosis.
| Potential Cause | Observed Side Product | Proposed Solution & Scientific Rationale |
| Racemization | (If your carboxylic acid is chiral at the α-carbon) A diastereomer of your product is observed. | Solution: 1) If using a carbodiimide (EDC), ensure an additive like HOBt or OxymaPure is included. These additives form an active ester that is less prone to racemization via oxazolone formation.[4] 2) Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Double Acylation | A byproduct with a mass corresponding to the product + another acid molecule. | Solution: This is highly unlikely given the deactivation of the N1-nitrogen, but if observed, it indicates exceptionally harsh conditions. Reduce temperature and use milder coupling reagents. |
| Trifluoroacetyl Cleavage | Product corresponding to 4-aminopiperidine coupled to your acid. | Solution: This suggests the reaction conditions are too basic or acidic, leading to hydrolysis of the trifluoroacetamide. Avoid strong bases like NaOH or LDA. Use a hindered organic base like DIPEA and avoid extended exposure to strong acids during workup. |
Issue 3: Complex Purification
Purifying amine-containing compounds can be challenging.
-
Problem: Difficulty removing urea byproducts (from DCC/EDC) or excess coupling reagents.
-
Solution 1: Acid-Base Extraction. Because your final product contains a basic piperidine C4-amine, you can use an acidic wash to selectively pull it into the aqueous layer.
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). Your product will move to the aqueous layer.[12]
-
Separate the layers. Basify the aqueous layer to pH >10 with a base like NaOH or Na₂CO₃.[12]
-
Re-extract your now-neutral product back into an organic solvent (DCM or Ethyl Acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Problem: Product co-elutes with starting material or impurities on silica gel.
-
Solution 2: Chromatography Optimization.
-
Use a polar modifier: Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent system (e.g., DCM/Methanol). This deactivates the acidic sites on the silica gel, preventing peak tailing and improving the separation of basic compounds.
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid) can be an effective alternative.
-
Part 3: Optimized Experimental Protocol
This protocol provides a robust starting point for the amide coupling of this compound with a generic carboxylic acid.
HATU-Mediated Amide Coupling
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of ~0.1 M).
-
Reagent Addition: Add HATU (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture for 2-3 minutes at room temperature. This is the pre-activation step.
-
Amine Addition: Add a solution of this compound (1.05 equivalents) in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[7]
-
Workup: a. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4] b. Extract the product with an organic solvent (e.g., ethyl acetate, DCM) three times. c. Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM, potentially with 0.5% TEA).
Part 4: Visualization & Workflows
Diagram 1: Generalized Amide Coupling Mechanism
Caption: General mechanism for amide bond formation via an activated ester intermediate.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.
References
- Google Patents.
- Google Patents.
-
ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox . [Link]
-
Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents . [Link]
-
Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents . [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros . [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . [Link]
-
ACS Publications. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines . [Link]
-
ResearchGate. Why did my amide syntesis does not work? . [Link]
-
ElectronicsAndBooks. Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine . [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . [Link]
-
ResearchGate. Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity . [Link]
-
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation . [Link]
-
ChemUniverse. This compound . [Link]
-
NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . [Link]
-
Nature. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid . [Link]
-
ResearchGate. How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? . [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . [Link]
-
Aapptec Peptides. Coupling Reagents . [Link]
-
ResearchGate. Figure S1. Chemical reaction of trifluoroacetyl group with primary (a) . [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone . [Link]
- Google Patents.
-
PubMed Central. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase . [Link]
-
Organic Chemistry Portal. Trifluoroacetamides . [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors . [Link]
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
PubMed. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine . [Link]
-
NIH. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia . [Link]
-
ResearchGate. 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and . [Link]
-
PubMed. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes . [Link]
-
NIH. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane . [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone derivatives
Welcome to the technical support center for the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important class of compounds. We will delve into the intricacies of the reaction, explore the formation of common side products, and provide robust troubleshooting strategies and detailed protocols to ensure the successful synthesis and purification of your target molecule.
I. Understanding the Core Reaction: Trifluoroacetylation of 4-Aminopiperidine
The primary reaction for generating this compound involves the acylation of the primary amino group of 4-aminopiperidine with a trifluoroacetylating agent. The most common reagents for this transformation are trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate (ETFA). The reaction is typically carried out in the presence of a base to neutralize the trifluoroacetic acid byproduct and to facilitate the nucleophilic attack of the amine.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this synthesis?
A1: The most frequently observed side products are:
-
1,4-Bis(trifluoroacetyl)piperidine: This results from the acylation of both the primary amino group at the 4-position and the secondary amine of the piperidine ring.
-
Unreacted 4-Aminopiperidine: Incomplete reaction can leave starting material in your crude product.
-
Hydrolysis Product (4-Aminopiperidine and Trifluoroacetic Acid): The trifluoroacetamide bond can be susceptible to hydrolysis, especially during workup or purification under non-optimal pH conditions.[1][2][3]
Q2: Why am I seeing a significant amount of the di-acylated side product?
A2: The formation of 1,4-bis(trifluoroacetyl)piperidine is a common issue and is primarily driven by the reactivity of the piperidine nitrogen.[4] The piperidine nitrogen, although a secondary amine, is still nucleophilic and can compete with the primary amino group for the acylating agent. This is particularly prevalent under the following conditions:
-
Excess Trifluoroacetic Anhydride (TFAA): Using a significant excess of TFAA will drive the reaction towards di-acylation.
-
Strongly Basic Conditions: While a base is necessary, a very strong, non-hindered base can deprotonate the piperidine nitrogen, increasing its nucleophilicity.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive secondary amine to react.
Q3: My final product seems to be degrading. What could be the cause?
A3: The trifluoroacetamide functional group, while generally stable, can be labile under certain conditions.[5] Degradation is often due to hydrolysis of the amide bond. This can occur under:
-
Strongly Acidic or Basic Aqueous Conditions: During workup, prolonged exposure to strong acids or bases can lead to cleavage of the trifluoroacetyl group.[1][2][3]
-
Presence of Water at Elevated Temperatures: During solvent removal or purification, residual water at high temperatures can promote hydrolysis.
Q4: I'm having trouble purifying my product from the di-acylated impurity. What do you recommend?
A4: Separating the mono- and di-acylated products can be challenging due to their similar polarities. Column chromatography is the most effective method. Here are some tips:
-
Silica Gel Chromatography: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The di-acylated product is less polar and will elute first.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase HPLC can be an excellent alternative, often providing baseline separation. A water/acetonitrile or water/methanol gradient with a small amount of TFA (0.1%) is a good starting point. The more polar mono-acylated product will elute earlier.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product loss during workup. 3. Degradation of the product. | 1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction has stalled, consider adding a small additional portion of the acylating agent. 2. Minimize the number of extraction steps and avoid overly aggressive pH adjustments. 3. Ensure the workup is performed at or below room temperature and that solvents are removed under reduced pressure without excessive heating. |
| High Percentage of Di-acylated Side Product | 1. Stoichiometry of acylating agent is too high. 2. Reaction temperature is too high. 3. Incorrect choice of base. | 1. Use no more than 1.05-1.1 equivalents of trifluoroacetic anhydride. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a hindered base like diisopropylethylamine (DIPEA) to selectively deprotonate the primary amine over the more sterically accessible piperidine nitrogen. |
| Presence of Unreacted Starting Material | 1. Insufficient acylating agent. 2. Reaction time is too short. 3. Poor quality of reagents. | 1. Ensure accurate measurement of reagents; consider using a slight excess (1.05 eq) of the acylating agent. 2. Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. 3. Use freshly opened or properly stored reagents. Trifluoroacetic anhydride is particularly sensitive to moisture. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Aminopiperidine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TFAA (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed product and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC. The di-acylated byproduct will elute first, followed by the desired mono-acylated product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Visualization of Reaction Pathways and Troubleshooting
Reaction Mechanism and Side Product Formation
Caption: Primary reaction and formation of common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. Spectroscopic Data for Identification
The following table provides expected NMR chemical shifts and mass spectrometry fragmentation patterns to aid in the identification of the desired product and the common di-acylated side product.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Mass Spectrometry (ESI+) |
| This compound (Desired Product) | ~ 1.2-1.4 (m, 2H), ~ 1.9-2.1 (m, 2H), ~ 2.8-3.0 (m, 1H), ~ 3.1-3.3 (m, 2H), ~ 3.6-3.8 (m, 2H), ~ 6.5 (br s, 1H, NH) | ~ 32 (CH₂), ~ 43 (CH₂), ~ 48 (CH), ~ 116 (q, CF₃), ~ 156 (q, C=O) | [M+H]⁺, fragmentation showing loss of CF₃ and cleavage of the piperidine ring.[5][6][7][8] |
| 1,4-Bis(trifluoroacetyl)piperidine (Di-acylated Side Product) | ~ 1.8-2.0 (m, 2H), ~ 2.2-2.4 (m, 2H), ~ 3.6-3.8 (m, 2H), ~ 4.0-4.2 (m, 2H), ~ 4.3-4.5 (m, 1H), ~ 7.0 (br s, 1H, NH) | ~ 30 (CH₂), ~ 42 (CH₂), ~ 45 (CH), ~ 116 (q, CF₃), ~ 156 (q, C=O), ~ 157 (q, C=O) | [M+H]⁺, fragmentation showing loss of one or both CF₃CO groups.[5][6][7][8] |
VII. References
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated... Retrieved from [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid | ACS Omega. Retrieved from [Link]
-
ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]
-
NIH. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC. Retrieved from [Link]
-
ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]
-
IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative? Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
NIH. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). asian journal of chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative. Retrieved from
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]
-
PubMed. (n.d.). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 340-07-8| Chemical Name : N-Trifluoroacetyl Piperidine | Pharmaffiliates. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
Sources
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone and its Derivatives
Welcome to the technical support center for the purification of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile building block.
Introduction: Understanding the Molecule
This compound is a compound of significant interest in medicinal chemistry due to the presence of the 4-aminopiperidine scaffold, a common motif in bioactive molecules, and the trifluoroethanone group, which can modulate physicochemical properties such as metabolic stability and binding affinity. However, the combination of a basic nitrogen heterocycle and an electron-withdrawing trifluoroacetyl group presents unique challenges in purification. This guide will provide a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the acylation of 4-aminopiperidine with a trifluoroacetylating agent. Potential impurities include:
-
Unreacted 4-aminopiperidine: A highly polar and basic starting material.
-
Di-acylated byproducts: Where the primary amino group of the product is also acylated.
-
Residual coupling reagents and their byproducts.
-
Solvents used in the reaction and workup.
-
Degradation products: The trifluoroacetyl group can be susceptible to hydrolysis under certain conditions.
Q2: My compound is streaking badly on the TLC plate and showing significant peak tailing during flash chromatography on silica gel. What is the cause and how can I fix it?
A2: This is a classic issue when purifying basic compounds like your aminopiperidine derivative on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.
Solution: To mitigate this, you should add a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., dichloromethane/methanol/TEA or ethyl acetate/hexanes/TEA). The TEA will compete with your compound for the active sites on the silica, leading to improved peak shape.
Q3: I am struggling to remove the unreacted 4-aminopiperidine starting material. What is the best approach?
A3: Due to its high polarity, 4-aminopiperidine can be challenging to separate from the product by chromatography alone. An acid-base liquid-liquid extraction is a highly effective method.
Workflow:
-
Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-aminopiperidine will be protonated and partition into the aqueous layer.
-
Your less basic product should remain in the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Q4: Can I purify my compound by crystallization?
A4: Crystallization can be an excellent method for obtaining highly pure material, especially for solid compounds. Success will depend on finding a suitable solvent system. You might also consider forming a salt of your compound (e.g., hydrochloride or tartrate salt) which often have better crystalline properties.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low recovery from silica gel chromatography | Irreversible adsorption of the basic compound onto the acidic silica gel. | - Add triethylamine (0.5-2%) to your eluent. - Consider using a less acidic stationary phase like alumina (basic or neutral). - Employ a different purification technique such as acid-base extraction or crystallization. |
| Multiple spots on TLC after purification | - Incomplete separation. - On-plate degradation. | - Optimize the TLC and column chromatography mobile phase for better separation. - Ensure the compound is stable on silica by spotting and letting it sit for a period before developing. If degradation is suspected, switch to a less acidic stationary phase or a faster purification method. |
| Product appears as an oil instead of a solid | - Presence of residual solvents or impurities. - The compound may be amorphous or have a low melting point. | - Ensure all solvent is removed under high vacuum. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Try recrystallization from various solvent systems. - If it remains an oil, purification by chromatography is the primary method. |
| Formation of a white precipitate during workup | Unintended salt formation. | - Ensure pH is adjusted correctly during extractions. - If a salt is desired, this can be a method of purification. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying this compound from less polar impurities.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of dichloromethane and methanol.
- To mitigate peak tailing, add 1% triethylamine to the eluent.[1]
- An optimal solvent system should give a retention factor (Rf) of ~0.3 for your product.[1]
- Visualize the spots using a UV lamp and/or a potassium permanganate (KMnO₄) stain.
2. Column Preparation:
- Select an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in the chosen mobile phase.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
4. Elution and Fraction Collection:
- Elute the column with the chosen mobile phase, applying gentle pressure.
- Collect fractions and monitor by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly effective for removing basic impurities like unreacted 4-aminopiperidine.[2]
1. Dissolution:
- Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
2. Acidic Wash:
- Transfer the organic solution to a separatory funnel.
- Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate.
- Drain the aqueous layer. Repeat the acidic wash if necessary (monitor by TLC).
3. Neutralization and Brine Wash:
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
4. Drying and Concentration:
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
For solid products, recrystallization can provide material of very high purity.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures with hexanes) to find a suitable system.
2. Recrystallization Procedure:
- Dissolve the crude product in a minimal amount of the hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Further cooling in an ice bath can increase the yield.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.
Data Presentation
Table 1: Recommended Purification Strategies Based on Impurity Type
| Impurity Type | Primary Purification Method | Secondary Purification Method | Key Considerations |
| Unreacted 4-aminopiperidine (basic, polar) | Acid-Base Extraction | Flash Chromatography with TEA | Extraction is highly efficient for removing basic impurities. |
| Di-acylated byproduct (less polar) | Flash Chromatography | Recrystallization | Optimize the mobile phase for good separation from the desired product. |
| Non-polar byproducts | Flash Chromatography | Recrystallization | A less polar eluent system will elute these impurities first. |
| Polar, non-basic byproducts | Flash Chromatography | Recrystallization | A more polar eluent system may be required to elute the product after these impurities. |
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification strategy.
Troubleshooting Peak Tailing in Flash Chromatography
Sources
Stability and storage conditions for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS 497177-66-9). As Senior Application Scientists, we understand that the stability and proper handling of this specialized reagent are crucial for the success and reproducibility of your research. This guide provides an in-depth analysis of the compound's stability profile, recommended storage conditions, and troubleshooting advice for common issues encountered during its use.
Core Chemical Properties
| Property | Value |
| CAS Number | 497177-66-9[1] |
| Molecular Formula | C₇H₁₁F₃N₂O[1] |
| Molecular Weight | 196.17 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Key Functional Groups | 4-aminopiperidine, Trifluoroacetamide |
Understanding the Stability Profile
The stability of this compound is governed by the chemical reactivity of its two primary functional components: the piperidine ring and the N-trifluoroacetyl group. While specific, comprehensive stability data for this exact molecule is not extensively published, we can infer its stability characteristics based on the known behavior of these moieties.
The piperidine ring , containing a secondary amine at the 4-position and a tertiary amine at the 1-position (as part of the amide), is susceptible to oxidation.[2] The nitrogen atoms, particularly the tertiary amine, can be oxidized to form N-oxides, which may lead to ring-opening or other degradation products over time, especially when exposed to atmospheric oxygen, heat, or light.[2][3]
The trifluoroacetamide group is generally stable under neutral and acidic conditions. However, it is known to be labile to basic conditions, which can lead to hydrolysis of the amide bond.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions or other bases.[5]
Recommended Storage Conditions
To ensure the long-term integrity and performance of this compound, we recommend the following storage conditions based on general principles for piperidine-containing compounds and supplier guidelines for similar chemicals.[3][6]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, such as oxidation and hydrolysis. For many piperidine series compounds, a cool, dry place is ideal, with 2-8°C often recommended.[3] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Reduces exposure to atmospheric oxygen and moisture, thereby preventing oxidation of the piperidine ring and hydrolysis of the trifluoroacetamide. |
| Light | Protect from light (Store in an amber vial or dark place) | Some piperidine compounds are photosensitive and can degrade upon exposure to light, especially UV light.[3] |
| Container | Tightly sealed container | Prevents the ingress of moisture and air.[3] |
Frequently Asked Questions (FAQs)
Q1: My material has developed a yellowish or brownish tint. Is it still usable?
A slight color change may indicate minor degradation, potentially due to oxidation. While the material might still be suitable for some applications, we strongly recommend performing a purity check (e.g., by HPLC or LC-MS) to assess its integrity before use in sensitive experiments. For critical applications, using fresh, colorless material is always the best practice.
Q2: I observe an unexpected peak in my HPLC/LC-MS analysis after dissolving the compound. What could be the cause?
The appearance of new peaks likely indicates degradation.[2] The most probable cause is the hydrolysis of the trifluoroacetamide group if the compound was dissolved in a basic solution (pH > 8). Trifluoroacetamides are known to be readily cleaved under mild basic conditions.[4][5] Another possibility is oxidation of the piperidine ring, especially if the solution has been stored for an extended period without protection from air.
Q3: Can I dissolve this compound in an aqueous buffer for my experiments?
Yes, but the pH of the buffer is critical. The compound is expected to be more stable in neutral to slightly acidic aqueous solutions (pH 4-7). Avoid basic buffers (pH > 8) to prevent the hydrolysis of the trifluoroacetamide group. For long-term storage in solution, we recommend preparing fresh solutions before use and storing any stock solutions at -20°C or -80°C under an inert atmosphere.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), the solid material should be stable for at least 1-2 years.[3] However, the actual shelf-life can be influenced by the purity of the specific batch and the rigor of the storage practices. We recommend re-analyzing the material's purity if it has been stored for an extended period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your starting material using a suitable analytical method (HPLC, LC-MS, NMR). 2. Ensure that the compound is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light). 3. Prepare solutions fresh for each experiment, especially if using aqueous buffers. |
| Low yield in a reaction where the amino group is involved | The primary amine at the 4-position may be less reactive than expected, or the compound may have degraded. | 1. Confirm the structure and purity of the starting material. 2. Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). 3. Consider that the trifluoroacetamide group is electron-withdrawing, which may slightly reduce the basicity and nucleophilicity of the piperidine nitrogens. |
| Formation of a precipitate in solution | The compound or a degradation product may have limited solubility in the chosen solvent system. | 1. Review the solubility profile of the compound and its potential degradation products.[2] 2. Consider using a different solvent or a co-solvent system. 3. Ensure the pH of the solution is appropriate for maintaining solubility and stability. |
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study.[7][8] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[2][9]
Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 30 minutes, 2 hours, 8 hours), as hydrolysis is expected to be faster.[2][10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8, 24, 48 hours).[2][10]
-
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[2][10]
-
Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).[2]
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS to determine the percentage of the parent compound remaining and to profile any degradation products.
-
Data Interpretation: By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound degrades and the retention times of the degradation products. LC-MS analysis can provide mass information to help elucidate the structures of these products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of the target compound.
References
Sources
- 1. This compound [P96128] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clinivex.com [clinivex.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting failed reactions involving 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS 497177-66-9). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile building block. We will explore the causality behind experimental outcomes and provide field-proven protocols to ensure the success of your reactions.
Compound Structural Overview
This compound possesses two key reactive sites: a nucleophilic primary amine at the C4 position and a piperidine nitrogen acylated with a trifluoroacetyl group. The potent electron-withdrawing nature of the trifluoroacetyl group modulates the basicity of the piperidine nitrogen and confers specific stability characteristics. Understanding the interplay between these two functionalities is critical for successful synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during reactions with this compound.
Category A: Amide Bond Formation
Amide coupling is one of the most frequent applications for this reagent, utilizing the primary amine at the C4 position.
Question 1: My amide coupling reaction shows low to no conversion of the starting material. What are the likely causes?
Answer: Failure to form the desired amide product typically points to one of three areas: insufficient activation of the carboxylic acid, poor nucleophilicity of the amine, or reagent/catalyst deactivation.
-
Ineffective Carboxylic Acid Activation: The reaction of an amine and a carboxylic acid requires a coupling reagent to convert the hydroxyl of the acid into a better leaving group, forming a highly reactive intermediate[1]. If this activation fails, the reaction will not proceed.
-
Protonation of the Amine: The primary amine on the piperidine ring is basic and can be protonated, especially if acidic conditions are generated during the reaction (e.g., by using hydrochloride salts of coupling agents without sufficient base). A protonated amine is not nucleophilic and will not react.
-
Steric Hindrance: A bulky carboxylic acid partner can sterically hinder the approach of the aminopiperidine, slowing down or preventing the reaction.
-
Reagent Quality: Amide coupling reagents (e.g., carbodiimides like DCC, EDC) and additives (e.g., HOBt, HOAt) are sensitive to moisture and can degrade upon storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide coupling.
Question 2: My reaction is messy, and I see multiple products by LC-MS, including one with a mass corresponding to the loss of the trifluoroacetyl group. What is happening?
Answer: This is a classic case of unintended deprotection. The trifluoroacetyl (TFA) group on the piperidine nitrogen is known to be labile under basic conditions[2][3].
-
Cause: Many amide coupling protocols use amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). While necessary to neutralize acids and facilitate coupling, prolonged exposure, elevated temperatures, or the use of a stronger, nucleophilic base can cleave the N-TFA group. This generates a diamine intermediate which can then react further (e.g., di-acylation, polymerization), leading to a complex product mixture.
-
Preventative Measures:
-
Control Basicity and Temperature: Use the minimum necessary amount of a hindered, non-nucleophilic base like DIPEA. Avoid stronger bases and keep the reaction temperature as low as possible (e.g., 0 °C to room temperature).
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to basic conditions.
-
Alternative Coupling Methods: Consider coupling methods that do not require a strong base, though these are less common for standard amide bond formation.
-
Category B: Reductive Amination
Reductive amination is a powerful method to form C-N bonds by reacting the primary amine with an aldehyde or ketone.
Question 3: My reductive amination reaction is slow, or the yield is low. How can I optimize it?
Answer: Low efficiency in reductive amination often stems from slow imine formation, an inappropriate choice of reducing agent, or unfavorable reaction pH.
-
Slow Imine Formation: The first step is the condensation of the amine and the carbonyl to form an imine (or enamine), which is then reduced[4]. This step is often the rate-limiting one and is typically acid-catalyzed. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.
-
Incorrect Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone directly, competing with the desired reaction. Milder, more selective reagents are preferred.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated imine intermediate. It tolerates mildly acidic conditions well[5].
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent option that is selective for imines over carbonyls, especially at mildly acidic pH[6]. Note the toxicity concerns associated with cyanide.
-
-
Use of Dehydrating Agents: Since imine formation releases water, adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium toward the imine, increasing the reaction rate.
| Parameter | Recommendation for Optimization | Rationale |
| pH | Add a catalytic amount of acetic acid (e.g., 0.1-0.5 eq). | To catalyze imine formation without fully protonating the amine. |
| Reducing Agent | Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). | High selectivity for imine reduction over carbonyl reduction[5]. |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE). | Common, effective solvents for this reaction[5][6]. |
| Additives | Add activated 4Å molecular sieves. | Removes water byproduct, driving the imine formation equilibrium forward. |
Question 4: I am observing di-alkylation of the primary amine. How can I prevent this?
Answer: Di-alkylation occurs when the newly formed secondary amine product reacts again with another molecule of the aldehyde/ketone. This is more common with unhindered aldehydes and highly reactive amines.
-
Cause: The secondary amine product can be more nucleophilic than the starting primary amine, leading to a second reductive amination event.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before significant di-alkylation can occur.
-
Slow Addition: Add the reducing agent slowly to the pre-formed mixture of the amine and carbonyl. This keeps the concentration of the secondary amine product low during the reaction.
-
Stepwise Procedure: For particularly problematic cases, a stepwise approach can be used. First, form the imine in a suitable solvent (e.g., methanol or toluene with a Dean-Stark trap), then, after confirming imine formation, add the reducing agent[5].
-
Part 2: Detailed Experimental Protocols
These protocols provide a validated starting point for common reactions.
Protocol 1: Optimized Amide Coupling using HATU
This protocol is recommended for challenging or sterically hindered carboxylic acids where standard EDC/HOBt methods may fail.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution. The solution may turn yellow.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the limiting starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: One-Pot Reductive Amination
This protocol is a robust and general method for coupling with a wide range of aldehydes and ketones.
-
Reagent Preparation:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
-
Imine Formation:
-
Add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Stir vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
-
Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]
-
Gucma, M., & Gołębiowski, P. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 85(15), 9946–9957. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from Scientific Update website. [Link]
-
Kawamura, Y., et al. (2005). Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)phosphate. The Journal of Organic Chemistry, 70(1), 153-159. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 615–620. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Adler, M., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Organic Process Research & Development, 23(7), 1395–1404. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ASIAN JOURNAL OF CHEMISTRY. [Link]
-
Fier, P. S., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(30), 8793–8797. [Link]
-
Liu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical Biology & Drug Design, 85(3), 328-336. [Link]
-
Methods in Molecular Biology. (2005). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse website. [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]
-
Wilson, G. K., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(10), 1133–1138. [Link]
-
Pharmaffiliates. (n.d.). N-Trifluoroacetyl Piperidine. Retrieved from Pharmaffiliates website. [Link]
-
Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Gouliaev, A. H., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
-
Kim, D., & Lee, J. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Bulletin of the Korean Chemical Society, 25(9), 1391-1394. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Molecular Structure, 1319, 138760. [Link]
-
ResearchGate. (n.d.). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from ResearchGate. [Link]
-
Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1880-1886. [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
How to handle solubility issues with 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed for successful experimentation.
Core Concepts: Understanding the Molecule's Behavior
The solubility characteristics of this compound are dictated by the interplay of its three primary structural components: the basic 4-amino group, the piperidine ring, and the N-trifluoroacetyl group.
-
The 4-Amino Group (pKa-Driven Solubility) : The primary amine on the piperidine ring is a basic center. In acidic conditions (low pH), this group becomes protonated, forming a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous and polar protic solvents.[1] Conversely, at neutral or basic pH, the amine exists as the neutral "free base," which is less polar and less soluble in water. This pH-dependent behavior is the most critical factor to manage.[2]
-
The N-Trifluoroacetyl Group (Lipophilicity) : The trifluoroacetyl group attached to the piperidine nitrogen is strongly electron-withdrawing and increases the molecule's lipophilicity (fat-solubility).[3] This feature enhances solubility in non-polar organic solvents but can counteract the aqueous solubility of the free base form.
-
Free Base vs. Salt Form : This compound may be supplied as a free base or as a salt (e.g., hydrochloride, HCl, or trifluoroacetate, TFA salt).
-
Free Base : Expect better solubility in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.[1][4] Water solubility will be limited.
-
Salt Form (e.g., HCl) : Expect significantly better solubility in aqueous buffers (at acidic to neutral pH) and polar solvents like methanol and ethanol.[5]
-
Diagram: pH-Dependent Equilibrium
The following diagram illustrates the critical equilibrium between the water-insoluble free base and the more water-soluble protonated (salt) form.
Caption: pH effect on the ionization and solubility of the 4-amino group.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). Why?
This is the most common issue and is expected if you are using the free base form of the compound. At neutral pH, the 4-amino group is primarily in its uncharged, free base state, which has low aqueous solubility. To dissolve it in an aqueous buffer, you must first protonate it by lowering the pH.
Q2: What is the best solvent to make a concentrated stock solution?
For preparing high-concentration stock solutions, using an organic solvent is typically the most reliable method.
-
Recommended Organic Solvents : Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions that can then be diluted into aqueous media for experiments.
-
Polar Protic Solvents : Methanol and ethanol can also be effective, particularly for the salt form of the compound.
Q3: I have the free base, but my experiment is in an aqueous buffer. How can I dissolve it?
You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as it can affect biological experiments. Alternatively, you can convert the free base to a salt in situ. A detailed protocol for this is provided in the Troubleshooting section.
Q4: Can I heat the mixture to improve solubility?
Gentle heating (e.g., 37-40°C) can help increase the rate of dissolution. However, it may not solve fundamental insolubility issues and could lead to the compound precipitating out of solution as it cools. Aggressive heating is not recommended without prior knowledge of the compound's thermal stability.
Q5: Will sonication help dissolve the compound?
Sonication is a useful technique to break up solid aggregates and accelerate dissolution.[6][7] It is best used in conjunction with the correct solvent choice. If the compound is fundamentally insoluble in a given solvent, sonication will only create a fine suspension that will eventually settle.
Troubleshooting Guide & Protocols
This section provides a systematic approach to addressing solubility issues.
Workflow for Solubility Testing
Follow this workflow to efficiently determine the best solvent and conditions for your experiment.
Caption: Decision workflow for handling solubility issues.
Solvent Selection Table
The following table provides guidance on solvent selection based on the compound form. This data is based on the chemical properties of the molecule and data from analogous structures.[3][4][5]
| Solvent | Compound Form | Expected Solubility | Notes & Recommendations |
| Water (pH < 5) | Free Base or Salt | High | Acidification protonates the amine, forming a soluble salt. Ideal for aqueous buffers. |
| Water (pH 7-8) | Free Base | Very Low | The free base is uncharged and poorly soluble. |
| Water (pH 7-8) | Salt Form | Moderate to High | The pre-formed salt aids dissolution, but solubility may decrease over time if the buffer capacity is insufficient. |
| DMSO, DMF | Free Base or Salt | High | Excellent for preparing concentrated stock solutions for long-term storage. |
| Methanol, Ethanol | Free Base or Salt | Moderate to High | Good for stock solutions. The salt form will likely show better solubility. |
| Acetonitrile (ACN) | Free Base or Salt | Moderate | Commonly used in analytical chemistry (e.g., HPLC). |
| DCM, Chloroform | Free Base | High | Useful for synthesis workups and purification. Not suitable for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This is the standard and most recommended starting procedure.
Objective: To create a stable, concentrated stock solution for serial dilution.
Materials:
-
This compound (Free Base or Salt)
-
Anhydrous DMSO or DMF
-
Vortex mixer and/or sonicator
-
Appropriate vials
Procedure:
-
Weigh the desired amount of the compound into a clean vial.
-
Add the calculated volume of DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect for complete dissolution. The solution should be clear.
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).
Protocol 2: Solubilization of the Free Base in Aqueous Buffer via In-Situ Salt Formation
Use this method when you need to dissolve the free base directly into an aqueous medium without using an organic co-solvent.
Objective: To convert the poorly soluble free base into its soluble HCl salt directly in solution.
Materials:
-
This compound (Free Base)
-
1 M Hydrochloric Acid (HCl) solution
-
The desired aqueous buffer (e.g., saline, phosphate buffer)
-
pH meter or pH strips
-
Vortex mixer
Procedure:
-
Weigh the free base compound into a tube.
-
Add the desired volume of your aqueous buffer. The compound will likely remain as a suspension.
-
While vortexing, add 1 M HCl dropwise. Add one molar equivalent of HCl relative to your compound to start.
-
Monitor the solution. As the pH drops and the amine is protonated, the solid should dissolve. Continue vortexing and allow time for dissolution.
-
If the compound has not fully dissolved, add another small aliquot of 1 M HCl until the solution becomes clear.
-
Once dissolved, you can adjust the pH back up carefully using a base (e.g., 1 M NaOH), but be aware that the compound may precipitate if the pH rises too high (typically >6-7). Check the final pH before use.
Causality Behind the Protocol: By adding a strong acid like HCl, we are supplying protons (H+) that are readily accepted by the basic 4-amino group. This acid-base reaction converts the neutral, poorly soluble molecule into a charged ion (a salt), which is readily solvated by polar water molecules, thus dramatically increasing its solubility. This is a fundamental principle for solubilizing basic pharmaceutical compounds.[6][8][9]
References
-
Chemsrc. 1-Trifluoroacetyl piperidine | CAS#:340-07-8. [Link]
-
PubChem. 4-Amino-1-methylpiperidine. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Development and Technology, 19(5), 554-563. [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]
-
ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields.... [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(6), 1-8. [Link]
-
Korda, A., Wróbel, Z., & Gwardiak, K. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino acids, 30(1), 95–98. [Link]
-
PubChem. 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. [Link]
-
Ilyin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5891. [Link]
-
PubChem. 1-Trifluoroacetyl piperidine. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
Lane, D. T., & Korc, M. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 549–559. [Link]
-
Kącka, A., et al. (2023). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 28(14), 5406. [Link]
-
MDPI. Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. [Link]
-
Organic Chemistry Portal. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. [Link]
-
Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation. CRC press. [Link]
-
ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
-
ResearchGate. Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]
- 5. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important building block. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and yield of your final product.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound involves the trifluoroacetylation of the secondary amine of the piperidine ring. While seemingly straightforward, the presence of the free primary amino group at the 4-position introduces a significant risk of side reactions and degradation. The primary amino group can act as a competing nucleophile and can also influence the stability of the desired N-trifluoroacetyl product. This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during the trifluoroacetylation of 4-aminopiperidine?
A1: The primary side product is the di-acylated species, where both the piperidine nitrogen and the 4-amino group are trifluoroacetylated. Another potential side reaction is the formation of oligomeric materials if the piperidine acts as a nucleophile towards another acylated piperidine molecule. Careful control of stoichiometry and reaction conditions is crucial to minimize these impurities.
Q2: My final product is showing signs of degradation upon storage. What is the likely cause?
A2: The N-trifluoroacetyl group is susceptible to cleavage under basic conditions.[1] The presence of the free 4-amino group in the molecule can create a locally basic microenvironment, potentially leading to intramolecularly catalyzed hydrolysis of the trifluoroacetamide, especially in the presence of moisture. Storing the compound under anhydrous conditions and in a neutral to slightly acidic environment is recommended.
Q3: Can I use a protecting group strategy to improve the selectivity of the reaction?
A3: Absolutely. Protecting the 4-amino group prior to trifluoroacetylation is a highly effective strategy. Common amine protecting groups that are stable to the acylation conditions but can be removed orthogonally include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3] The choice of protecting group will depend on the overall synthetic scheme and the desired deprotection conditions.
Q4: What are the best purification methods for this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying the crude product.[4] A gradient elution system, for example, with ethyl acetate in hexanes, can effectively separate the desired mono-acylated product from starting material and di-acylated side products. Recrystallization can also be a viable option if a suitable solvent system is found.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Incomplete reaction. • Formation of significant side products (e.g., di-acylation). • Degradation of the product during workup or purification. | • Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time. • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the trifluoroacetylating agent. Adding the reagent slowly at a low temperature can improve selectivity. • Optimize workup: Use a mild acidic wash (e.g., dilute HCl) during the aqueous workup to protonate the free amine and prevent it from acting as a base.[4] Ensure all workup and purification steps are performed promptly. |
| Presence of Di-acylated Impurity | • Excess trifluoroacetylating agent. • Reaction temperature is too high. • Prolonged reaction time. | • Reduce the amount of acylating agent: Use closer to a 1:1 stoichiometric ratio. • Lower the reaction temperature: Perform the addition of the trifluoroacetylating agent at 0 °C or even lower. • Shorten the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Product Degradation (Cleavage of Trifluoroacetyl Group) | • Basic conditions during workup or storage. • Presence of moisture. • Intramolecular catalysis by the 4-amino group. | • Maintain neutral or slightly acidic conditions: Avoid strong bases during workup. A final wash with dilute acid can be beneficial.[4] • Ensure anhydrous conditions: Use dry solvents and store the final product under an inert atmosphere. • Consider a protecting group: If degradation is persistent, protecting the 4-amino group is the most robust solution.[5] |
| Difficulty in Purification | • Similar polarity of the product and impurities. • Oiling out during recrystallization. | • Optimize chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. • Derivative formation: Consider converting the free amine to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification. |
Experimental Protocols
Protocol 1: Direct Trifluoroacetylation of 4-Aminopiperidine
This protocol outlines the direct acylation of 4-aminopiperidine. Careful control of the reaction conditions is critical for success.
Materials:
-
4-Aminopiperidine
-
Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Trifluoroacetylation with a Protected Amine
This protocol utilizes a Boc-protected 4-aminopiperidine to avoid side reactions at the primary amine.
Step 1: Boc Protection of 4-Aminopiperidine
-
Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield tert-butyl (piperidin-4-yl)carbamate.
Step 2: Trifluoroacetylation of Boc-protected 4-Aminopiperidine
-
Follow the procedure in Protocol 1 , using tert-butyl (piperidin-4-yl)carbamate as the starting amine.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected product in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% TFA v/v).[6]
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue carefully with a base (e.g., saturated NaHCO3) and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Visualizing the Process
Workflow for Direct Trifluoroacetylation
Caption: General workflow for direct trifluoroacetylation.
Potential Degradation Pathway
Caption: Intramolecularly catalyzed degradation pathway.
Conclusion
The synthesis of this compound requires careful consideration of the reactive primary amino group. By controlling reaction conditions, employing appropriate workup procedures, and considering the use of protecting groups, researchers can successfully synthesize this compound with high yield and purity. This guide provides a foundation for troubleshooting common issues and optimizing the synthetic protocol. For further assistance, please consult the references provided below.
References
- BenchChem. (n.d.). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.
- BenchChem. (2025). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
- Svirskaya, P. I., Leznoff, C. C., & Steinman, M. (1987). Trifluoroacetylation of amines and amino acids by polymer-bound trifluoroacetylation reagents. The Journal of Organic Chemistry, 52(8), 1559–1563.
- Leznoff, C. C., & Svirskaya, P. I. (1988). U.S. Patent No. 4,758,623. Washington, DC: U.S.
- Żądło-Dobrowolska, A., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 25(19), 4435.
- Kim, J. K., et al. (2011). KR Patent No. 101083935B1. Korean Intellectual Property Office.
- Larsson, G., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(15), 6393–6404.
- Kim, J., et al. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters, 50(52), 7287-7289.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kent, S. B. H., Mitchell, A. R., & Merrifield, R. B. (1980). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. The Journal of Organic Chemistry, 45(6), 1081–1085.
- LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Bernatowicz, M. S., Daniels, S. B., & Köster, H. (1989). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 54(25), 6032–6035.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Vasanthakumar, G. R., & Kumar, V. (2019). Protecting Groups in Peptide Synthesis.
- Norris, M. D. (2015). Trifluoroacetic Acid (TFA). Synlett, 26(03), 418-419.
- Adler, M. J., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Organic Process Research & Development, 23(6), 1049-1061.
- Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical Biology & Drug Design, 85(2), 209-217.
- Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Biomedicines, 11(8), 2127.
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 14(1), 1-17.
- Adler, M. J., et al. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
- Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1880-1886.
- Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.
- Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Biomedicines, 11(8), 2127.
- Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Biomedicines, 11(8), 2127.
- Barthelemy, C., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 60, 69-77.
Sources
Technical Support Center: Scaling Up Reactions with 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Welcome to the technical support center for challenges in scaling up reactions with 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis and purification of this important fluorinated building block. The information is presented in a practical question-and-answer format to directly address common issues encountered during laboratory and pilot-scale production.
Section 1: Frequently Asked Questions (FAQs) - Reaction Scale-Up
Q1: My trifluoroacetylation of 4-aminopiperidine is showing a significant exotherm upon adding the trifluoroacetylating agent. How can I control this on a larger scale?
A1: The trifluoroacetylation of amines is a highly exothermic reaction. On a small scale, this exotherm is often easily dissipated by the surface area of the flask. However, during scale-up, the volume-to-surface area ratio increases, making heat removal more challenging. Uncontrolled exotherms can lead to side reactions, impurity formation, and in worst-case scenarios, a runaway reaction.[1][2]
Troubleshooting and Mitigation Strategies:
-
Slow and Controlled Addition: The trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) should be added slowly and sub-surface to the solution of 4-aminopiperidine. Utilizing a syringe pump for the addition is highly recommended for precise control.
-
Efficient Cooling: Employ a robust cooling system. For larger scale reactions, an ice-water bath may be insufficient. Consider using a cryostat or a jacketed reactor with a circulating coolant to maintain a consistent internal temperature.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated. However, this may also increase reaction time and vessel occupancy.
-
Reverse Addition: In some cases, adding the amine solution to the trifluoroacetylating agent can help to better control the exotherm, as the reactive species is immediately consumed.
Q2: I am observing the formation of a significant amount of a bis-trifluoroacetylated byproduct. How can I improve the selectivity for mono-acylation?
A2: 4-Aminopiperidine possesses two nucleophilic nitrogen atoms: the primary exocyclic amine and the secondary cyclic amine. While the primary amine is generally more reactive, the piperidine nitrogen can also undergo acylation, especially under forcing conditions or with an excess of the acylating agent, leading to the formation of 1,4-bis(trifluoroacetyl)piperidine. The reaction of 3-(trifluoroacetyl)chromones with diamines has been shown to form both mono- and bis-adducts depending on the reaction conditions.[3]
Strategies to Enhance Mono-selectivity:
-
Stoichiometry Control: Use a slight excess of 4-aminopiperidine relative to the trifluoroacetylating agent (e.g., 1.1 to 1.2 equivalents of the amine). This ensures the acylating agent is the limiting reagent.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor the kinetically controlled product, which is typically the more reactive primary amine.
-
Choice of Reagent: Ethyl trifluoroacetate is a milder trifluoroacetylating agent than trifluoroacetic anhydride and may offer better selectivity.
-
pH Control: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the trifluoroacetic acid byproduct. Maintaining a slightly basic to neutral pH can help to minimize side reactions.
Section 2: Troubleshooting Guide - Workup and Purification
Q3: During the aqueous workup of my large-scale reaction, I am struggling with the formation of emulsions. What are the best practices to avoid this?
A3: Emulsion formation is a common issue during the workup of reactions involving amines and salts, especially at a larger scale where mixing is more vigorous.
Tips for Preventing and Breaking Emulsions:
-
Brine Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up emulsions.
-
Phase Separator: For continuous or large-scale extractions, consider using a phase separator.
-
Solvent Choice: If possible, use a more non-polar extraction solvent like toluene or methyl tert-butyl ether (MTBE) instead of dichloromethane or ethyl acetate, as they are less prone to forming stable emulsions.
-
Gentle Mixing: During the wash steps, use gentle agitation instead of vigorous shaking.
Q4: I am experiencing product loss during solvent removal. Is this compound volatile?
Recommendations for Solvent Removal:
-
Controlled Vacuum: Use a controlled vacuum and a moderately low temperature on the rotary evaporator. Avoid applying high vacuum and excessive heat.
-
Fractional Distillation: For very large quantities, fractional distillation under reduced pressure might be a suitable purification method, provided the product is thermally stable.
-
Crystallization: If the product is a solid, crystallization is the preferred method for purification and isolation as it avoids high temperatures and vacuum.
Section 3: Protocol and Workflow Visualization
Lab-Scale Synthesis Protocol (Illustrative)
This protocol is a representative procedure for the synthesis of this compound. Note: This should be optimized for your specific laboratory conditions and scale.
Materials:
-
4-Aminopiperidine
-
Ethyl trifluoroacetate
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add ethyl trifluoroacetate (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Workflow for Scale-Up Synthesis
Caption: A typical workflow for the scale-up synthesis of this compound.
Section 4: Safety and Handling
Q5: What are the primary safety concerns when handling trifluoroacetic acid and its derivatives on a large scale?
A5: Trifluoroacetic acid (TFA) and its anhydride are corrosive and can cause severe burns to the skin and eyes.[5][6] Inhalation of vapors can also lead to respiratory irritation.[6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. For large-scale operations, a chemical-resistant apron and boots are recommended.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Spill Kits: Ensure that spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate) are readily available.
-
Waste Disposal: Trifluoroacetic acid waste is considered hazardous and must be disposed of according to local regulations.[7][8] Do not pour TFA waste down the drain.[8]
Decision Tree for Troubleshooting Impurity Formation
Caption: A decision tree for troubleshooting impurity formation during the synthesis.
Section 5: Analytical Methods
Q6: What analytical methods are recommended for monitoring the reaction and ensuring the final product quality?
A6: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
| Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring | Select an appropriate mobile phase to achieve good separation between starting material, product, and major byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | In-process control, impurity profiling | Provides information on reaction conversion and allows for the identification of byproducts. |
| Gas Chromatography (GC) | Purity assessment of starting materials and final product (if volatile) | Ensure the analyte is thermally stable under GC conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural confirmation and purity assessment | ¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetyl group and detecting fluorine-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis of the final product | Method development will be necessary to find a suitable column and mobile phase. A charged aerosol detector (CAD) may be beneficial for this compound which lacks a strong chromophore.[9] |
| Differential Scanning Calorimetry (DSC) | Thermal hazard assessment | Can be used to determine the melting point and decomposition temperature of the final product, which is crucial for safety during storage and handling.[3] |
References
-
TFA Disposal Methods. (n.d.). Area Sustainability. Retrieved from [Link]
- BenchChem. (2025).
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
- Wang, Z., et al. (2024). Electrochemically Controlled Deposition of Oriented Fluorinated Covalent Organic Framework Films for Selective Electrochemical Sensing.
- Method for preparing trifluoro acetyl substituted ring amine and its deriv
- Amherst College. (2024).
- Gard, G. L., & Cady, G. H. (1965). Role of Water in the Reaction of Fluorine with Trifluoroacetic Acid to Produce Trifluoroacetyl Hypofluorite. Inorganic Chemistry, 4(4), 594–596.
- Role of Water in the Reaction of Fluorine with Trifluoroacetic Acid to Produce Trifluoroacetyl Hypofluorite. (1965). Inorganic Chemistry.
- BenchChem. (2025). Technical Support Center: Trifluoroacetyl (TFA) Protecting Group.
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (2025). The Journal of Organic Chemistry.
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (n.d.). PMC.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2016).
- KR101083935B1 - Trifluoroacetylation for amines. (n.d.).
- Frank Glorius, et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- A Review on Analytical Method Development and Validation (With Case Study). (n.d.). International Journal of Pharmaceutical Sciences.
- Sosnovskikh, V. Ya., Irgashev, R. A., & Khalymbadzha, I. A. (2007). Reaction of 3-trifluoroacetylchromones with diamines. Russian Chemical Bulletin, 56(8), 1548–1551.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
- Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. (n.d.). PubMed.
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2025). PubMed.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallis
- Accessing (Multi)
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2025). PubMed.
- a review on hplc method development and validation. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Explor
- In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. (n.d.). Amanote Research.
- ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. (2025).
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). NIH.
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
- DEVELOPMENT OF ANALYTICAL METHOD FOR THE DETERMINATION OF LINAGLIPTIN IN BULK DRUG AND ITS PHARMACEUTICAL FORMUL
- Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. (2001). PubMed.
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025).
- A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. (2010).
- Kartik Bhatkar, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 5, 524-531. (2024). International Journal of Pharmaceutical Sciences.
- Trifluoroacetamides. (n.d.). Organic Chemistry Portal.
- An in situ IR study of the thermal decomposition of trifluoroacetic acid. (n.d.). RSC Publishing.
- Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.).
- Microwave-Promoted Trifluoroacetylation of Amines with TiO(CF3CO2)2. (2025).
- NJ.gov. (n.d.). Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO.
- HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study. (2025).
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. helgroup.com [helgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. dekra.us [dekra.us]
Analytical methods for detecting impurities in 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
As your Senior Application Scientist, I've designed this technical support center to provide direct, actionable guidance for the analytical challenges associated with 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. The structure moves from general frequently asked questions to specific, in-depth troubleshooting scenarios to empower your experimental success.
Technical Support Center: Analysis of this compound
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for developing and troubleshooting analytical methods for this compound and its related impurities.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the overall analytical strategy for this compound.
Q1: What are the most likely process-related impurities I should anticipate?
A1: Based on the structure, the primary impurities are likely derived from the synthesis process, which typically involves the acylation of 4-aminopiperidine with a trifluoroacetylating agent. Therefore, you should prioritize monitoring for:
-
Starting Materials: Unreacted 4-aminopiperidine and any trifluoroacetic acid derivatives used in the synthesis.
-
By-products: Di-acylated products where the primary amine of a second molecule reacts, or other side-reaction products.
-
Degradation Products: Hydrolysis of the amide bond, leading back to 4-aminopiperidine, is a potential degradation pathway, especially under harsh pH conditions during work-up or storage.[1]
Q2: Which analytical technique is most suitable for routine purity analysis and impurity quantification?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this application.[2] Its high resolving power allows for the separation of the main component from closely related impurities. A C18 column is typically a good starting point.[2] For quantification, the method must be validated according to regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[3][4][5]
Q3: How do I identify an unknown peak in my chromatogram?
A3: A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for impurity identification.[1] By obtaining the accurate mass of the impurity, you can propose a molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation data, which helps in elucidating the structure of the unknown compound. For unambiguous structure confirmation, isolation of the impurity via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[1][6]
Q4: Are there concerns about genotoxic impurities (GTIs) with this molecule?
A4: Yes. The piperidine structural motif is a known precursor for potential genotoxic impurities.[7][8] Specifically, piperidine itself, if present as a starting material or degradation product, can be a concern.[7][8][9] Regulatory agencies have stringent limits for GTIs, often requiring detection at the parts-per-million (ppm) level relative to the active pharmaceutical ingredient (API).[10] Therefore, a highly sensitive and specific analytical method, often LC-MS based, is necessary to monitor for such impurities.[7][11]
Q5: Can NMR spectroscopy be used directly for impurity analysis?
A5: While HPLC is better for quantification of low-level impurities, NMR is a powerful tool for structural confirmation and can be used for quantification in certain contexts. Given the trifluoroethanone group, ¹⁹F NMR spectroscopy is particularly valuable.[12][13] It offers a wide chemical shift range and high sensitivity, making it an excellent method for detecting and even quantifying fluorine-containing impurities without the need for reference standards in some cases.[12][14][15]
Troubleshooting Guide: HPLC Method Development
This section provides solutions to specific problems you may encounter during your HPLC analysis.
Problem 1: My main peak is tailing significantly.
-
Question: I'm using a standard C18 column with an acetonitrile/water mobile phase, but the peak for this compound shows significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for this compound is most commonly caused by secondary ionic interactions between the basic primary amine on the piperidine ring and acidic residual silanol groups on the HPLC column's silica surface.[16][17]
Troubleshooting Workflow:
-
Adjust Mobile Phase pH: The most effective solution is to control the ionization state of both your analyte and the column silanols.
-
Low pH Approach: Add an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to bring the pH to ~2.5-3.0. At this pH, the analyte's primary amine will be fully protonated (positively charged), and the silanol groups will be protonated (neutral), minimizing the unwanted ionic interaction.
-
High pH Approach: Alternatively, use a high pH mobile phase (e.g., pH 9-10) with a suitable buffer like ammonium bicarbonate and a pH-stable column. At high pH, the analyte will be neutral, while the silanols will be deprotonated, again avoiding the interaction.
-
-
Add a Competing Base: If pH adjustment is insufficient, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase.[16] Injecting in a stronger solvent (e.g., pure acetonitrile in a high-aqueous mobile phase) can cause peak distortion.[18]
-
Column Choice: Use a modern, high-purity silica column with advanced end-capping. These columns have a much lower concentration of residual silanols.
-
Problem 2: I am observing split peaks.
-
Question: My chromatogram shows a split peak for my main compound or one of the impurities. What could be the issue?
-
Answer: Peak splitting can arise from several instrumental or chemical issues.[19]
Troubleshooting Workflow:
-
Rule out Co-elution: First, determine if the split peak is actually two different, unresolved compounds. Systematically alter the mobile phase composition (e.g., change the organic solvent ratio or pH) or the column temperature. If the two parts of the split peak separate into distinct peaks, you have a resolution issue that requires further method development.
-
Check for Column Contamination or Void: A blocked inlet frit or a void at the top of the column can distort the sample band, leading to splitting.[17]
-
Action: Disconnect the column and reverse-flush it with a strong solvent (ensure the column manufacturer allows this). If the problem persists after reconnecting, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column from contamination.[18]
-
-
Verify Sample Solvent Compatibility: As with peak tailing, a mismatch between the sample solvent and the mobile phase is a common cause of split peaks, especially for early-eluting compounds.[16]
-
Action: Re-dissolve your sample in the initial mobile phase composition and re-inject.
-
-
Problem 3: I see an unexpected peak that I can't identify.
-
Question: An unknown peak has appeared in my sample chromatogram that is not present in my reference standard. How do I proceed with identification?
-
Answer: Identifying unknown impurities requires a systematic approach that combines chromatographic and spectroscopic techniques.
Impurity Identification Workflow:
-
Mass-to-Charge Ratio (m/z) Determination: Analyze the sample using LC-MS. The mass spectrometer will provide the m/z of the unknown peak. High-resolution mass spectrometry (HRMS) is preferred as it provides an accurate mass, allowing you to predict the elemental composition.[6]
-
Fragmentation Analysis (MS/MS): Perform a tandem MS experiment on the unknown peak's m/z. The fragmentation pattern provides structural clues. For example, a neutral loss corresponding to the trifluoroacetyl group or fragments related to the piperidine ring can help you piece together the structure.
-
Forced Degradation Studies: To determine if the impurity is a degradant, subject the pure API to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[3] If the unknown peak appears or increases under one of these conditions, it confirms its identity as a degradation product.
-
Isolation and NMR: If the structure is still ambiguous, the impurity must be isolated using preparative HPLC. Once a pure fraction is obtained, full structural elucidation can be performed using 1D and 2D NMR techniques (¹H, ¹³C, ¹⁹F, COSY, HSQC).[1]
-
Benchmark Experimental Protocol: RP-HPLC-UV
This protocol provides a robust starting point for the analysis of this compound. Method validation is required for use in a regulated environment.[4][20][21]
1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.[2]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 5 µL.
-
Run Time: 30 minutes.
2. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Reagent and Standard Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in a 10 mL volumetric flask with diluent.
-
Sample Solution (500 µg/mL): Accurately weigh ~5 mg of the sample and prepare as above.
4. System Suitability
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Data Presentation
Table 1: Potential Impurities and their Expected Mass Data
| Impurity Name | Potential Source | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| 4-Aminopiperidine | Starting Material / Degradant | C₅H₁₂N₂ | 100.1000 | 100.1073 |
| 1-(4-(Trifluoroacetylamino)piperidin-1-yl)-2,2,2-trifluoroethanone | Di-acylation by-product | C₉H₁₀F₆N₂O₂ | 304.0646 | 305.0719 |
| Piperidine | GTI / Starting material impurity | C₅H₁₁N | 85.0891 | 86.0964 |
Visualizations
Workflow for Troubleshooting HPLC Peak Shape
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Workflow for Unknown Impurity Identification
Caption: Systematic workflow for the identification of an unknown impurity.
References
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Alsante, K. M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9), 1285-1297. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]
-
Bakshi, M., & Singh, S. (2012). Genotoxic Impurities in Pharmaceuticals. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(2), 99-110. [Link]
-
Kumar, V., & Sharma, V. (2018). Analytical method validation: A brief review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3465-3472. [Link]
-
Cousin, S. F., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 7(2), 1469-1478. [Link]
-
Cousin, S. F., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). (PDF) Genotoxic Impurities in Pharmaceuticals. [Link]
-
Tettey, J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8917631. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]
-
Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]
-
Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the... [Link]
-
ResearchGate. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Request PDF. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
De Spiegeleer, B., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Talanta, 188, 556-565. [Link]
-
Guntupalli, R., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 19(9), 14376-14387. [Link]
-
S, S., & G, N. (2020). A review on impurity profiling, degradation studies, and bioanalytical methods of anti-diabetic drugs. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-15. [Link]
-
El-Kimary, E. I., et al. (2025). An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. Future Journal of Pharmaceutical Sciences, 11(1), 1-12. [Link]
-
Pharmacophore. (2012). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Chlorthalidone and Irbesartan in Tablet Formulation. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-AMINOPIPERIDIN-1-YL)ETHAN-1-ONE | CAS 160357-94-8. [Link]
- Google Patents. (n.d.).
-
Eckhardt, M., et al. (2008). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]
-
ResearchGate. (n.d.). Erratum: Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: An examination of a novel fragmentation pathway (Journal of Mass Spectrometry (41)(1643-1653) DOI: 10.1002/jms.1135)) | Request PDF. [Link]
-
Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6), 1-13. [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. particle.dk [particle.dk]
- 6. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 16. support.waters.com [support.waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. scielo.br [scielo.br]
- 21. wjarr.com [wjarr.com]
Validation & Comparative
A Technical Guide to Trifluoroacetylating Agents: Evaluating the Potential of Novel Amide-Based Reagents
For researchers and professionals in drug development, the strategic incorporation of a trifluoroacetyl group can be a transformative step in modifying the properties of a molecule. This guide provides a comprehensive overview of commonly employed trifluoroacetylating agents and introduces the conceptual framework for evaluating the efficacy of novel amide-based reagents, with a specific focus on the potential utility of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. While direct comparative data for this specific compound is not yet available in the scientific literature, this document will provide the foundational knowledge and experimental guidance necessary to assess its performance against established alternatives.
The Strategic Importance of Trifluoroacetylation
Trifluoroacetylation, the introduction of a trifluoroacetyl moiety (-COCF₃), is a critical transformation in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. Furthermore, the trifluoroacetyl group can serve as a robust protecting group for primary and secondary amines, which is invaluable in multi-step synthetic sequences. Its stability under various conditions and the potential for selective cleavage make it a versatile tool in the synthetic chemist's arsenal.
A Comparative Overview of Established Trifluoroacetylating Agents
The selection of an appropriate trifluoroacetylating agent is paramount to the success of a synthetic step, influencing reaction efficiency, substrate scope, and overall yield. Below is a comparison of commonly used reagents.
Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is a powerful and widely used trifluoroacetylating agent due to its high reactivity.[1][2] It readily reacts with a broad range of nucleophiles, including alcohols, phenols, and amines.[3]
-
Mechanism: TFAA reacts with nucleophiles via a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbons, enhanced by the strong inductive effect of the two trifluoromethyl groups, makes it highly susceptible to nucleophilic attack.
-
Advantages: High reactivity, leading to rapid and often quantitative conversions.[3]
-
Limitations: Its high reactivity can lead to a lack of selectivity with multifunctional substrates. It is also highly corrosive, moisture-sensitive, and can generate trifluoroacetic acid as a byproduct, which can be problematic for acid-labile compounds.[1][2]
Trifluoroacetyl Chloride
Trifluoroacetyl chloride is another highly reactive trifluoroacetylating agent. Being a gas at room temperature, its handling requires specialized equipment.[4]
-
Mechanism: Similar to TFAA, it undergoes nucleophilic acyl substitution. The reaction is typically rapid and efficient.[4]
-
Advantages: High reactivity, often leading to high yields in the trifluoroacetylation of amines.[4]
-
Limitations: Its gaseous nature makes it less convenient to handle than liquid reagents. It is also corrosive and moisture-sensitive.
Other Electrophilic Trifluoromethylating and Trifluoroacetylating Reagents
In recent years, a variety of milder and more selective reagents have been developed. These include hypervalent iodine reagents and sulfonium salts, which offer alternative reactivity profiles and may be more suitable for sensitive substrates.[5][6][7] The development of novel reagents is an active area of research, aiming to provide safer, more efficient, and more selective methods for trifluoroacetylation.[8]
The Emerging Role of Amide-Based Acylating Agents
Traditionally, amides are considered poor acylating agents due to the high stability of the amide bond, a result of resonance delocalization.[9][10] However, recent advances have shown that the reactivity of amides can be enhanced through "amide activation." This can be achieved by introducing electron-withdrawing groups on the nitrogen atom, which diminishes the resonance stabilization of the amide bond and increases the electrophilicity of the carbonyl carbon.[11][12][13]
This principle suggests that N-trifluoroacetyl amides could potentially serve as trifluoroacetylating agents. The strong electron-withdrawing nature of the trifluoroacetyl group itself can activate the amide bond for nucleophilic attack.
Evaluating the Potential of this compound
Based on the principles of amide activation, we can hypothesize the potential of this compound as a trifluoroacetylating agent.
Structural Analysis and Reactivity Hypothesis
The structure of this compound features a trifluoroacetyl group attached to a piperidine nitrogen. This N-trifluoroacetylpiperidine moiety is an amide. The presence of the trifluoroacetyl group is expected to activate the carbonyl for nucleophilic attack, potentially allowing the transfer of the trifluoroacetyl group to another nucleophile, such as a primary or secondary amine.
The free primary amine on the piperidine ring is a key feature. This group could potentially influence the reactivity of the molecule, for instance, through intramolecular catalysis or by affecting its solubility and basicity.
Proposed Experimental Workflow for Efficacy Evaluation
To rigorously assess the efficacy of this compound as a trifluoroacetylating agent, a systematic experimental approach is required. The following workflow provides a template for such an evaluation.
Caption: A generalized experimental workflow for evaluating the efficacy of a novel acylating agent.
Detailed Experimental Protocol: A Model Study
The following protocol outlines a model experiment to compare the trifluoroacetylating efficacy of this compound with a standard reagent like trifluoroacetic anhydride (TFAA).
Objective: To determine the yield of N-benzyl-2,2,2-trifluoroacetamide from the reaction of benzylamine with this compound and TFAA under identical conditions.
Materials:
-
Benzylamine
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate dry round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve benzylamine (1.0 mmol) in anhydrous DCM (10 mL).
-
Addition of Base: To each flask, add triethylamine (1.2 mmol).
-
Addition of Acylating Agent:
-
Flask A: Add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Flask B: Add a solution of trifluoroacetic anhydride (1.1 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Workup: Upon completion (or after a set time for comparison), quench each reaction by the slow addition of water (10 mL). Transfer the mixtures to separate separatory funnels.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the purified N-benzyl-2,2,2-trifluoroacetamide by NMR and mass spectrometry and determine the isolated yield for each reaction.
Data Presentation and Interpretation
The results from the model study should be tabulated for a clear comparison.
| Acylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 4 | Experimental Data Needed |
| Trifluoroacetic Anhydride (TFAA) | 0.5 | >95% |
Note: The yield for TFAA is based on typical literature values for the trifluoroacetylation of primary amines.
A significantly lower yield or longer reaction time for this compound would suggest it is a milder acylating agent than TFAA. This could be advantageous for reactions requiring higher selectivity.
Conclusion and Future Directions
While established reagents like TFAA and trifluoroacetyl chloride remain the workhorses for trifluoroacetylation, there is a continued need for novel reagents with improved selectivity, milder reaction conditions, and enhanced safety profiles. Amide-based acylating agents, such as the hypothetical use of this compound, represent an intriguing, yet underexplored, class of compounds. The experimental framework provided in this guide offers a clear path for the systematic evaluation of such novel reagents, enabling researchers to make informed decisions and potentially uncover new and valuable tools for organic synthesis. Further studies are warranted to explore the synthetic utility of this compound and related compounds as practical trifluoroacetylating agents.
References
-
Szostak, M. (2023). Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Synlett, 34(03), 249-262. [Link]
-
Klumpp, D. A., et al. (2012). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 77(11), 5044-5051. [Link]
-
Raja, E. K., DeSchepper, D. J., Nilsson Lill, S. O., & Klumpp, D. A. (2012). Friedel–Crafts Acylation with Amides. The Journal of Organic Chemistry, 77(11), 5044-5051. [Link]
-
Nagy, J. B., & Szostak, M. (2021). Amide Activation in Ground and Excited States. Molecules, 26(16), 4983. [Link]
-
G-J. Boons, et al. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(18), 6868-6881. [Link]
-
ElectronicsAndBooks. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. [Link]
-
American Chemical Society. (n.d.). Development of Novel, Stable and User-Friendly Trifluoromethylation Reagents. [Link]
-
Wang, J., & Weng, Z. (2018). Borrowing and Returning Oxygen Atom in Trifluoroacetic Anhydride Transfer to Nitrones: A Versatile Route for the Synthesis of N‐Trifluoroacetyl Amides. Asian Journal of Organic Chemistry, 7(8), 1629-1632. [Link]
-
Kent, S. B., et al. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 22(1), 57-65. [Link]
-
Li, A. R., et al. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Synthetic Communications, 40(2), 299-304. [Link]
-
O'Hagan, D., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature communications, 8(1), 1-8. [Link]
-
Grokipedia. (n.d.). Trifluoroacetic anhydride. [Link]
-
Paquin, J. F. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 58. [Link]
-
Wang, J., & Weng, Z. (2018). Borrowing and Returning Oxygen Atom in Trifluoroacetic Anhydride Transfer to Nitrones: A Versatile Route for the Synthesis of N‐Trifluoroacetyl Amides. Asian Journal of Organic Chemistry, 7(8), 1629-1632. [Link]
-
Umemoto, T. (2017). Development of Electrophilic Trifluoromethylating Reagents. In Modern Synthesis Processes and Reactivity of Fluorinated Compounds (pp. 265-287). Elsevier. [Link]
-
Chen, Q. Y., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2849. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]
- Google Patents. (n.d.).
-
Weygand, F., & Geiger, R. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(9), 1046-1047. [Link]
-
Baran, P. S., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride (TFAA): A Versatile Reagent for Organic Synthesis and Industrial Applications. [Link]
-
Ho, T. L., et al. (2013). Trifluoroacetic anhydride ( TFAA ). In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
O'Hagan, D., et al. (2017). Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. [Link]
- Google Patents. (n.d.).
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Kluge, A. F., & Petter, R. C. (2010). Acylating drugs: redesigning natural covalent inhibitors. Current opinion in chemical biology, 14(3), 421-427. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Merck & Co., Inc. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of organic chemistry, 84(14), 8878-8897. [Link]
-
Merck & Co., Inc. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 50(26), 6450-6453. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Electrophilic Trifluoromethylating Reagents [ouci.dntb.gov.ua]
- 7. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Report: Development of Novel, Stable and User-Friendly Trifluoromethylation Reagents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone Analogs as Dipeptidyl Peptidase-4 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone analogs, a promising class of compounds in the development of therapeutics for type 2 diabetes. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, medicinal chemists, and drug development professionals.
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for managing type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective DPP-4 inhibitors.
Core Scaffold and Key Interactions
The foundational structure of these analogs consists of a 4-aminopiperidine ring connected to a trifluoroethanone moiety. The aminopiperidine core is crucial for interaction with the active site of the DPP-4 enzyme.[3] The primary amine of the piperidine ring typically forms a key salt bridge with glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the enzyme. The trifluoroacetyl group is believed to occupy the S1 pocket, a hydrophobic region of the active site. The fluorine atoms can enhance binding affinity through favorable hydrophobic interactions and by increasing the metabolic stability of the compounds.[4]
Caption: Core chemical structure of this compound.
Structure-Activity Relationship Analysis
While direct SAR studies on a series of this compound analogs with varied substitutions on the trifluoroethanone moiety are not extensively available in the public domain, valuable insights can be gleaned from related series that share the critical 4-aminopiperidine scaffold. A recent study by Dastjerdi et al. (2024) explored a series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives as DPP-4 inhibitors.[3] This series provides a strong foundation for understanding the impact of substitutions on a larger appended moiety to the core aminopiperidine.
The following table summarizes the in vitro DPP-4 inhibitory activity of these analogs. The data clearly demonstrates how modifications to the quinazoline-uracil portion of the molecule influence potency.
Table 1: In Vitro DPP-4 Inhibitory Activity of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives [3][5]
| Compound | R | % Inhibition at 20 µM | IC50 (µM) |
| 9a | H | 21.32 ± 1.25 | > 20 |
| 9b | 4-F | 35.64 ± 2.11 | 18.65 ± 0.98 |
| 9c | 4-Cl | 52.18 ± 3.01 | 14.23 ± 0.81 |
| 9d | 4-Br | 41.25 ± 2.54 | 16.87 ± 1.02 |
| 9e | 4-CH3 | 28.91 ± 1.76 | > 20 |
| 9f | 4-OCH3 | 31.54 ± 1.98 | 19.11 ± 1.15 |
| 9g | 3-Cl | 45.76 ± 2.87 | 15.98 ± 0.94 |
| 9h | 3-Br | 38.43 ± 2.33 | 17.43 ± 1.08 |
| 9i | 2-Cl | 61.78 ± 3.54 | 9.25 ± 0.57 |
| 9j | 2-Br | 55.43 ± 3.21 | 12.76 ± 0.75 |
| 9k | 2-CH3 | 33.87 ± 2.01 | > 20 |
| 9l | 2,4-diCl | 58.91 ± 3.42 | 11.89 ± 0.69 |
| Sitagliptin | - | - | 0.018 ± 0.001 |
From this data, several key SAR trends can be identified:
-
Impact of Halogen Substitution: Halogen substituents on the phenyl ring of the quinazoline moiety generally lead to increased DPP-4 inhibitory activity compared to the unsubstituted analog (9a). Chlorine and bromine atoms appear to be particularly effective.
-
Positional Importance of Substituents: The position of the substituent on the phenyl ring plays a critical role. A chloro-substituent at the 2-position (ortho) of the phenyl ring (compound 9i ) resulted in the most potent inhibitor in this series, with an IC50 value of 9.25 µM.[3] This suggests a specific interaction or favorable orientation within the enzyme's binding pocket.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens) generally confer higher potency than electron-donating groups like methyl (9e, 9k) or methoxy (9f). This could be attributed to electronic effects influencing the overall conformation or binding interactions of the molecule.
-
Steric Considerations: While a single halogen at the 2- or 4-position is beneficial, the di-substituted analog (9l) did not show a significant additive effect over the single 2-chloro analog (9i), suggesting that steric bulk might become a limiting factor.
Caption: Key molecular components influencing the SAR of these DPP-4 inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Synthesis of a Representative Analog (General Procedure)
The following is a general procedure for the synthesis of a 1-(4-aminopiperidin-1-yl)-ethanone derivative, which can be adapted for the synthesis of trifluoroethanone analogs.
Step 1: N-Boc Protection of 4-Aminopiperidine
-
Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to obtain tert-butyl (piperidin-4-yl)carbamate.
Step 2: Acylation with Trifluoroacetic Anhydride
-
Dissolve the N-Boc protected aminopiperidine in an aprotic solvent like DCM.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the product to yield tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate.
Step 3: Deprotection of the Boc Group
-
Dissolve the product from Step 2 in a solvent such as DCM or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature.
-
Remove the solvent under reduced pressure to obtain the final product, this compound, as a salt.
Caption: General synthetic workflow for this compound.
In Vitro DPP-4 Inhibition Assay
The following protocol outlines a common method for determining the DPP-4 inhibitory activity of test compounds.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
To each well of the 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of the human recombinant DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the H-Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel DPP-4 inhibitors. The analysis of related aminopiperidine-containing compounds reveals that the potency of these inhibitors can be significantly modulated by substitutions on appended moieties that interact with the S1 and S2 pockets of the DPP-4 enzyme. Specifically, the introduction of electron-withdrawing groups, such as halogens, at specific positions can enhance inhibitory activity.
Future research in this area should focus on the systematic exploration of substitutions on both the trifluoroethanone moiety and potentially on the piperidine ring itself. A comprehensive SAR study with a library of analogs will provide a more detailed understanding of the key interactions governing potency and selectivity. Furthermore, in vivo pharmacokinetic and pharmacodynamic studies of the most promising compounds will be crucial to assess their therapeutic potential for the treatment of type 2 diabetes.
References
-
Sutton, J. M., et al. (2012). Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 22(3), 1464-1468. [Link]
-
Dastjerdi, M. A., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 1017-1030. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(13), 7076-7091. [Link]
-
Ansari, F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
-
Wu, Y., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 313-317. [Link]
-
Ivanova, Y., & Atanasov, V. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6296. [Link]
-
Dastjerdi, M. A., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-19. [Link]
-
Liu, Y., et al. (2012). Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Current Medicinal Chemistry, 19(23), 3982-3999. [Link]
-
Di Micco, S., et al. (2022). Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. Journal of Medicinal Chemistry, 65(20), 13946-13966. [Link]
-
Zargar, F., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Current Medicinal Chemistry, 31. [Link]
-
Meanwell, N. A. (2017). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Future Medicinal Chemistry, 9(13), 1531-1563. [Link]
-
Saini, M., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Angiotherapy, 2023(1), 1-12. [Link]
-
Dastjerdi, M. A., et al. (2024). DPP4 inhibitory activity at 20 µM, IC 50 , log P and binding energy... ResearchGate. [Link]
-
Al-masoudi, N. A., et al. (2014). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 19(7), 9835-9861. [Link]
-
Ortuño, A., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Molecules, 29(8), 1735. [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. [Link]
Sources
- 1. publishing.emanresearch.org [publishing.emanresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Critical Role of In Vitro Assays in Kinase Inhibitor Discovery
An Application Scientist's Guide to In Vitro Assay Methods for Testing the Biological Activity of Kinase Inhibitors.
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology. They are key regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecule kinase inhibitors, therefore, represents a cornerstone of modern drug discovery. The journey from a promising chemical scaffold to a clinical candidate is long and arduous, demanding a robust and reliable suite of assays to characterize the biological activity of its derivatives.
This guide provides a comparative overview of the most common in vitro assay methods used to test the biological activity of kinase inhibitors. As a senior application scientist, my goal is not merely to list protocols but to provide the underlying rationale for choosing one method over another, to highlight the strengths and weaknesses of each approach, and to offer practical insights that can only be gained through hands-on experience in the lab. We will explore both biochemical and cell-based assays, providing the necessary context for you to design a comprehensive testing cascade for your kinase inhibitor program.
The Two Pillars of In Vitro Kinase Assay Strategy: Biochemical vs. Cell-Based Assays
The in vitro evaluation of a kinase inhibitor's activity can be broadly divided into two categories: biochemical assays and cell-based assays.
-
Biochemical assays are performed in a purified, cell-free system. They typically involve a purified kinase, its substrate, and ATP. These assays are designed to answer a fundamental question: does the compound directly interact with and inhibit the kinase of interest? They are instrumental in early-stage drug discovery for high-throughput screening (HTS) and for determining the intrinsic potency of a compound (e.g., its IC50 value) against the target enzyme.
-
Cell-based assays , on the other hand, are conducted using living cells. These assays provide a more physiologically relevant context, allowing us to assess a compound's activity in a complex biological system. They can answer questions that biochemical assays cannot, such as: can the compound permeate the cell membrane to reach its target? Does it engage the target kinase within the cell? Does it inhibit the kinase's signaling pathway and produce the desired cellular effect (e.g., apoptosis, growth arrest)?
The relationship between these two types of assays can be visualized as a funnel, with high-throughput biochemical assays at the top, filtering a large number of compounds down to a smaller set of promising candidates that are then subjected to more complex and lower-throughput cell-based assays.
Caption: A simplified diagram illustrating the progression from high-throughput biochemical assays to more complex cell-based assays in a typical kinase inhibitor drug discovery program.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays are the workhorses of early-stage kinase inhibitor discovery. Their primary purpose is to quantify the direct inhibition of a purified kinase enzyme by a test compound. Most kinase assays are designed to measure the consumption of ATP or the generation of the phosphorylated product. The choice of assay technology is often a trade-off between sensitivity, throughput, cost, and the specific requirements of the kinase being studied.
Common Biochemical Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction. Less ATP means higher kinase activity. | High sensitivity, broad applicability to all kinases, simple "add-and-read" format. | Indirect measurement of kinase activity, potential for ATP-competitive artifacts. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, good for HTS. | Requires a suitable fluorescently labeled substrate, can be prone to light scattering interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET signal between a donor-labeled antibody that recognizes the phosphorylated substrate and an acceptor-labeled component. | High sensitivity, robust, homogeneous format. | Requires specific antibodies and labeled reagents, can be more expensive. |
| AlphaScreen®/AlphaLISA® | A bead-based proximity assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. | Very high sensitivity, good for complex sample matrices. | Sensitive to light, requires specialized instrumentation. |
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol provides a general framework for a luminescence-based kinase assay to determine the IC50 of an inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound serially diluted in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® from Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of the assay plate. Include control wells with DMSO only (no inhibitor, 0% inhibition) and wells with no kinase (100% inhibition).
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Add the master mix to the wells containing the test compounds.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Allow the ATP detection reagent to equilibrate to room temperature.
-
Add the ATP detection reagent to all wells. This reagent will lyse any contaminating cells (if using a cell lysate as the kinase source) and contains luciferase and luciferin, which will produce light in the presence of ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Caption: A workflow diagram for a typical luminescence-based biochemical kinase assay.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are essential for determining the intrinsic potency of an inhibitor, they do not guarantee that the compound will be active in a cellular environment. Cell-based assays are therefore a critical next step in the testing cascade.
A Generic Kinase Signaling Pathway
The diagram below illustrates a simplified kinase signaling pathway. An extracellular signal (e.g., a growth factor) activates a receptor tyrosine kinase (RTK), which then phosphorylates and activates a downstream kinase cascade, ultimately leading to a cellular response, such as proliferation. A kinase inhibitor can block this pathway at a specific point, preventing the downstream signaling and the cellular response.
Caption: A simplified representation of a kinase signaling cascade and the point of intervention for a targeted inhibitor.
Key Types of Cell-Based Assays
| Assay Type | Principle | What it Measures | Example Technologies |
| Target Engagement Assays | Measures the binding of the compound to the target kinase within the cell. | Compound-target interaction in a native cellular environment. | NanoBRET™, Cellular Thermal Shift Assay (CETSA) |
| Phosphorylation Assays | Measures the phosphorylation status of the kinase's direct or downstream substrates. | Inhibition of the kinase's catalytic activity in the cell. | Western Blot, In-Cell ELISA, Flow Cytometry |
| Cell Viability/Cytotoxicity Assays | Measures the overall health of the cell population after treatment with the compound. | The functional consequence of inhibiting the target kinase (e.g., cell death, growth arrest). | MTT, CellTiter-Glo®, Real-Time Glo™ |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for a luminescence-based cell viability assay to determine the potency of a kinase inhibitor in a cellular context.
Objective: To measure the effect of a kinase inhibitor on the viability of a cancer cell line that is dependent on the target kinase for survival and proliferation.
Materials:
-
Cancer cell line (e.g., a cell line with a known activating mutation in the target kinase)
-
Cell culture medium and supplements (e.g., FBS)
-
Test compound serially diluted in DMSO
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo® from Promega)
-
White, opaque 96-well cell culture plates
-
Multichannel pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells to the desired seeding density in cell culture medium. The optimal seeding density should be determined empirically to ensure the cells are in the exponential growth phase at the end of the assay.
-
Seed the cells into the wells of a 96-well plate and incubate overnight to allow them to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include control wells with DMSO only (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours). The incubation time should be sufficient to observe a significant effect on cell viability.
-
-
Signal Detection:
-
Allow the cell viability reagent to equilibrate to room temperature.
-
Add the reagent to all wells. This reagent will lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read the luminescence on a plate-reading luminometer.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
-
Conclusion: Integrating Biochemical and Cell-Based Assays for a Comprehensive Profile
The selection of in vitro assays for a kinase inhibitor program should be guided by the specific questions being asked at each stage of the drug discovery process. Biochemical assays are indispensable for high-throughput screening and for establishing the intrinsic potency and selectivity of a compound. However, they are only one piece of the puzzle. Cell-based assays are essential for confirming that a compound can access its target in a physiological context and elicit the desired biological response. A well-designed testing cascade that leverages the strengths of both biochemical and cell-based assays will provide a comprehensive profile of a kinase inhibitor's activity and will ultimately increase the probability of success in the clinic.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link]
A Comparative Guide to the X-ray Crystallographic Analysis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone Derivatives and Their Bioactive Analogues
This guide provides an in-depth comparison of the structural characteristics of piperidine derivatives featuring the N-trifluoroacetyl moiety, a key functional group in modern medicinal chemistry. We will explore the crystallographic analysis of these compounds, comparing their solid-state conformations to non-fluorinated analogues and their bioactive conformations when bound to enzyme targets. This analysis offers critical insights for researchers in drug discovery, highlighting the profound influence of trifluoromethyl groups on molecular geometry, crystal packing, and intermolecular interactions.
The Strategic Importance of the Trifluoroacetyl Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to orient substituents in precise three-dimensional arrangements.[1][2] When combined with a trifluoroacetyl group (derived from trifluoroethanone), the resulting molecule gains several advantageous properties. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl or chloro group but offers enhanced metabolic stability, increased lipophilicity, and unique electronic properties that can modulate pKa and improve target binding affinity.[3] These characteristics have made such scaffolds critical components in the design of inhibitors for therapeutic targets like Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K, which are implicated in diabetes and osteoporosis, respectively.[4][5][6]
Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount. It reveals the intrinsic conformational preferences, the subtle effects of fluorination, and the intermolecular interactions that govern crystal packing—all of which are crucial for structure-based drug design and understanding solid-state properties.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision. Each step is designed to produce high-quality, single crystals suitable for diffraction and to ensure the resulting data is accurate and reliable.
Synthesis and Crystallization Protocol
Synthesis: The synthesis of N-trifluoroacetyl piperidines typically involves the reaction of a substituted piperidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in an appropriate solvent. The synthesis of related pharmacophores, like syn-3-Fluoro-4-aminopiperidine, has been achieved through advanced methods including asymmetric hydrogenation or dynamic kinetic asymmetric transamination to ensure precise stereochemical control.[7][8]
Crystallization: Obtaining diffraction-quality crystals is often the most challenging step. The slow evaporation method is a common and effective technique.
-
Step 1: Solvent Selection: The synthesized compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate).[2][9] The ideal solvent is one in which the compound is moderately soluble.
-
Step 2: Slow Evaporation: The solution is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment.
-
Step 3: Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered single crystals over several days or weeks.
-
Step 4: Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested for X-ray diffraction analysis.
The rationale behind slow evaporation is to maintain the system near equilibrium, allowing molecules sufficient time to arrange themselves into a thermodynamically stable, highly ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.
X-ray Diffraction and Structure Refinement Workflow
The following diagram outlines the standard workflow for single-crystal X-ray diffraction analysis.
Caption: Standard workflow for single-crystal X-ray crystallographic analysis.
Comparative Structural Analysis
To illustrate the structural impact of the trifluoroacetyl group, we will compare three representative structures:
-
Compound A: (4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone), a molecule containing the N-trifluoroacetyl piperidine moiety.[10][11]
-
Compound B: N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, a non-fluorinated N-acetyl analogue, to highlight the effects of fluorination.[12]
-
Compound C: A Cathepsin K inhibitor containing a trifluoroethylamine group, representing a bioactive conformation of a related scaffold.[5][6]
| Parameter | Compound A (N-CF3) | Compound B (N-CH3) | Compound C (Bioactive Analogue) |
| Crystal System | Triclinic | Monoclinic | Not Applicable (Protein Complex) |
| Space Group | P-1 | P21/n | Not Applicable |
| Piperidine Conformation | Chair | Distorted Boat | Chair-like |
| Key Torsion Angles (°) | C-N-C=O: ~180° (trans) | N-C(acetyl): sp2 hybridized | N-C-C-CF3: Gauche |
| Key Intermolecular Forces | C-H···F, C-H···O | C-H···O, H···H contacts | H-bond to Gly66 (protein backbone) |
| -CF3/-CH3 Group Effect | Induces specific packing via weak C-H···F bonds; influences ring pucker. | Standard hydrophobic and C-H···O interactions. | CF3 group enhances metabolic stability and potency.[5][6] |
| Data Source | CCDC: 785535[10][11] | CCDC: 1968831[12] | PDB (representative)[13] |
The Influence of the Trifluoromethyl Group
The comparison between Compound A and Compound B is particularly revealing. While both piperidine rings are N-acylated, their conformations differ significantly. Compound A adopts a classic, stable chair conformation.[10][11] In contrast, the N-acetyl piperidine in Compound B is forced into a distorted boat conformation, showcasing how different substituents and crystal packing forces can alter the ring's geometry.[12]
Crucially, the trifluoromethyl group in Compound A introduces unique intermolecular interactions. The traditional view of fluorine as merely a hydrogen bond acceptor is incomplete. The -CF3 group is amphiphilic, capable of engaging in both electrophilic and nucleophilic non-covalent interactions.[14] This leads to the formation of weak C-H···F hydrogen bonds, which, along with C-H···O interactions, guide the supramolecular assembly in the crystal lattice.[10][15] This contrasts with Compound B, where packing is dominated by more conventional C-H···O and general van der Waals forces (H···H contacts).[12]
Solid-State vs. Bioactive Conformation
Comparing the solid-state structure of Compound A with the bioactive conformation of Compound C (a Cathepsin K inhibitor) demonstrates how a molecule adapts to a protein's binding site. In its crystal, Compound A's conformation is dictated by efficient crystal packing. When a related molecule binds to an enzyme like Cathepsin K, its conformation is constrained by the need to form specific, potency-driving interactions. For example, the trifluoroethylamine group in Cathepsin K inhibitors is designed to be a non-basic, metabolically stable isostere of an amide, allowing it to maintain a critical hydrogen bond to the protein's backbone (Gly66) while improving pharmacokinetic properties.[5][6] This highlights that while small-molecule crystallography reveals intrinsic preferences, the biologically relevant conformation may differ to optimize interactions within a constrained active site.
The diagram below illustrates the key structural influences discussed.
Caption: Key factors influencing piperidine derivative structures.
Conclusion and Future Outlook
The crystallographic analysis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone derivatives and their analogues provides indispensable data for drug design. This comparative guide demonstrates that the introduction of a trifluoroacetyl group does more than simply enhance metabolic stability; it fundamentally alters the conformational preferences of the piperidine ring and directs crystal packing through unique non-covalent interactions. The comparison between solid-state and bioactive conformations further underscores the importance of using empirical data to understand how these valuable scaffolds adapt to their environment. For researchers and scientists, these structural insights are critical for rationally designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Portal. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]
-
Nairoukh, Z. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group, The Hebrew University of Jerusalem. Available at: [Link]
-
Crous, S., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 785-790. Available at: [Link]
-
Aso, K., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC Structural Biology, 16(1), 16. Available at: [Link]
-
Garg, N.K., et al. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry, 39, 8720-8738. Available at: [Link]
-
Chemaxon. (2019). Design, Modeling, Synthesis and in Vitro Evaluation of New DPP-IV Inhibitors. Available at: [Link]
-
Gauthier, J.Y., et al. (2008). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Available at: [Link]
-
Scapin, G. (2016). Structural Chemistry and Molecular Modeling in the Design of DPP4 Inhibitors. ResearchGate. Available at: [Link]
-
Görbitz, C.H. (2011). (4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1691. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of DPP-4 X-ray crystal structures. Available at: [Link]
-
ResearchGate. (n.d.). (A) Ribbon diagram showing the crystallographically determined... Available at: [Link]
-
Lu, H., et al. (2014). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-14. Available at: [Link]
-
McGrath, M.E., et al. (1997). Crystal structure of human cathepsin K complexed with a potent inhibitor. Nature Structural Biology, 4(2), 105-109. Available at: [Link]
-
Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry, 58(4), 804-808. Available at: [Link]
-
Arulraj, R., & Ponnuswamy, M.N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. Available at: [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Görbitz, C.H. (2011). 1,1'-(4,4'-Bipiperidine-1,1'-di-yl)bis-(2,2,2-trifluoro-ethanone). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1691. Available at: [Link]
-
Turk, B., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. FEBS Journal, 289(4), 1085-1102. Available at: [Link]
-
Zhang, C., et al. (2020). Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials. Molecules, 25(19), 4528. Available at: [Link]
-
Lumbreras, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(22), 7592. Available at: [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction structures for both trans-3e and... Available at: [Link]
-
CCDC. (n.d.). Access Structures. Available at: [Link]
-
ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?. Available at: [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
-
CCDC. (n.d.). Chemical structure searching. Available at: [Link]
-
CCDC. (n.d.). Search Results - Access Structures. Available at: [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. Available at: [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]
-
D'hooghe, M., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2533-2536. Available at: [Link]
-
MDPI. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available at: [Link]
-
Aridoss, G., et al. (2022). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 179-186. Available at: [Link]
-
Goel, K.K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
-
Phillips, E., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. Available at: [Link]
Sources
- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,1'-(4,4'-Bipiperidine-1,1'-di-yl)bis-(2,2,2-trifluoro-ethanone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of human cathepsin K complexed with a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Confirmation of Synthesized 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally confirm the structure of synthesized 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your protocols are self-validating.
The Analytical Imperative: A Multi-faceted Approach
Confirming the structure of a molecule like this compound, which features a trifluoroacetyl group and a piperidine ring, necessitates a multi-pronged analytical strategy. No single technique provides a complete picture; instead, the convergence of data from several orthogonal methods provides the highest degree of confidence. The primary analytical toolkit for this purpose includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): The gold standard for elucidating the carbon-hydrogen framework and confirming the presence and environment of fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and crucial fragmentation patterns that act as a molecular fingerprint.
-
Infrared (IR) Spectroscopy: Identifies key functional groups present in the molecule.
-
Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and thus the molecular formula.
This guide will now explore the application of each technique, comparing their utility and providing expected outcomes for a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For our target compound, a combination of 1H, 13C, and 19F NMR will be essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
1H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the low natural abundance of 13C, a greater number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
19F NMR Acquisition: Acquire a fluorine NMR spectrum. This is a highly sensitive technique that will definitively confirm the presence of the trifluoromethyl group.[1][2]
Data Interpretation and Comparative Analysis
The following table summarizes the expected chemical shifts (δ) and their significance. These are predicted values and may vary slightly based on experimental conditions.
| Nucleus | Expected Chemical Shift (ppm) | Rationale and Key Insights |
| 1H NMR | Piperidine CH₂ (axial & equatorial): ~1.2-2.0 (multiplets) Piperidine CH (at C4): ~2.6-2.8 (multiplet) Piperidine CH₂ (adjacent to N): ~2.9-3.5 (multiplets) NH₂: ~1.5-2.5 (broad singlet) | The complexity of the piperidine ring signals arises from the chair conformation and axial/equatorial protons.[3][4] The broadness of the NH₂ peak is due to hydrogen exchange.[5][6] The downfield shift of the CH₂ groups adjacent to the nitrogen is due to the electron-withdrawing effect of the nitrogen and the trifluoroacetyl group. |
| 13C NMR | Piperidine CH₂: ~30-50 Piperidine CH (at C4): ~50-55 Piperidine CH₂ (adjacent to N): ~45-55 C=O: ~155 (quartet due to coupling with 19F) CF₃: ~116 (quartet due to coupling with 19F) | The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms (J-coupling). Similarly, the CF₃ carbon will be a quartet. These characteristic quartet signals are strong evidence for the trifluoroacetyl group.[7][8][9] |
| 19F NMR | ~ -75 (singlet) | A single peak in the 19F NMR spectrum is expected for the CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic of a trifluoroacetyl group.[10][11][12] |
Workflow for NMR-based Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺.[13][14]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): To gain further structural insights, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[13][15]
Data Interpretation and Comparative Analysis
| Analysis | Expected Result | Significance |
| Molecular Ion | The molecular formula of this compound is C₇H₁₁F₃N₂O. The expected monoisotopic mass is approximately 212.08 g/mol . In positive ion mode ESI, the primary observed ion should be [M+H]⁺ at m/z ≈ 213.09. | The accurate mass measurement from HRMS should be within 5 ppm of the theoretical mass, providing strong evidence for the elemental composition. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. |
| MS/MS Fragments | Key fragmentation pathways would involve the loss of the trifluoroacetyl group or cleavage of the piperidine ring. Expected fragments include ions corresponding to the piperidine ring and the trifluoroacetyl moiety. A dominant fragmentation pathway is often alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[13][16] | The fragmentation pattern serves as a fingerprint for the molecule. Comparing the observed fragmentation pattern with predicted pathways provides a high level of confidence in the assigned structure.[13][14] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.
-
Spectrum Acquisition: Acquire the IR spectrum over the standard range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3300-3500 (two bands for primary amine) | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[5][6][17][18][19] |
| C-H Stretch | 2850-3000 | These absorptions are due to the C-H bonds of the piperidine ring. |
| C=O Stretch | 1680-1720 | A strong absorption in this region is indicative of the amide carbonyl group. The electron-withdrawing trifluoromethyl group will shift this band to a higher wavenumber compared to a non-fluorinated amide.[17] |
| C-F Stretch | 1100-1300 | A very strong and broad absorption in this region is a hallmark of the C-F bonds in the trifluoromethyl group. |
Conclusion: An Integrated and Self-Validating Workflow
The structural confirmation of this compound is not a linear process but rather an integrated workflow where each piece of data corroborates the others. By systematically applying NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build an unassailable case for the structure of their synthesized product. The causality is clear: NMR defines the connectivity, MS confirms the mass and fragmentation, and IR verifies the functional groups. This comprehensive approach ensures the scientific integrity of your research and is a critical step in the journey of drug discovery and development.
Logical Flow for Structural Confirmation
Caption: Integrated workflow for structural confirmation.
References
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Vainiotalo, P., & Pihlaja, K. (1987). Mass spectrometric studies of piperidine derivatives. Part 1. Electron impact mass spectra of N-substituted 2,6-diphenyl-4-piperidinones. Journal of Heterocyclic Chemistry, 24(5), 1361-1365.
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Djerassi, C., & Eisenhardt, W. (1969). Mass spectrometry in structural and stereochemical problems. CLXXI. The electron impact induced fragmentation of piperidine. Journal of the American Chemical Society, 91(13), 3505-3515.
-
Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Wang, C., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
-
ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]
-
Science and Fun. (n.d.). Trifluoroacetic acid- d1. Retrieved from [Link]
- Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Retrieved from https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Badea-Iancu/216f9f3e9f9f3e9f9f3e9f9f3e9f9f3e9f9f3e9f
-
National Institutes of Health. (2019, November 25). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Retrieved from [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. TRIFLUOROACETYL TRIFLATE(68602-57-3) 13C NMR [m.chemicalbook.com]
- 9. science-and-fun.de [science-and-fun.de]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Substituted 4-Aminopiperidines for Researchers and Drug Development Professionals
A-Comparative-Study-of-the-Reactivity-of-Different-Substituted-4-Aminopiperidines
A-Comparative-Study-of-the-Reactivity-of-Different-Substituted-4-Aminopiperidines
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of a wide range of therapeutic agents, from potent analgesics to innovative treatments for neurodegenerative diseases.[1] Its prevalence stems from the unique physicochemical properties conferred by the piperidine ring, which can enhance drug-like characteristics such as solubility and metabolic stability. However, the reactivity of this crucial intermediate is not uniform and is profoundly influenced by the nature and position of substituents on both the piperidine ring and the exocyclic amino group. Understanding these nuances is paramount for optimizing synthetic routes and achieving desired molecular targets.
This guide provides an in-depth, objective comparison of the reactivity of various substituted 4-aminopiperidines, supported by experimental data and established chemical principles. We will explore how electronic and steric effects govern the nucleophilicity of the amino groups and delve into common synthetic transformations, offering field-proven insights to streamline your research and development efforts.
The Duality of Reactivity: Piperidine Nitrogen vs. 4-Amino Group
A key consideration when working with 4-aminopiperidines is the presence of two nucleophilic nitrogen atoms: the endocyclic piperidine nitrogen and the exocyclic 4-amino group. The relative reactivity of these two centers is dictated by their substitution pattern. In an unsubstituted 4-aminopiperidine, the endocyclic secondary amine is generally more nucleophilic than the primary exocyclic amine. However, the introduction of an N-substituent on the piperidine ring, a common strategy in drug design, significantly alters this dynamic. For instance, the widely used N-Boc protecting group, or other bulky N-substituents, sterically hinders the piperidine nitrogen, thereby directing reactions to the more accessible 4-amino group.[2]
Factors Influencing the Reactivity of Substituted 4-Aminopiperidines
The reactivity of substituted 4-aminopiperidines is primarily governed by a combination of electronic and steric effects. These factors influence the availability of the lone pair of electrons on the nitrogen atoms, thereby modulating their basicity and nucleophilicity.
Electronic Effects:
The basicity of an amine is a good indicator of its nucleophilicity. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating its strong basic character.[3] This is attributed to the sp3 hybridization of the nitrogen atom and the electron-donating nature of the alkyl chains within the ring.
-
Electron-Donating Groups (EDGs): Substituents on the piperidine ring that donate electron density, such as alkyl groups, increase the basicity and nucleophilicity of the nitrogen atoms.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, like halogens or carbonyl functionalities, decrease the electron density on the nitrogen, leading to reduced basicity and nucleophilicity.[6] This effect is more pronounced when the substituent is closer to the nitrogen atom.[4]
The following table summarizes the pKa values of some substituted piperidines, illustrating the impact of electronic effects on basicity.
| Compound | Substituent | pKa of Conjugate Acid | Reference |
| Piperidine | None | 11.22 | [3] |
| N-Methylpiperidine | -CH3 (EDG) | 10.08 | [7] |
| 4-Hydroxypiperidine | -OH (EWG, inductive) | ~10.4 | |
| 1-Acetylpiperidine | -COCH3 (EWG, resonance) | ~-0.4 |
Note: The pKa of N-methylpiperidine is slightly lower than piperidine due to a combination of steric and electronic effects in the protonated form.
Steric Effects:
Steric hindrance plays a crucial role in dictating the regioselectivity of reactions involving 4-aminopiperidines.[8][9][10]
-
N-Substitution on the Piperidine Ring: As mentioned earlier, bulky substituents on the piperidine nitrogen, such as Boc, benzyl, or other large alkyl or aryl groups, can effectively block reactions at this site, favoring functionalization of the 4-amino group.[2]
-
Substituents on the 4-Amino Group: Similarly, substitution on the 4-amino group will influence its reactivity. Increasing the steric bulk on the 4-amino nitrogen will decrease its nucleophilicity and may require more forcing reaction conditions.
-
Substituents at the 2- and 6-Positions: Substituents at the positions alpha to the piperidine nitrogen can significantly hinder its reactivity due to their close proximity.
Comparative Reactivity in Common Synthetic Transformations
The interplay of electronic and steric effects becomes evident when comparing the performance of different substituted 4-aminopiperidines in key synthetic reactions.
N-Arylation:
The N-arylation of 4-aminopiperidines is a fundamental transformation in the synthesis of many biologically active molecules.[2][11][12][13] The two most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Comparative Performance in Buchwald-Hartwig Amination:
| 4-Aminopiperidine Derivative | Aryl Halide | Catalyst System | Yield | Observations | Reference |
| 1-Boc-4-aminopiperidine | Aryl Bromide | Pd2(dba)3 / Xantphos | High | Selective N-arylation of the 4-amino group is readily achieved. | [2] |
| 4-Amino-1-benzylpiperidine | Aryl Bromide | Pd(OAc)2 / BINAP | Moderate to High | The benzyl group is less sterically demanding than Boc, potentially leading to some N-arylation on the piperidine nitrogen as a side product. | |
| 1-Boc-4-(methylamino)piperidine | Aryl Bromide | Pd2(dba)3 / Xantphos | High | The secondary amine at the 4-position is readily arylated. |
Logical Workflow for Selective N-Arylation:
To ensure selective N-arylation of the 4-amino group, a protection-deprotection strategy is often employed.
Caption: Generalized workflow for selective N-arylation.
Reductive Amination:
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents on the 4-amino group of piperidines.[14][15][16][17][18][19] This reaction involves the formation of an imine or enamine intermediate, followed by reduction.
Comparative Reactivity in Reductive Amination:
| 4-Aminopiperidine Derivative | Carbonyl Compound | Reducing Agent | Yield | Observations |
| 1-Boc-4-aminopiperidine | Aldehyde | NaBH(OAc)3 | High | The primary amine readily reacts to form the secondary amine. |
| 1-Boc-4-aminopiperidine | Ketone | NaBH(OAc)3 | Moderate to High | Reactions with ketones are generally slower than with aldehydes due to increased steric hindrance. |
| 4-Amino-1-benzylpiperidine | Aldehyde | NaBH3CN | High | The choice of reducing agent can be critical to avoid reduction of the carbonyl starting material. |
Experimental Protocol: Reductive Amination of 1-Boc-4-aminopiperidine with an Aldehyde
-
To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the aldehyde (1.1 eq). The choice of solvent is important; it should be non-reactive towards the reagents and allow for good solubility.
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. Monitoring the reaction by TLC or LC-MS can confirm the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise. This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.
-
The reaction is stirred at room temperature until completion (typically 2-16 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. This step neutralizes any remaining acid and facilitates the workup.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-substituted-1-Boc-4-aminopiperidine.
Acylation:
Acylation of the 4-amino group is a common step in the synthesis of many pharmaceutical compounds.[20][21] The reactivity in this transformation is highly dependent on the steric and electronic properties of both the aminopiperidine and the acylating agent.
Comparative Reactivity in Acylation:
| 4-Aminopiperidine Derivative | Acylating Agent | Base | Yield | Observations |
| 1-Boc-4-aminopiperidine | Acetyl Chloride | Triethylamine | High | The unhindered primary amine reacts readily. |
| 1-Boc-4-aminopiperidine | Benzoyl Chloride | Pyridine | High | Aromatic acylating agents are also well-tolerated. |
| 4-Amino-1-(2,6-diisopropylphenyl)piperidine | Acetyl Chloride | Triethylamine | Low to Moderate | Significant steric hindrance from the N-aryl group dramatically reduces the reaction rate. More forcing conditions or alternative coupling agents may be required. |
Experimental Workflow for Acylation:
Caption: General workflow for N-acylation.
Conclusion and Future Perspectives
The reactivity of substituted 4-aminopiperidines is a multifaceted topic with significant implications for synthetic strategy and drug discovery. A thorough understanding of the interplay between electronic and steric effects is essential for predicting reaction outcomes and designing efficient synthetic routes. As our understanding of catalysis and reaction mechanisms continues to evolve, we can anticipate the development of even more selective and efficient methods for the functionalization of this privileged scaffold, further expanding its utility in the creation of novel therapeutics.
References
-
Cavazzoni, A., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-81. [Link]
-
Goyal, S., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3235. [Link]
-
Dalvie, D., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 474-479. [Link]
-
Gao, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850. [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. [Link]
-
Prokop, M., et al. (2022). pKa values of common substituted piperazines. RSC Medicinal Chemistry, 13(10), 1224-1230. [Link]
-
Mykhailiuk, P. K. (2015). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Chemistry – A European Journal, 21(48), 17294-17297. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
WorldOfChemicals. (n.d.). 4-Aminopiperidine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
-
Ndong, I. C., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]
-
Dalvie, D., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 474-479. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2025). Kinetic Modelling of Synthesis of N-Aminopiperidine from Hydroxylamine-O-Sulfonique Acid and Piperidine. [Link]
-
Zhang, X., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1936-1945. [Link]
-
Organic Reaction Mechanisms. (2026). Reductive Amination. [Link]
-
Fernández, I. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 11(32), 8564-8575. [Link]
-
Ghelardini, C., et al. (1998). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 8(19), 2739-2744. [Link]
-
Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. [Link]
-
Hammer, R. P., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(18), 6474-6475. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 61(10), 3240-3241. [Link]
-
Li, D., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of Molecular Recognition, 37(2), e3075. [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Chemistry – A European Journal, 13(2), 336-345. [Link]
-
ResearchGate. (n.d.). of the N-arylation reaction of aryl iodides with amines under the... [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Beilstein-Institut. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. [Link]
-
O'Brien, P., & Childs, A. C. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8566-8577. [Link]
-
MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
-
O'Brien, P., & Childs, A. C. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8566-8577. [Link]
-
Lindsley, C. W., et al. (2005). Identification of Substituted 4-aminopiperidines and 3-aminopyrrolidines as Potent MCH-R1 Antagonists for the Treatment of Obesity. Bioorganic & Medicinal Chemistry Letters, 15(3), 761-765. [Link]
-
Romero, A. G., et al. (1997). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry, 40(7), 1066-1073. [Link]
-
ResearchGate. (2025). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. [Link]
Sources
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 19. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Validating Target Protein Binding Affinity of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the rigorous validation of a compound's binding affinity to its intended target protein is a cornerstone of preclinical research. For novel chemical entities like 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone derivatives, which have shown promise as inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4) and thymidylate synthase, quantifying this interaction is paramount.[1][2][3][4] This guide provides a comprehensive comparison of key biophysical and cellular techniques to empower researchers in selecting the most appropriate methods for their validation studies. We will delve into the principles, protocols, and data interpretation of Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA), offering a holistic view for robust target engagement validation.
Section 1: A Comparative Overview of Binding Affinity Assays
The journey from a promising hit compound to a viable drug candidate is paved with meticulous experimental validation. A critical parameter to establish is the binding affinity, typically represented by the equilibrium dissociation constant (K D ), which quantifies the strength of the interaction between a ligand (the drug candidate) and its protein target.[5] A lower K D value signifies a stronger binding affinity.[5] Several techniques are at the disposal of researchers to measure this critical parameter, each with its own set of advantages and limitations. This section provides a comparative overview of the most commonly employed methods.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} A comparative overview of binding affinity and target engagement assays.
Table 1: Comparison of Key Techniques for Measuring Binding Affinity
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Change in refractive index upon binding to a sensor surface.[6][7] | Interference pattern of light reflected from a biosensor tip.[8][9][10] | Heat change upon binding in solution.[11][12] | Ligand-induced thermal stabilization of the target protein in a cellular environment.[13][14][15] |
| Key Outputs | K D , k on , k off (kinetics)[16] | K D , k on , k off (kinetics)[8] | K D , ΔH, ΔS, Stoichiometry (n) (thermodynamics)[11][17] | Target engagement, relative thermal stability shift.[14][18] |
| Labeling | Label-free.[19] | Label-free.[20] | Label-free.[21] | Label-free.[22] |
| Throughput | Medium to High | High | Low to Medium | Medium to High |
| Sample Consumption | Low (analyte), High (ligand for immobilization) | Low | High | Low (cells) |
| Strengths | High sensitivity, real-time kinetic data.[6] | High throughput, crude sample compatibility.[9] | Gold standard for thermodynamics, true in-solution measurement.[21] | Measures target engagement in a physiological context.[13][15] |
| Limitations | Potential for protein immobilization artifacts, mass transport limitations. | Lower sensitivity for small molecules compared to SPR. | Lower throughput, requires larger sample quantities.[21] | Indirect measure of affinity, less quantitative for K D determination. |
Section 2: In-Depth Methodologies and Experimental Protocols
To ensure the generation of high-quality, reproducible data, a thorough understanding of the experimental protocols is essential. This section provides detailed, step-by-step methodologies for SPR, BLI, ITC, and CETSA, along with the scientific rationale behind each step.
Surface Plasmon Resonance (SPR)
SPR has become a gold standard for studying biomolecular interactions in real-time.[6] The technique measures changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate.[6][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} General workflow for an SPR experiment.
Protocol for SPR Analysis:
-
Ligand Immobilization:
-
Action: Covalently attach the purified target protein (ligand) to the sensor chip surface.
-
Rationale: This creates a stable surface for monitoring the binding of the analyte (the this compound derivative). The choice of immobilization chemistry (e.g., amine coupling) is critical to ensure the protein remains active.[6]
-
-
Baseline Establishment:
-
Action: Flow a running buffer over the sensor surface.
-
Rationale: This establishes a stable baseline signal, which is essential for accurate measurement of binding events.
-
-
Association Phase:
-
Action: Inject a series of concentrations of the this compound derivative (analyte) over the sensor surface.
-
Rationale: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is recorded in real-time as a response unit (RU).[6][7] This phase provides the association rate constant (k on ).
-
-
Dissociation Phase:
-
Action: Replace the analyte solution with the running buffer.
-
Rationale: The analyte dissociates from the ligand, causing a decrease in the RU signal. This phase is used to determine the dissociation rate constant (k off ).[7]
-
-
Regeneration:
-
Action: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Rationale: This prepares the sensor surface for the next injection cycle, ensuring the reproducibility of the measurements.
-
Biolayer Interferometry (BLI)
BLI is an optical technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.[8][9]
Protocol for BLI Analysis:
-
Biosensor Hydration and Baseline:
-
Action: Hydrate the biosensor tips in the running buffer.
-
Rationale: Proper hydration is crucial for a stable baseline signal.
-
-
Ligand Immobilization:
-
Action: Dip the biosensor tips into a solution containing the purified target protein.
-
Rationale: The protein is immobilized onto the biosensor surface. Common biosensor chemistries include streptavidin (for biotinylated proteins) or amine-reactive surfaces.[9]
-
-
Baseline:
-
Action: Move the biosensors to wells containing the running buffer.
-
Rationale: Establishes a stable baseline prior to the association step.
-
-
Association:
-
Action: Move the biosensors to wells containing different concentrations of the this compound derivative.
-
Rationale: Binding of the derivative to the immobilized protein causes a shift in the interference pattern, which is measured in real-time.[8]
-
-
Dissociation:
-
Action: Move the biosensors back to the wells with the running buffer.
-
Rationale: The dissociation of the compound is monitored as a change in the interference pattern.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12]
Protocol for ITC Analysis:
-
Sample Preparation:
-
Action: Prepare solutions of the purified target protein and the this compound derivative in the same buffer.
-
Rationale: Mismatched buffers can lead to large heats of dilution, masking the true binding signal.
-
-
Instrument Setup:
-
Action: Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Rationale: The instrument will maintain a constant temperature throughout the experiment.
-
-
Titration:
-
Action: Perform a series of small injections of the compound solution into the protein solution.
-
Rationale: Each injection results in a heat change that is measured by the instrument. As the protein becomes saturated with the compound, the magnitude of the heat change decreases.[12]
-
-
Data Analysis:
-
Action: Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein.
-
Rationale: Fitting this binding isotherm to a suitable model yields the K D , enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[13][15] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[14][18]
Protocol for CETSA Analysis:
-
Cell Treatment:
-
Action: Treat intact cells with the this compound derivative or a vehicle control.
-
Rationale: This allows the compound to enter the cells and bind to its target in a native environment.
-
-
Heat Challenge:
-
Action: Heat the treated cells at a range of temperatures.
-
Rationale: Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[14]
-
-
Cell Lysis and Protein Quantification:
-
Action: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Rationale: The amount of soluble target protein at each temperature is a measure of its thermal stability.
-
-
Detection:
-
Action: Quantify the amount of the soluble target protein in each sample using techniques like Western blotting or mass spectrometry.
-
Rationale: An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[14]
-
Section 3: Case Study: Comparative Binding Affinity of Novel DPP-4 Inhibitors
To illustrate the application of these techniques, let's consider a hypothetical case study involving three novel this compound derivatives (Compound A, Compound B, and Compound C) designed as inhibitors for Dipeptidyl Peptidase-4 (DPP-4).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Comparative binding affinities and cellular engagement of hypothetical DPP-4 inhibitors.
Table 2: Hypothetical Binding Data for Novel DPP-4 Inhibitors
| Compound | SPR (K D , nM) | BLI (K D , nM) | ITC (K D , nM) | CETSA (Relative Thermal Shift) |
| Compound A | 10.2 ± 1.5 | 12.5 ± 2.1 | 9.8 ± 1.2 | +++ |
| Compound B | 48.7 ± 3.9 | 55.1 ± 4.8 | 51.3 ± 4.5 | ++ |
| Compound C | 210.4 ± 15.2 | 225.8 ± 18.9 | 198.6 ± 16.7 | + |
| Reference Inhibitor | 5.1 ± 0.8 | 6.3 ± 1.1 | 4.9 ± 0.7 | +++ |
Interpretation of Results:
The data presented in Table 2 demonstrates a consistent trend across the different biophysical methods, with Compound A exhibiting the highest affinity for DPP-4, followed by Compound B, and then Compound C. The K D values obtained from SPR, BLI, and ITC are in good agreement, providing a high degree of confidence in the rank ordering of these compounds. The CETSA results corroborate the in vitro binding data, showing that Compound A induces the largest thermal shift, indicating the most significant target engagement in a cellular context. This multi-faceted approach, combining direct binding measurements with a cellular target engagement assay, provides a robust validation of the compounds' interaction with their intended target.
Section 4: Conclusion and Best Practices
The validation of binding affinity is a critical step in the development of novel therapeutics such as this compound derivatives. This guide has provided a comparative overview of key techniques, including SPR, BLI, ITC, and CETSA.
Best Practice Recommendations:
-
Orthogonal Validation: Employ at least two different biophysical techniques (e.g., SPR and ITC) to cross-validate binding affinity data. This increases confidence in the results by ensuring they are not method-dependent.
-
Context is Key: While in vitro assays provide precise quantitative data, cellular target engagement assays like CETSA are invaluable for confirming that a compound can reach and bind to its target in a more physiologically relevant environment.[13][23]
-
Data Quality Matters: Ensure high-quality, purified proteins and compounds are used for all in vitro assays. For cellular assays, maintain consistent cell culture conditions.
-
Understand the Limitations: Be aware of the potential artifacts and limitations of each technique and design experiments accordingly.
By following these guidelines and leveraging the strengths of multiple analytical methods, researchers can build a comprehensive and robust data package to support the advancement of promising new drug candidates.
References
-
Biolayer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]
-
Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Methods in Molecular Biology. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. [Link]
-
How does SPR work in Drug Discovery? - deNOVO Biolabs. [Link]
-
Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate. [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. [Link]
-
Bio-layer interferometry - Wikipedia. [Link]
-
Biolayer Interferometry (BLI) - Sartorius. [Link]
-
Cellular thermal shift assay - Wikipedia. [Link]
-
Target Engagement Assays - DiscoverX. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. [Link]
-
CETSA. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]
-
What are some physical methods to determine binding affinity of a protein? - Reddit. [Link]
-
Target Engagement Assay Services - Concept Life Sciences. [Link]
-
5.2: Techniques to Measure Binding - Biology LibreTexts. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH. [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central. [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
Determining target engagement in living systems - PMC - NIH. [Link]
-
Isothermal titration calorimetry in drug discovery - PubMed. [Link]
-
Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. [Link]
-
ITC Assay Service for Drug Discovery - Reaction Biology. [Link]
-
8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and - ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central. [Link]
-
8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]
-
A computational exploration of imprinted polymer affinity based on voriconazole metabolites. [Link]
-
4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed. [Link]
-
Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC - PubMed Central. [Link]
-
Document: 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly pote... - ChEMBL - EMBL-EBI. [Link]
-
Identification of affinity-optimized peptide binders of a viral protease for chemical genetic applications - PMC - NIH. [Link]
-
Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II - MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly pote... - ChEMBL [ebi.ac.uk]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. portlandpress.com [portlandpress.com]
- 7. denovobiolabs.com [denovobiolabs.com]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 10. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pelagobio.com [pelagobio.com]
- 14. researchgate.net [researchgate.net]
- 15. CETSA [cetsa.org]
- 16. drughunter.com [drughunter.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 19. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 20. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 21. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Benchmarking LumiGlo-X™, a Novel ATP-Based Luminescence Cell Viability Reagent
Introduction
In the fields of drug discovery, toxicology, and basic biomedical research, the accurate assessment of cell viability is a critical determinant of experimental success. Cell viability assays are fundamental tools used to evaluate cellular health in response to various stimuli.[1] Among the diverse methods available, ATP (adenosine triphosphate) quantification has emerged as a gold standard due to its direct correlation with the presence of metabolically active, viable cells.[2][3] Upon cell death, the ability to synthesize ATP is lost, and endogenous ATPases rapidly deplete the existing ATP pool, making it a sensitive marker of cell health.[4]
This guide introduces LumiGlo-X™ , a novel, single-reagent, luminescent cell viability assay. We will provide an in-depth, objective performance comparison of LumiGlo-X™ against two widely used commercial reagents:
-
Competitor P: Promega CellTiter-Glo® Luminescent Cell Viability Assay
-
Competitor T: Thermo Fisher Scientific CellTiter-Glo® 2.0 Assay
As a Senior Application Scientist, my goal is to move beyond mere product specifications. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven benchmark, grounded in rigorous experimental design and transparent protocols. We will dissect the causality behind our experimental choices and present a self-validating system to ensure the trustworthiness of our findings.
Pillar 1: The Science of ATP-Based Luminescence
Mechanism of Action
ATP-based viability assays leverage the enzymatic reaction of firefly luciferase.[5] In this two-step process, luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen.[6] This reaction produces oxyluciferin in an electronically excited state, which then decays to its ground state, emitting a photon of light.[7][8] The intensity of this luminescent signal is directly proportional to the concentration of ATP when ATP is the limiting component.[3]
LumiGlo-X™, like its competitors, is a homogeneous "add-mix-measure" assay.[9][10] The reagent contains a detergent to lyse the cells, releasing ATP, along with a thermostable luciferase and D-luciferin.[2][4] The formulation is optimized to generate a stable, "glow-type" luminescent signal, which provides flexibility for batch processing of multiple plates.[10][11]
Caption: Mechanism of the firefly luciferase reaction used in ATP-based assays.
Pillar 2: Rigorous Experimental Design for Objective Benchmarking
To ensure a fair and comprehensive comparison, we designed a series of experiments to evaluate key performance indicators (KPIs) critical for high-throughput screening (HTS) and routine cell-based assays.
Experimental Causality: Why These KPIs?
-
Linearity and Sensitivity (Limit of Detection, LOD): This is paramount. A robust assay must demonstrate a linear relationship between cell number and signal output across a wide range. The LOD determines the minimum number of cells that can be reliably detected, which is crucial for experiments with scarce cells or miniaturized assay formats (e.g., 1536-well plates).[2][4]
-
Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a large dynamic range, making it easier to distinguish true biological signals from instrument noise.[12] This is vital for identifying subtle cytotoxic or cytostatic effects.
-
Signal Stability (Luminescent Half-Life): In HTS environments, plates are often read in batches. A stable, long-lasting signal (a "glow") ensures that results from the first plate are comparable to the last, without the need for precise timing or expensive reagent injectors.[10][13]
-
Z'-Factor: This statistical parameter is a measure of assay quality and robustness, taking into account both the dynamic range and data variation.[14] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14][15] It provides a comprehensive assessment of an assay's suitability for screening campaigns.[16][17]
Cell Line and Culture Conditions:
-
Cell Line: HeLa (human cervical cancer) cells were used due to their robust growth characteristics and common use in cell-based assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: White, opaque-walled 96-well plates were used to maximize luminescent signal and prevent crosstalk.[18]
Sources
- 1. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. ATP Assays | What is an ATP Assay? [promega.jp]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Firefly luciferase luminescence assays using scintillation counters for quantitation in transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. ATP cell viability assay | RE-Place [re-place.be]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. punnettsquare.org [punnettsquare.org]
- 17. academic.oup.com [academic.oup.com]
- 18. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the Purity Assessment of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone using HPLC and GC-MS
Introduction
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a key pharmaceutical intermediate whose purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). As with many complex organic molecules, a robust analytical strategy is required to identify and quantify any process-related impurities or degradation products. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is paramount in selecting and optimizing an analytical method. This compound possesses a piperidine ring, a secondary amine, and a trifluoroacetyl group. The trifluoroacetyl group imparts some volatility, making GC-MS a plausible analytical choice. A closely related compound, 1-(Trifluoroacetyl)piperidine, has a boiling point of 77 °C at 15 mmHg, suggesting that our target analyte is likely amenable to gas chromatography. However, the presence of the polar amino group can lead to peak tailing on standard GC columns, often necessitating derivatization.
From an HPLC perspective, the molecule lacks a strong chromophore, which presents a challenge for sensitive UV detection. The piperidine ring itself has minimal UV absorbance. Therefore, to achieve the low detection limits required for impurity profiling, pre-column derivatization to introduce a UV-active or fluorescent tag is a highly recommended strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and versatility for a wide range of compounds.[1][2] For non-chromophoric amines like our target compound, derivatization is a key step to ensure adequate sensitivity.[3][4][5]
Principle of the HPLC Method
The proposed HPLC method involves a pre-column derivatization of the primary amino group of this compound with a UV-active agent, followed by separation on a reversed-phase C18 column. The derivatized analyte and its impurities are separated based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. Detection is achieved using a UV detector at a wavelength appropriate for the chosen derivatizing agent.
Experimental Protocol: HPLC-UV with Pre-column Derivatization
1. Derivatization Reagent Selection:
-
Rationale: To enhance UV detectability, a derivatizing agent that reacts specifically with the primary amine and contains a strong chromophore is required. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent candidate as it reacts rapidly with primary and secondary amines to form highly UV-active derivatives.[6]
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a stock solution.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using acetonitrile as the diluent.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of borate buffer (pH 9).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 10 minutes.
-
Add 100 µL of 1% (v/v) triethylamine in acetonitrile to quench the excess FMOC-Cl.
-
Dilute the mixture with the mobile phase to a final concentration suitable for injection.
-
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
4. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[]
Potential Impurities in HPLC Analysis
Based on the likely synthesis route involving the acylation of 4-aminopiperidine, potential process-related impurities that should be monitored include:
-
Impurity A: 4-Aminopiperidine (unreacted starting material)
-
Impurity B: Trifluoroacetic acid (hydrolysis product of the acylating agent)
-
Impurity C: 1,4'-Bipiperidin-4-amine (potential side-product)
-
Impurity D: Di(trifluoroacetyl)ated 4-aminopiperidine (over-acylation product)
HPLC Workflow Diagram
Figure 1: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both chromatographic separation and structural information from the mass spectrometer.[8]
Principle of the GC-MS Method
This method involves the separation of the analyte and its volatile impurities on a capillary GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification. Given the polar nature of the primary amine, derivatization of the sample prior to GC-MS analysis can improve peak shape and thermal stability.
Experimental Protocol: GC-MS with Derivatization
1. Derivatization Reagent Selection:
-
Rationale: Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for amines in GC analysis. It reacts with the primary amine to form a more volatile and thermally stable trifluoroacetamide derivative, which exhibits good chromatographic properties.[3]
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a volatile, dry solvent such as dichloromethane or ethyl acetate.
-
Sample Solution: Prepare the sample solution at a similar concentration.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a GC vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent to derivatize the primary amine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-550 |
4. Method Validation:
-
The GC-MS method should also be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[]
Potential Impurities in GC-MS Analysis
In addition to the process-related impurities mentioned for HPLC, GC-MS is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities, including:
-
Residual solvents from the synthesis process (e.g., dichloromethane, ethyl acetate).
GC-MS Workflow Diagram
Figure 2: GC-MS analysis workflow.
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC-UV (with Derivatization) | GC-MS |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity achievable with appropriate derivatization and detector. | Excellent sensitivity, especially in selected ion monitoring (SIM) mode. |
| Specificity | Good specificity from chromatographic separation. Co-eluting peaks can be an issue. | High specificity due to both chromatographic separation and mass spectral data, allowing for positive peak identification. |
| Impurity Identification | Relies on retention time matching with known standards. Structural elucidation requires hyphenation with MS (LC-MS). | Provides structural information from mass spectra, aiding in the identification of unknown impurities. |
| Quantification | Excellent quantitative accuracy and precision. | Good quantitative performance, though may be slightly less precise than HPLC for some applications. |
| Sample Throughput | Can be automated for high throughput. | Generally has longer run times than modern UHPLC, potentially lower throughput. |
| Method Development | Can be complex, especially with derivatization. | Method development can be challenging due to the need for derivatization and optimization of GC parameters. |
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound.
-
HPLC with pre-column derivatization is a robust and sensitive method for routine quality control and purity profiling, offering excellent quantitative performance. The necessity of derivatization to overcome the lack of a strong UV chromophore is a key consideration.
-
GC-MS provides an orthogonal approach with the significant advantage of providing structural information for impurity identification. It is particularly valuable for the analysis of volatile and semi-volatile impurities and for confirming the identity of peaks observed in the HPLC analysis.
For a comprehensive purity assessment, a combination of both techniques is recommended. HPLC can be used for routine purity testing and quantification of known impurities, while GC-MS can be employed for the identification of unknown impurities and for the analysis of residual solvents. The choice of the primary technique will depend on the specific requirements of the analysis, including the need for structural information, the desired level of sensitivity, and the available instrumentation. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.[]
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]
-
ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]
-
Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. (2024). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. (2014). PubMed. Retrieved from [Link]
-
1-trifluoroacetyl piperidine (C7H10F3NO). PubChemLite. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved from [Link]
-
GC AND GC/MS. Agilent. Retrieved from [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2007). ResearchGate. Retrieved from [Link]
-
(PDF) Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS. (2009). ResearchGate. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC - PubMed Central. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved from [Link]
-
A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2022). MDPI. Retrieved from [Link]
-
1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. (2011). PubMed. Retrieved from [Link]
-
An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. (2025). PMC - NIH. Retrieved from [Link]
- US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue. Google Patents.
-
(a) Chiral GC-FID chromatogram of trifluoroacetylated sample of... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Human Metabolome Database. Retrieved from [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006). ResearchGate. Retrieved from [Link]
-
RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024). Impactfactor. Retrieved from [Link]
-
Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). (2021). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Profiling of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone derivatives, a chemical scaffold of significant interest in modern drug discovery. With full editorial control, this document moves beyond a simple recitation of protocols to deliver an in-depth technical narrative, grounded in scientific integrity and practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Selectivity Challenge of a Privileged Scaffold
The 1-(4-aminopiperidin-1-yl) moiety is a cornerstone of many successful therapeutic agents, most notably in the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the management of Type 2 Diabetes.[1] The addition of a 2,2,2-trifluoroethanone group creates a highly reactive electrophilic ketone, which can form a stable, yet often reversible, covalent bond with the catalytic serine residue of its target enzyme. This combination offers high potency but simultaneously introduces a significant risk: off-target reactivity.
Ensuring the selectivity of these derivatives is not merely an academic exercise; it is a critical determinant of clinical safety and success. Cross-reactivity with closely related enzymes can lead to a host of adverse drug reactions (ADRs), ranging from gastrointestinal issues to severe joint pain and immune modulation.[2][3][4] Therefore, a rigorous and intelligently designed cross-reactivity profiling campaign is an indispensable component of the drug development process for this chemical class. This guide will compare and detail the essential experimental strategies required to build a comprehensive selectivity profile.
The Target Landscape: Navigating the Serine Protease Family
The primary therapeutic target for many aminopiperidinyl derivatives is DPP-4, a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[2] However, the human genome encodes a family of related serine proteases, and even minor structural similarities in their active sites can lead to unintended interactions. A robust cross-reactivity study must, at a minimum, consider the following enzymes.
-
Primary Target: Dipeptidyl Peptidase-4 (DPP-4)
-
Function: A key regulator of glucose homeostasis. Its inhibition increases insulin secretion and reduces glucagon levels.[2]
-
-
Critical Off-Targets:
-
Dipeptidyl Peptidase-8 (DPP-8) & Dipeptidyl Peptidase-9 (DPP-9): These are the closest structural homologs to DPP-4. Unlike DPP-4, they are located in the cytoplasm and have distinct physiological roles. Inhibition of DPP-8/9 is associated with severe toxicities in preclinical animal models, making high selectivity over these enzymes a non-negotiable safety requirement.[2]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is overexpressed in sites of tissue remodeling, such as tumors and inflamed tissues. Off-target inhibition of FAP could have unforeseen consequences on tissue repair and cancer biology.[2]
-
Other Serine Proteases: The broader family includes enzymes involved in digestion (trypsin, chymotrypsin), blood coagulation (thrombin), and immune response (neutrophil elastase). While structurally more distant, promiscuous inhibitors could interact with these enzymes, necessitating a broader screen for lead compounds.[5]
-
Caption: Tiered experimental workflow for selectivity profiling.
Protocol 1: In Vitro Biochemical Inhibition Assays
Causality: This initial screen provides a rapid and cost-effective method to quantify the potency of a derivative against a panel of purified enzymes. [6]By determining the half-maximal inhibitory concentration (IC50), we can directly compare the compound's activity against its intended target versus key off-targets, establishing an initial selectivity ratio.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which becomes fluorescent upon cleavage by the enzyme.
-
-
Compound Dilution:
-
Perform a serial dilution of the test derivative (e.g., from 100 µM to 1 pM) in 100% DMSO. Subsequently, dilute these into the assay buffer to minimize the final DMSO concentration (typically <1%).
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well, add 20 µL of the diluted test derivative or vehicle control (buffer with DMSO).
-
Add 20 µL of the diluted enzyme solution to initiate the pre-incubation. Incubate for 15-30 minutes at room temperature. This step is crucial for covalent or slow-binding inhibitors to reach equilibrium with their target.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) over time (e.g., every minute for 30-60 minutes). The rate of reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test derivative relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Self-Validation: The protocol's integrity is maintained by including positive controls (known inhibitors for each enzyme) and negative controls (vehicle only). The linearity of the reaction rate in the vehicle control wells confirms the assay is under initial velocity conditions, a prerequisite for accurate IC50 determination. [7]
-
Protocol 2: Activity-Based Proteomics for Unbiased Off-Target Discovery
Causality: While biochemical assays are excellent for testing activity against a known list of targets, they cannot identify unknown off-targets. Activity-based proteomics (ABP) addresses this gap. [8]This powerful technique uses chemical probes that covalently label the active site of enzymes within a specific family (e.g., serine proteases) in a complex biological sample. By observing which enzyme labels are blocked by our test compound, we can identify its targets in an unbiased, system-wide manner. [9] Methodology:
-
Sample Preparation:
-
Prepare cell lysates from a relevant cell line (e.g., Caco-2 cells, which express a range of serine proteases). Determine the total protein concentration using a BCA or Bradford assay.
-
-
Competitive Inhibition:
-
Aliquot the cell lysate. Treat each aliquot with varying concentrations of the test derivative or a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to its targets.
-
-
Activity-Based Probe Labeling:
-
Add a broad-spectrum serine protease activity-based probe to each aliquot. A common choice is a fluorophosphonate probe linked to an alkyne handle (FP-alkyne). [9]This probe will covalently bind to the active site of any serine protease that has not been blocked by the test derivative. Incubate for another 30 minutes.
-
-
Click Chemistry Reaction:
-
"Click" a reporter tag, such as an azide-linked biotin or fluorescent dye (e.g., TAMRA-azide), onto the alkyne handle of the probe. This is achieved using a copper(I)-catalyzed cycloaddition reaction. This step makes the labeled proteins detectable.
-
-
Protein Separation and Visualization:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using in-gel fluorescence scanning or by streptavidin blotting (if a biotin tag was used). Each band represents an active protease labeled by the probe.
-
-
Data Analysis and Target Identification:
-
Compare the band intensities between the vehicle-treated lane and the inhibitor-treated lanes. A dose-dependent decrease in the intensity of a specific band indicates that the test derivative is engaging that protein target.
-
To identify the protein, the corresponding band can be excised from the gel, digested with trypsin, and analyzed by mass spectrometry (LC-MS/MS). [8] Self-Validation: The inclusion of a heat-inactivated lysate control ensures that probe labeling is activity-dependent. The vehicle lane serves as the baseline, showing the complete profile of active proteases. A known, broad-spectrum serine protease inhibitor can be used as a positive control to validate the competitive displacement aspect of the assay.
-
Conclusion: Synthesizing a Predictive Safety Profile
The cross-reactivity profiling of this compound derivatives is a mandatory step in their preclinical development. No single experiment can provide a complete picture. The journey begins with high-throughput in vitro biochemical assays to establish foundational potency and selectivity against known homologous enzymes like DPP-8 and DPP-9. Promising candidates must then be advanced to more sophisticated, unbiased methods like activity-based proteomics to proactively uncover unanticipated off-targets within a complex biological system.
By integrating the quantitative data from enzymatic assays with the qualitative and unbiased findings from proteomics, researchers can build a robust, multi-dimensional understanding of a compound's selectivity. This comprehensive profile is not just a data package; it is a critical tool for predicting potential clinical liabilities, guiding medicinal chemistry efforts to optimize selectivity, and ultimately, ensuring the development of safer and more effective medicines.
References
- Verhelst, S. L. (2010). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Methods in Enzymology, 475, 33-49.
- Serim, S., et al. (2010). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ChemBioChem, 11(12), 1709-1714.
-
Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966675. Available at: [Link]
-
Groutas, W. C., et al. (2009). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. ACS Medicinal Chemistry Letters, 1(1), 10-14. Available at: [Link]
-
Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10. Available at: [Link]
-
Al-Salami, H., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. medRxiv. Available at: [Link]
-
Al-Salami, H., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. OUCI. Available at: [Link]
-
Hsieh, M.-C., et al. (2019). Association between Dipeptidyl Peptidase-4 Inhibitors and Allergic Rhinitis in Asian Patients with Diabetes. Journal of Clinical Medicine, 8(4), 503. Available at: [Link]
-
Li, X., et al. (2020). Adverse event profiles of dipeptidyl peptidase-4 inhibitors. BMC Pharmacology and Toxicology, 21(1), 63. Available at: [Link]
-
Khan, A., et al. (Eds.). (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Enzyme Inhibitors. MDPI. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain. Available at: [Link]
-
IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. Retrieved from [Link]
-
Eckhardt, M., et al. (2008). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. Available at: [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Available at: [Link]
Sources
- 1. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Adverse event profiles of dipeptidyl peptidase-4 inhibitors: data mining of the public version of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain | FDA [fda.gov]
- 5. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
For professionals engaged in the fast-paced world of drug discovery and chemical research, the responsible management of novel chemical entities is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, actionable framework for the proper disposal of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a compound whose specific disposal protocols are not widely documented. Our approach is grounded in a first-principles analysis of its structural motifs—the piperidine ring, the amide linkage, and the trifluoroacetyl group—to construct a robust and scientifically sound disposal strategy.
Hazard Assessment: A Structurally-Informed Analysis
Understanding the potential hazards of this compound is paramount. In the absence of a specific Safety Data Sheet (SDS), we must infer its reactivity and toxicity from its constituent functional groups.
-
Piperidine Moiety : The piperidine core is a well-characterized heterocyclic amine. Piperidine itself is a flammable, toxic, and corrosive substance.[1][2][3] Derivatives should be handled with the assumption that they may share these hazardous properties, necessitating robust personal protective equipment and careful handling to prevent skin burns, eye damage, and inhalation toxicity.[1][4]
-
Trifluoroacetyl Group (Halogenated Amide) : The presence of fluorine atoms classifies this compound as a halogenated organic substance . This is the most critical classification for waste segregation. Halogenated organic waste streams must be kept separate from non-halogenated waste to prevent the formation of toxic byproducts during incineration and to comply with disposal regulations.[5][6][7] Fluorinated compounds exhibit high thermal stability, but their decomposition, particularly during combustion, can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[8][9]
-
Amide Linkage : Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions, typically requiring heat.[10][11] While chemical neutralization via hydrolysis might seem plausible, the harsh conditions required make it an impractical and potentially hazardous procedure for routine laboratory disposal.[10]
This structural assessment dictates a cautious approach, treating the compound as toxic, corrosive, and a source of halogenated waste.
Quantitative Hazard Summary (Proxy Data)
Since specific quantitative data for the target compound is unavailable, the following table summarizes key hazard information for its parent structures, piperidine and trifluoroacetic acid (a related trifluoroacetyl compound), which should serve as a conservative proxy.
| Property | Value (Piperidine) | Value (Trifluoroacetic Acid) | Inferred Hazard for Target Compound |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.[1] H302: Harmful if swallowed.[1] H311 + H331: Toxic in contact with skin or if inhaled.[1] H314: Causes severe skin burns and eye damage.[1] | H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects. | Assumed to be harmful/toxic, cause severe skin/eye irritation, and require segregation as halogenated waste. |
| Disposal Classification | Hazardous Waste | Hazardous Waste | Halogenated Hazardous Waste |
Immediate Safety and Handling Protocols
Prior to any disposal procedure, adherence to strict safety protocols is mandatory. All handling should occur within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The combination of hazards requires a comprehensive PPE strategy to ensure researcher safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the potentially corrosive material.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), double-gloved. | Prevents skin contact with the potentially toxic and corrosive compound.[4] |
| Body Protection | Flame-retardant laboratory coat, closed-toe shoes, and an apron if handling larger quantities. | Protects against spills and potential flammability.[1] |
| Respiratory Protection | Not generally required if handled within a fume hood. Use a NIOSH-approved respirator if there is a risk of aerosol generation outside of containment.[12] | Prevents inhalation of potentially toxic vapors or particulates. |
Spill Response Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert : Notify all personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE ensemble described above.
-
Containment : For liquid spills, surround the area with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.[13]
-
Neutralization (for small spills) : Due to the amine group, the material is likely basic. While not a primary disposal method, cautious neutralization of a small spill with a weak acid may be considered by trained personnel. However, the primary recommended method is absorption.
-
Collection : Carefully scoop the absorbed material and contaminated soil into a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Hazardous Waste".[6][7]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
For Large Spills : Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
Step-by-Step Disposal Workflow
The proper disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. The logical flow of this process is outlined in the diagram below.
Caption: Disposal decision workflow for this compound.
Disposal Protocol
-
Waste Identification and Segregation :
-
Containerization :
-
Use only chemically compatible, sealable containers, such as polyethylene (HDPE) jugs for liquids or wide-mouth drums for solids.[7][15]
-
Ensure containers are in good condition, free from leaks, and have a secure, threaded cap.[6]
-
The container must be clearly and accurately labeled as soon as the first drop of waste is added.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Toxic," "Corrosive," "Halogenated")
-
-
-
Storage :
-
Store sealed waste containers in a designated and properly segregated satellite accumulation area.[7]
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4][16][17]
-
Store containers within secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[15]
-
-
Decontamination of Labware :
-
Reusable labware (e.g., glassware) should be rinsed with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
This initial rinsate is considered hazardous and must be collected in the "Halogenated Liquid Waste" container.
-
Following the solvent rinse, labware can be washed with soap and water.
-
-
Engage a Licensed Waste Disposal Service :
-
The ultimate disposal of this chemical waste must be handled by a certified hazardous waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the properly labeled and sealed waste containers.[7] They will ensure the waste is transported to a facility capable of incinerating halogenated organic compounds at high temperatures to ensure complete destruction and manage toxic byproducts.[8][9]
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By deconstructing the molecule into its functional components, we can establish a clear and defensible disposal plan. The key directives are rigorous adherence to PPE protocols, strict segregation as a halogenated hazardous waste , proper containerization and labeling, and final disposal through certified professional channels. This proactive and informed approach ensures the safety of laboratory personnel and protects the integrity of our shared environment.
References
-
Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Simoes, A. et al. (2014). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 16(8), 1966-1976. Royal Society of Chemistry. Retrieved from [Link]
-
Tsang, W. (1991). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 74(1-6), 99-116. Taylor & Francis. Retrieved from [Link]
-
Xiao, F. et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 56(15), 10731-10740. NIH. Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Global FISPQ. (2018). Amide 60 Safety Data Sheet. Retrieved from [Link]
-
Ellis, D. A. et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321-324. Retrieved from [Link]
-
Request PDF. (n.d.). Combustion and thermal decomposition of fluorinated polymers. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). Standard Operating Procedure for Sodium Amide. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Adama. (2015). Flurochloridone 250 g/L EC Safety Data Sheet. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: (4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Sodium Amide. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium amide, 95%. Retrieved from [Link]
-
Ecolink, Inc. (2018). Safety Data Sheet (SDS). Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]
- Google Patents. (1956). US2734078A - Hydrolysis of amides.
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
-
Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Cambridge Department of Engineering Health & Safety. (n.d.). Incompatible chemicals. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. kishida.co.jp [kishida.co.jp]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. fishersci.com [fishersci.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. ecolink.com [ecolink.com]
- 17. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
A Senior Application Scientist's Guide to Handling 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
This document provides essential safety and handling protocols for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. As a specialized reagent in drug development, understanding its chemical nature is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe utilization.
Foundational Hazard Assessment: A Molecule-First Approach
While a specific Safety Data Sheet (SDS) for this exact molecule is not universally published, a robust safety protocol can be developed by analyzing its constituent chemical moieties: the aminopiperidine ring and the trifluoroethanone group.
-
Aminopiperidine Moiety: Piperidine and its derivatives are known skin and eye irritants.[1][2] The amino group can impart basicity and may act as a sensitizer. Direct contact should be rigorously avoided to prevent chemical burns and potential allergic reactions.[3]
-
Trifluoroethanone Moiety: The introduction of fluorine atoms significantly alters a molecule's properties.[4] Trifluoromethyl-containing compounds can be toxic and environmentally persistent.[4] A critical, often overlooked, hazard is the potential for thermal decomposition to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[5] Therefore, any procedure involving heating must be considered high-risk.
Given these characteristics, the compound should be handled as, at minimum, a skin, eye, and respiratory irritant with unknown long-term toxicity.[1][6] A conservative, safety-first approach is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static requirement but a dynamic process that adapts to the specific experimental procedure. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-rated chemical splash goggles. A face shield is required when handling >5g or during splash-risk procedures. | Protects against splashes of the compound in solution and airborne dust particles. The aminopiperidine moiety poses a risk of serious eye damage.[1][2] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), tested to EN 374 standard. | Provides a barrier against skin contact. Thicker gloves offer better protection.[7] Double-gloving is strongly recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Polyethylene-coated or similar non-absorbent disposable gown over a standard lab coat. | A standard cotton lab coat is not sufficient as it can absorb spills. A fluid-resistant gown prevents skin contact from splashes and contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for large spills or work outside a fume hood. | Required for procedures that could generate significant dust or aerosols, or in the event of a large spill, to prevent respiratory tract irritation.[1][6][7] Surgical masks offer no protection.[7] |
Operational and Disposal Plans: From Benchtop to Waste Stream
Step-by-Step Handling Protocols
A. Weighing and Solution Preparation (Solid Compound):
-
Ventilation is Key: ALWAYS handle the solid compound inside a certified chemical fume hood to prevent inhalation of fine particles.[2][9][10]
-
Electrostatic Discharge: Use anti-static weigh boats or an ion-generating bar. Fine organic powders can be prone to static, leading to dispersal and contamination.
-
Personal Protective Equipment: At this stage, chemical splash goggles, a fluid-resistant gown, and double-layered nitrile gloves are mandatory.
-
Technique: Add solvent to the weighed solid slowly to avoid splashing. Ensure the container is capped before removing it from the fume hood.
B. Reaction and Work-up Procedures:
-
Contained Systems: All reactions, especially those involving heating, must be conducted in a fume hood.[10] This is not merely for vapor control but is a critical safety measure against the potential release of hydrogen fluoride upon overheating or decomposition.[5]
-
Temperature Monitoring: Use a calibrated thermometer and a controlled heating source (e.g., heating mantle with a stirrer) to prevent runaway reactions or decomposition.
-
PPE: Maintain the use of goggles, a gown, and nitrile gloves. A face shield should be worn during extractions or other operations with a high splash potential.
Emergency Spill Management
-
Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the affected area.
-
Assess the Spill:
-
Small Spill (<1g or <50mL dilute solution): Trained laboratory personnel can manage the cleanup. Don appropriate PPE, including a respirator if the spill is outside a fume hood. Cover the spill with a compatible absorbent material (e.g., vermiculite or sand). Collect the material into a sealed container for hazardous waste disposal.[4]
-
Large Spill: Evacuate the area immediately. Contact your institution's emergency response team.[4]
-
-
Decontamination: Clean the spill area thoroughly after material pickup.
Waste Disposal Protocol
The trifluoro- moiety necessitates a dedicated waste stream.
-
Segregation: Under no circumstances should this compound or its waste be disposed of down the drain.[10]
-
Halogenated Waste: All waste containing this compound, including contaminated gloves, absorbent materials, and solutions, must be collected in a clearly labeled "Halogenated Organic Waste" container.[10]
-
Final Disposal: Disposal of fluorinated organic substances requires specialized high-temperature incineration to ensure complete breakdown and prevent the formation of toxic byproducts.[11][12] This is typically managed by an institution's environmental health and safety department.
Procedural Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on experimental procedure.
References
-
Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: (4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride. Retrieved from [Link]
-
ADAMA Agricultural Solutions Ltd. (2015). SAFETY DATA SHEET: Flurochloridone 250 g/L EC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP. Retrieved from [Link]
-
CPC Biotech. (2020). MATERIAL SAFETY DATA SHEET: Aminosniper. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Ecolink, Inc. (2018). Safety Data Sheet (SDS): PREPTONE. Retrieved from [Link]
-
Halocarbon Products Corp. (n.d.). Product Stewardship Summary: Trifluoroethanol. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. carlroth.com [carlroth.com]
- 3. ecolink.com [ecolink.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. echemi.com [echemi.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
